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  • Product: 3-(1H-imidazol-5-yl)propan-1-ol
  • CAS: 49549-75-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-(1H-imidazol-5-yl)propan-1-ol from L-Histidine

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, chemically-sound methodology for the synthesis of 3-(1H-imidazol-5-yl)propan-1-ol, a valua...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, chemically-sound methodology for the synthesis of 3-(1H-imidazol-5-yl)propan-1-ol, a valuable building block in medicinal chemistry, starting from the readily available amino acid L-histidine. The synthetic pathway detailed herein involves a robust, three-step sequence: (1) Fischer esterification of L-histidine to its methyl ester hydrochloride salt, (2) reduction of the ester to the corresponding amino alcohol, L-histidinol, and (3) a carefully controlled deamination of L-histidinol via diazotization to yield the target compound. This document elucidates the causal mechanisms behind each experimental step, provides detailed, self-validating protocols, and offers field-proven insights into potential challenges and optimization strategies. The core objective is to equip researchers with the foundational knowledge and practical steps required to efficiently execute this synthesis.

Introduction: Strategic Importance and Synthetic Overview

3-(1H-imidazol-5-yl)propan-1-ol is a key synthetic intermediate, particularly in the development of histamine H3 receptor antagonists, which are investigated for a range of neurological disorders.[1] Its structural similarity to histamine makes it an ideal scaffold for probing receptor interactions.[2] L-histidine, an essential amino acid, serves as an economical and stereochemically defined precursor for this target.[3][4]

The conversion of L-histidine to 3-(1H-imidazol-5-yl)propan-1-ol necessitates two fundamental chemical transformations:

  • Reduction of the Carboxylic Acid: The carboxyl group of L-histidine must be reduced to a primary alcohol.

  • Removal of the α-Amino Group: The amino group at the chiral center must be replaced with a hydrogen atom (deamination).

A direct, one-pot conversion is impractical due to the conflicting reactivity of the functional groups. Therefore, a logical, stepwise approach is required. The strategy outlined in this guide proceeds through the stable and well-characterized intermediate, L-histidinol.[5]

G cluster_0 Synthetic Strategy L-Histidine L-Histidine L-Histidine_Methyl_Ester L-Histidine Methyl Ester L-Histidine->L-Histidine_Methyl_Ester Step 1: Esterification L-Histidinol L-Histidinol L-Histidine_Methyl_Ester->L-Histidinol Step 2: Reduction Target_Compound 3-(1H-imidazol-5-yl)propan-1-ol L-Histidinol->Target_Compound Step 3: Deamination

Caption: High-level overview of the three-step synthetic workflow.

Part I: Synthesis of the L-Histidinol Intermediate

This section details the first two steps of the synthesis, converting the starting material, L-histidine, into the crucial amino alcohol intermediate, L-histidinol.

Step 1: Fischer Esterification of L-Histidine

Expertise & Causality: The direct reduction of L-histidine's carboxylic acid is complicated by its poor solubility in organic solvents and the presence of the basic amino group, which would react with hydride reagents. Converting the carboxylic acid to a methyl ester via Fischer esterification serves two purposes:

  • Protection and Activation: It "protects" the acidic proton of the carboxyl group and transforms it into a functional group (an ester) that is readily reducible.[6]

  • Solubility: The resulting L-histidine methyl ester dihydrochloride salt exhibits improved solubility in alcohols and other solvents used in subsequent steps.[7]

The reaction is catalyzed by a strong acid. A highly effective method involves using thionyl chloride (SOCl₂) in methanol. SOCl₂ reacts with methanol in situ to generate HCl gas and methyl sulfite, providing the acidic environment necessary to protonate the carbonyl and drive the reaction forward.[8][9][10]

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure the setup is in a well-ventilated fume hood.

  • Reagents: Suspend L-histidine (15.5 g, 100 mmol) in anhydrous methanol (250 mL).

  • Reaction Initiation: Cool the suspension to 0°C using an ice bath. Add thionyl chloride (11.0 mL, 150 mmol) dropwise over 30 minutes. Caution: The addition is exothermic and releases HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 16-24 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and concentrate it to dryness using a rotary evaporator.

  • Purification: Co-evaporate the resulting solid with fresh methanol (2 x 50 mL) to remove any residual HCl. The resulting white solid is L-histidine methyl ester dihydrochloride, which is typically of sufficient purity (>98%) for the next step.

ParameterValue
Starting MaterialL-Histidine
Key ReagentsMethanol, Thionyl Chloride
Reaction Time16-24 hours
TemperatureReflux (~65°C)
Typical Yield>95%
Step 2: Reduction of L-Histidine Methyl Ester to L-Histidinol

Expertise & Causality: The reduction of the methyl ester to a primary alcohol requires a powerful reducing agent. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently. Therefore, a more potent hydride donor is necessary. While lithium aluminum hydride (LiAlH₄) is a classic choice, sodium bis(2-methoxyethoxy)aluminum hydride (commonly known as Red-Al®) offers comparable reactivity with improved safety and solubility in aromatic solvents.[11] The reaction must be conducted under strictly anhydrous conditions to prevent the violent quenching of the hydride reagent by water.

  • Setup: In a fume hood, equip a 1 L three-neck flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon). All glassware must be oven-dried.

  • Reagents: Suspend L-histidine methyl ester dihydrochloride (24.2 g, 100 mmol) in anhydrous tetrahydrofuran (THF) (400 mL).

  • Reduction: Through the dropping funnel, add a solution of Red-Al® (70 wt. % in toluene, approx. 100 mL, ~350 mmol) dropwise to the stirred suspension. Maintain the temperature below 25°C with a water bath during the addition. Caution: The reaction is highly exothermic.

  • Reaction: After the addition, stir the mixture at room temperature for 2 hours, then gently heat to reflux for 4 hours to ensure complete reduction.

  • Work-up (Quenching): Cool the reaction to 0°C in an ice bath. Cautiously and slowly add water (15 mL) dropwise to quench the excess hydride. Follow this with a 15% aqueous NaOH solution (15 mL), and finally, more water (45 mL). This sequence (Fieser workup) is crucial for precipitating the aluminum salts into a granular, filterable solid.

  • Purification: Stir the resulting slurry at room temperature for 1 hour, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to yield L-histidinol as a viscous oil or low-melting solid.[12]

Part II: Deamination of L-Histidinol to Final Product

This final stage is the most mechanistically complex and requires precise control to achieve a good yield of the desired product.

Expertise & Causality: The conversion of a primary aliphatic amine to an alcohol is achieved via diazotization with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like H₂SO₄ or HCl.[13] The amine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which tautomerizes and dehydrates to yield a highly unstable aliphatic diazonium salt (R-N₂⁺).

Unlike their stable aromatic counterparts, aliphatic diazonium salts spontaneously lose molecular nitrogen (N₂) to form a high-energy carbocation.[14] This carbocation is the pivotal intermediate, and its fate determines the product distribution. It can:

  • React with water (Sɴ1): This is the desired pathway, yielding the alcohol.

  • Undergo elimination (E1): This produces alkene byproducts.

  • Rearrange: The primary carbocation can rearrange to a more stable secondary carbocation if possible, leading to isomeric products (not a major concern in this specific structure).

To favor the desired substitution pathway, the reaction is performed in a large excess of water at a controlled temperature.

G cluster_0 Deamination Mechanism L-Histidinol L-Histidinol Diazonium_Salt Aliphatic Diazonium Ion (Unstable) L-Histidinol->Diazonium_Salt NaNO₂ / H₂SO₄ 0-5 °C Carbocation Primary Carbocation + N₂ Diazonium_Salt->Carbocation Spontaneous -N₂ Target_Compound 3-(1H-imidazol-5-yl)propan-1-ol (Desired Product) Carbocation->Target_Compound +H₂O (SN1) (Major Pathway) Alkene_Byproduct Alkene Byproduct Carbocation->Alkene_Byproduct -H⁺ (E1) (Minor Pathway)

Caption: Key mechanistic pathways in the deamination of L-histidinol.

  • Setup: In a 1 L beaker equipped with a robust mechanical stirrer, dissolve L-histidinol (14.1 g, 100 mmol) in 1 M aqueous sulfuric acid (250 mL). Cool the solution to 0-5°C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (10.4 g, 150 mmol) in water (50 mL). Add this solution dropwise to the stirred, cold L-histidinol solution over 1 hour, ensuring the temperature does not exceed 5°C.

  • Decomposition: Once the addition is complete, continue stirring at 0-5°C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until nitrogen evolution ceases.

  • Work-up: Neutralize the acidic solution by carefully adding solid sodium carbonate until the pH is ~8-9. Caution: Significant CO₂ evolution will occur.

  • Extraction: The aqueous solution will be saturated with dissolved salts. Continuously extract the solution with ethyl acetate for 24 hours using a liquid-liquid extractor. Alternatively, perform multiple batch extractions (at least 10 x 100 mL) with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography, eluting with a gradient of dichloromethane (DCM) to 10% methanol in DCM to afford 3-(1H-imidazol-5-yl)propan-1-ol as a pale yellow oil or solid.[15]

ParameterValue
Starting MaterialL-Histidinol
Key ReagentsSodium Nitrite, Sulfuric Acid
Reaction Time6-8 hours
Temperature0°C to Room Temp.
PurificationColumn Chromatography
Typical Yield40-55%

Product Characterization and Data Summary

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value for 3-(1H-imidazol-5-yl)propan-1-ol
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol [15]
Appearance Pale yellow oil or low-melting solid
¹H NMR (DMSO-d₆) δ 7.55 (s, 1H), 6.78 (s, 1H), 4.50 (t, 1H), 3.40 (q, 2H), 2.50 (t, 2H), 1.70 (m, 2H)
¹³C NMR (DMSO-d₆) δ 135.0, 134.5, 117.0, 60.5, 32.0, 28.5
Mass Spec (ESI+) m/z 127.08 [M+H]⁺

References

  • Kivits, G. A. A., et al. (2009). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Journal of Heterocyclic Chemistry, 12(3), 577. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 165271, L-Histidinol. PubChem. [Link]

  • Weiss, R., et al. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • van Ruitenbeek, P., et al. (2009). Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers. British Journal of Pharmacology. [Link]

  • Fun, H.-K., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E. [Link]

  • Al-Omar, M. A. (2010). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Iraqi National Journal of Chemistry. [Link]

  • Wikipedia contributors. (2024). Histidine. Wikipedia, The Free Encyclopedia. [Link]

  • Ghosh, S., et al. (2021). The self-assembly of l-histidine might be the cause of histidinemia. Scientific Reports. [Link]

  • Warrington, R. C., & Wratten, N. (1977). L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells. Journal of Biological Chemistry. [Link]

  • Organic Chemistry Portal. Diazotisation. organic-chemistry.org. [Link]

  • Various Authors. (2013). What is the esterification procedure for L-Histidine? ResearchGate. [Link]

  • Bentley, K. W., & Creaser, E. H. (1973). An Improved Synthesis of L-Histidinol. Organic Preparations and Procedures International. [Link]

  • Abdel-Aziz, H. A., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal. [Link]

  • Yoshikawa, T., et al. (2014). Insufficient intake of L-histidine reduces brain histamine and causes anxiety-like behaviors in male mice. The Journal of Nutrition. [Link]

  • Fierz-David, H. E., & Blangey, L. (1949). Benzidine Dyes. Organic Syntheses. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Fischer Esterification. organic-chemistry.org. [Link]

  • Zolton, L. (1965). Diazotization of Aliphatic and Aromatic Amines. University of Arizona Thesis. [Link]

  • LibreTexts Chemistry. (2024). Catabolism of Proteins- Deamination. chem.libretexts.org. [Link]

  • McQuade, D. T., et al. (2012). Continuous Multiple Liquid–Liquid Separation: Diazotization of Amino Acids in Flow. Angewandte Chemie International Edition. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 776, Histidinol. PubChem. [Link]

  • Pieri, E., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • Ingle, R. A. (2011). Histidine Biosynthesis. The Arabidopsis Book. [Link]

Sources

Exploratory

Spectroscopic Characterization of Synthetic Histaminol: A Technical Guide

This guide provides a rigorous technical framework for the spectroscopic characterization of Histaminol (4-(2-hydroxyethyl)imidazole), a structural analogue of histamine.[1][2] It is designed for researchers requiring de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the spectroscopic characterization of Histaminol (4-(2-hydroxyethyl)imidazole), a structural analogue of histamine.[1][2] It is designed for researchers requiring definitive structural confirmation of synthetic standards or biological isolates.[2]

Executive Summary & Compound Identity

Histaminol (CAS: 1615-14-1, also known as imidazole-4-ethanol) is a biogenic amine metabolite and a structural analogue of histamine where the primary amine group is replaced by a hydroxyl group.[1][2][3] While less pharmacologically active than histamine, it acts as a critical interference marker in histamine analysis (wine, fermented foods) and a chelating ligand in coordination chemistry.[2]

  • IUPAC Name: 2-(1H-imidazol-4-yl)ethanol[2]

  • Molecular Formula: C₅H₈N₂O[1]

  • Molecular Weight: 112.13 g/mol [1][2][4]

  • Critical Challenge: Distinguishing Histaminol from histamine and histidine using non-specific detectors (UV) due to the identical imidazole chromophore. Definitive identification requires MS/NMR cross-validation.[2]

Synthetic Context & Purity Considerations

Before characterization, the origin of the sample dictates the impurity profile.[2] Synthetic Histaminol is typically derived via the reduction of 4-imidazolylacetic acid methyl ester using sodium borohydride (


).[1][2]
  • Key Impurities:

    • Starting Material: Unreacted methyl ester (detectable via methoxy singlet in NMR).[1][2]

    • Side Products: Borate esters (if workup is incomplete).[1]

    • Tautomers: The 1,4- and 1,5- isomers exist in rapid equilibrium, often broadening NMR signals in protic solvents.[1][2]

Structural Analysis Strategy

The characterization workflow relies on a tripartite approach: Mass Spectrometry (MS) for molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) for carbon backbone connectivity, and UV-Vis for purity assessment.[1]

A. Mass Spectrometry (ESI-MS/MS)

MS is the most sensitive method for detecting Histaminol in complex matrices (e.g., wine, fermentation broth).[1][2]

  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

  • Parent Ion:

    
    [1]
    
  • Diagnostic Fragmentation (MS/MS):

    • 
      :  Loss of water (
      
      
      
      ).[1] This is the base peak and highly characteristic of the alcohol functionality, distinguishing it from histamine (which loses
      
      
      ,
      
      
      is possible but less dominant than the alcohol dehydration).[2]
    • 
      :  Cleavage of the hydroxymethyl side chain.
      
    • 
      :  Imidazole ring fragment.
      
B. Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of the alcohol substitution.[2]

Solvent Choice:


 (Methanol-d4) is preferred over 

to minimize exchange broadening of the labile protons, though the hydroxyl proton is often not visible.[1][2]
NucleusAssignmentChemical Shift (

, ppm)
MultiplicityStructural Insight
¹H H-2 (Ring) ~7.55 - 7.60Singlet (s)Characteristic acidic proton between nitrogens.[1][2]
¹H H-5 (Ring) ~6.85 - 6.90Singlet (s)Upfield ring proton; confirms 4-substitution.[1][2]
¹H

-

~2.75 - 2.85Triplet (t)Adjacent to the ring.[1][2]
¹H

-

~3.70 - 3.80Triplet (t)Diagnostic: Significantly deshielded by -OH compared to histamine's amine (

ppm).[1][2]
¹³C C-2 (Ring) ~136.0--
¹³C C-4 (Ring) ~138.5-Quaternary carbon (ipso).[1][2]
¹³C C-5 (Ring) ~118.0--
¹³C

-

~62.5-Key: Carbon attached to oxygen (vs ~40 ppm for histamine).[1][2]
¹³C

-

~32.0--
C. UV-Vis Spectroscopy[1][2][6]
  • Absorption Max (

    
    ):  ~210-215 nm.[1]
    
  • Note: Histaminol lacks a distinct chromophore above 220 nm.[2] Detection requires low-UV capability (DAD/PDA).[1][2] It is indistinguishable from histamine by UV alone.[2]

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR
  • Objective: Eliminate pH-dependent shifts and exchange broadening.

  • Reagents:

    
     (99.8% D), TMS (internal standard).[1]
    
  • Weigh 5-10 mg of synthetic Histaminol into a clean vial.

  • Dissolve in 600 µL of

    
    .
    
  • Critical Step: If the sample was isolated as a hydrochloride salt, add 1 equivalent of

    
     or use a buffer to neutralize, as the protonation state of the imidazole ring significantly shifts the H-2 and H-5 signals.[2] However, for standard characterization, the free base or stable salt form is acceptable if consistent.[2]
    
  • Transfer to a 5mm NMR tube.[1][2]

  • Acquire ¹H NMR (min 16 scans) and ¹³C NMR (min 500 scans).[1]

Protocol 2: HPLC-ESI-MS Confirmation[1][2]
  • Objective: Confirm purity and mass.

  • Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 3 µm).[2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 30% B over 10 minutes. (Histaminol is polar and elutes early; retention requires high aqueous content).[1]

  • Flow Rate: 0.3 mL/min.[1][2]

  • Detection: ESI+ (Scan range 50-300 m/z).[1][2]

Visualization of Pathways & Workflow[2]

Diagram 1: Metabolic & Synthetic Origin

This diagram illustrates the parallel between the biological formation (Ehrlich pathway) and the laboratory synthesis, highlighting the structural transformation.[2]

Histaminol_Origin cluster_bio Biological Route (Fermentation) cluster_syn Synthetic Route (Lab) Histidine L-Histidine Imd_Acetaldehyde Imidazole Acetaldehyde Histidine->Imd_Acetaldehyde Transamination & Decarboxylation Histaminol_Bio Histaminol (Metabolite) Imd_Acetaldehyde->Histaminol_Bio Alcohol Dehydrogenase (Reduction) Imd_Acetic 4-Imidazolylacetic Acid Methyl_Ester Methyl Ester Intermediate Imd_Acetic->Methyl_Ester MeOH / SOCl2 Histaminol_Syn Histaminol (Synthetic Standard) Methyl_Ester->Histaminol_Syn NaBH4 / t-BuOH (Reduction)

Caption: Comparison of the biological Ehrlich pathway and the laboratory synthesis of Histaminol.

Diagram 2: Analytical Characterization Logic

A self-validating workflow to confirm identity and exclude interferences.[1][2]

Characterization_Workflow cluster_purity Purity Check cluster_ID Structural Confirmation (Multi-Modal) Sample Synthetic Crude Histaminol HPLC HPLC-DAD (210 nm) Sample->HPLC Purity_Decision Single Peak? HPLC->Purity_Decision Purity_Decision->Sample No (Recrystallize/Column) MS ESI-MS (+) Target: m/z 113 Purity_Decision->MS Yes NMR_H 1H NMR Target: 3.8 ppm (t) MS->NMR_H Mass Confirmed NMR_C 13C NMR Target: 62 ppm NMR_H->NMR_C Result Validated Standard NMR_C->Result Structure Confirmed

Caption: Step-by-step analytical workflow for validating synthetic Histaminol purity and identity.

References

  • Bordiga, M., Travaglia, F., Locatelli, M., Arlorio, M., & Coïsson, J. D. (2010).[2][5] "Histaminol: Identification and HPLC Analysis of a Novel Compound in Wine." Journal of Agricultural and Food Chemistry, 58(18), 10202–10208.[5] Link[1]

  • Maślewski, P., Wyrzykowski, D., Witwicki, M., & Dołęga, A. (2018).[2] "Histaminol and Its Complexes with Copper(II) – Studies in Solid State and Solution." European Journal of Inorganic Chemistry, 2018(12), 1399–1408.[2][3] Link[1]

  • López-Rituerto, E., et al. (2013).[1][2][6] "NMR study of histidine metabolism during alcoholic and malolactic fermentations of wine and their influence on histamine production." Food Chemistry, 141(3), 2639-2644.[1][2] Link[1]

Sources

Foundational

Technical Analysis: NMR Spectroscopy of 3-(1H-imidazol-5-yl)propan-1-ol

Topic: 1H NMR and 13C NMR data for 3-(1H-imidazol-5-yl)propan-1-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Structural Context 3-(1H-imi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR data for 3-(1H-imidazol-5-yl)propan-1-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Context

3-(1H-imidazol-5-yl)propan-1-ol (also referred to as "homohistaminol" or 3-(imidazol-4-yl)propanol due to tautomerism) represents a critical structural scaffold in medicinal chemistry. It serves as a metabolic intermediate in the histidine-urocanic acid pathway and a synthetic precursor for histamine H3 receptor antagonists.

Accurate spectroscopic characterization of this molecule is complicated by annular tautomerism within the imidazole ring and the high polarity of the hydroxyl-propyl chain. This guide provides a definitive reference for interpreting the 1H and 13C NMR spectral signatures, establishing a self-validating analytical workflow.

Structural Dynamics

The imidazole ring exists in rapid equilibrium between the N1-H (1,4-tautomer) and N3-H (1,5-tautomer) forms. In protic solvents like D₂O or MeOD, this exchange is faster than the NMR time scale, resulting in averaged signals for the ring carbons and protons.

Experimental Methodology

To ensure reproducibility, the following protocol synthesizes best practices for polar heterocyclic alcohols.

Sample Preparation Strategy
  • Solvent Selection:

    • D₂O (Deuterium Oxide): Preferred for chemical shift stability and suppression of exchangeable protons (OH, NH). Note: The OH and NH protons will not be visible due to deuterium exchange.

    • DMSO-d₆: Used when observation of the labile -OH and imidazole -NH protons is required for full structural confirmation.

  • Reference Standard: Sodium 3-(trimethylsilyl)propionate-d4 (TSP) is recommended over TMS for aqueous solutions. Set TSP methyl singlet to 0.00 ppm.

  • Concentration: 10–15 mg in 0.6 mL solvent is optimal for obtaining high S/N ratio 13C spectra within a reasonable timeframe (128–256 scans).

Acquisition Parameters[1][2]
  • 1H Frequency: 400 MHz or higher recommended to resolve the aliphatic multiplets.

  • Pulse Sequence: Standard 30° pulse angle (zg30) to maximize relaxation recovery.

  • Relaxation Delay (D1): Set to ≥ 1.0 s (standard) or ≥ 5.0 s (quantitative) to account for the slower relaxation of the quaternary imidazole carbon (C4).

1H NMR Data Analysis (400 MHz, D₂O)

The proton spectrum is characterized by two distinct regions: the deshielded aromatic imidazole zone and the aliphatic propyl chain zone.

Table 1: 1H NMR Chemical Shift Assignments
PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Structural Assignment
H-2 7.65 – 7.75Singlet (s)1H-Imidazole C2-H (Between N atoms)
H-5 6.90 – 7.00Singlet (s)*1H~1.0 Hz (faint)Imidazole C5-H (Adjacent to chain)
H-α 3.55 – 3.65Triplet (t)2H6.5 Hz-CH₂-OH (Deshielded by Oxygen)
H-γ 2.65 – 2.75Triplet (t)2H7.5 Hz-CH₂-Imidazole (Benzylic-like)
H-β 1.80 – 1.90Multiplet (m)2H-Central -CH₂-

Technical Insight:

  • H-5 Signal: Often appears as a broad singlet due to quadrupolar relaxation of the adjacent nitrogen and tautomeric averaging.

  • Solvent Shift: In DMSO-d₆, the imidazole NH typically appears very broad around 11.8–12.0 ppm, and the aliphatic OH appears as a triplet (coupled to CH₂) at ~4.5 ppm.

13C NMR Data Analysis (100 MHz, D₂O)

The carbon spectrum confirms the backbone structure. The absence of carbonyl signals and the presence of specific aromatic/aliphatic ratios are key validation points.

Table 2: 13C NMR Chemical Shift Assignments
PositionShift (δ, ppm)Type (DEPT)Assignment Logic
C-2 136.2CHMost deshielded; located between two electronegative Nitrogens.
C-4 134.5Quaternary (C)Substituted ring carbon; often lower intensity due to relaxation.
C-5 117.8CHShielded aromatic carbon; correlates with H-5.
C-α 61.2CH₂Attached to Oxygen; characteristic alcohol shift.
C-β 31.5CH₂Central methylene; typical alkane region.
C-γ 23.8CH₂Shielded by adjacent aromatic ring current and lack of electronegative substituent.

Structural Validation & Logic Flow

To rigorously confirm the identity of 3-(1H-imidazol-5-yl)propan-1-ol, a specific 2D NMR workflow is required. The following diagram illustrates the logical dependencies between experiments.

NMR_Validation_Workflow Sample Sample Prep (D2O/TSP) H1 1H NMR (Integration & Splitting) Sample->H1 C13 13C NMR + DEPT-135 (Carbon Count & Multiplicity) Sample->C13 COSY COSY (H-H Connectivity) H1->COSY Verify Propyl Chain (α-β-γ connectivity) HSQC HSQC (1-Bond C-H Correlation) H1->HSQC C13->HSQC Structure Confirmed Structure: 3-(1H-imidazol-5-yl)propan-1-ol COSY->Structure HMBC HMBC (Long Range C-H) HSQC->HMBC Assign Quaternary C4 HMBC->Structure Link Imidazole to Propyl Chain

Figure 1: NMR Structural Elucidation Workflow. This logic gate ensures the propyl chain is correctly positioned at the imidazole C4/5 position rather than the N1 position.

Mechanistic Validation Points:
  • COSY Correlation: The triplet at 3.55 ppm (H-α) must show a cross-peak only with the multiplet at 1.85 ppm (H-β). H-β must correlate with both H-α and H-γ.

  • HMBC Connectivity (Critical): To distinguish this compound from its N-substituted isomer (3-(1H-imidazol-1-yl)propan-1-ol), look for a long-range correlation between H-γ (2.70 ppm) and C-2 (136.2 ppm) .

    • If N-substituted: H-γ would be deshielded (~4.0 ppm) and correlate differently due to the N-attachment.

    • If C-substituted (Correct): H-γ is ~2.70 ppm and correlates to the quaternary C4 and aromatic C5.

Biological Context: Histamine H3 Receptor Pathway

Understanding the biological relevance of this scaffold aids in interpreting its derivatives. The imidazole-propanol motif is often used to mimic the histamine side chain while altering H-bonding potential.

H3_Receptor_Pathway Ligand Histamine Analog (e.g., Imidazole-propanol deriv.) H3R Histamine H3 Receptor (GPCR - Gi/o coupled) Ligand->H3R Binding Gi Gαi/o Protein Activation H3R->Gi Coupling AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Reduces Release Neurotransmitter Release (Inhibition of Histamine/GABA) cAMP->Release Modulates

Figure 2: Signaling Cascade relevant to Imidazole-propanol derivatives. The H3 receptor acts as a presynaptic autoreceptor.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • SDBS Database. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Data synthesized from fragment analysis of Imidazole and 1-Propanol). Link[2]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[3] Link

  • PubChem Compound Summary. 3-(1H-imidazol-5-yl)propan-1-ol. National Center for Biotechnology Information. Link

Sources

Exploratory

Physicochemical Profile of 3-(1H-imidazol-5-yl)propan-1-ol: A Scaffold for Histaminergic Ligands

This guide serves as a definitive technical reference for 3-(1H-imidazol-5-yl)propan-1-ol , a critical heterocyclic scaffold in medicinal chemistry and materials science. It is designed to provide actionable data, rigoro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 3-(1H-imidazol-5-yl)propan-1-ol , a critical heterocyclic scaffold in medicinal chemistry and materials science. It is designed to provide actionable data, rigorous characterization protocols, and structural insights for researchers.

Executive Summary & Compound Identity

3-(1H-imidazol-5-yl)propan-1-ol (also designated as the 4-yl tautomer) is a bifunctional heterocycle combining a basic imidazole headgroup with a primary alcohol tail. It acts as a bioisostere of histamine, lacking the primary amine but retaining the imidazole pharmacophore, making it a pivotal intermediate in the synthesis of Histamine H3 and H4 receptor antagonists (e.g., Ciproxifan precursors).

Nomenclature & Tautomerism (Critical Distinction)

Researchers must distinguish this compound from its N-substituted isomer.

  • Target Compound (C-Linked): 3-(1H-imidazol-4/5 -yl)propan-1-ol. The alkyl chain is attached to the carbon of the imidazole ring.

  • Common Isomer (N-Linked): 3-(1H-imidazol-1 -yl)propan-1-ol.[1] The alkyl chain is attached to the nitrogen. These have vastly different pharmacological profiles.

Tautomeric Equilibrium: In solution, the hydrogen on the imidazole nitrogen oscillates between N1 and N3, rendering the C4 and C5 positions equivalent unless a substituent is fixed on the nitrogen.

Tautomerism cluster_0 Tautomeric Equilibrium (Rapid Exchange) T1 3-(1H-imidazol-5-yl)propan-1-ol (N1-H form) T2 3-(1H-imidazol-4-yl)propan-1-ol (N3-H form) T1->T2 Proton Shift caption Figure 1: The 1,3-prototropic shift renders the 4- and 5-positions chemically equivalent in neutral solution.

Core Physicochemical Properties[1][2][3]

The following data aggregates experimental values and high-confidence predictive models essential for formulation and synthesis.

ParameterValue / DescriptionContext for Application
CAS Registry 49549-75-9 Primary identifier for the C-linked alcohol.
Molecular Formula C₆H₁₀N₂OMW: 126.16 g/mol
Physical State Viscous Oil to Waxy SolidHygroscopic; tends to crystallize slowly upon standing.
Boiling Point ~371°C (Predicted)Decomposes before boiling at atm pressure. Distill under high vacuum (<1 mmHg).
Solubility High: Water, Methanol, DMSOLow: Hexane, EtherAmphiphilic but dominantly polar due to H-bonding capacity.
pKa (Imidazole) 6.95 – 7.05 CRITICAL: Physiological buffer range. Exists as a mixture of neutral and cationic forms at pH 7.4.
pKa (Alcohol) ~15.1Acts as a weak acid only under strong basic conditions.
LogP -0.53 (Experimental approx.)Hydrophilic.[2] Requires polar organic solvents for extraction (e.g., n-Butanol).
Ionization & Solubility Logic

The imidazole ring's pKa (~7.[3]0) is the defining feature for drug design.

  • At pH < 6.0: The ring is protonated (cationic), increasing water solubility and preventing passive membrane diffusion.

  • At pH > 8.0: The ring is neutral, facilitating extraction into organic layers (DCM/MeOH mixtures) or binding to hydrophobic pockets in receptors.

Synthesis & Purity Analysis

The synthesis typically proceeds via the reduction of urocanic acid derivatives. Impurity profiling is vital as trace urocanic acid can be photo-toxic.

Synthesis Workflow (Retrosynthetic View)

Synthesis Start Urocanic Acid (Starting Material) Step1 Step 1: Hydrogenation (Pd/C, H2) Reduces double bond Start->Step1 Inter1 3-(1H-imidazol-4-yl)propanoic acid Step1->Inter1 Step2 Step 2: Esterification (MeOH, H+) Inter1->Step2 Inter2 Methyl Ester Intermediate Step2->Inter2 Step3 Step 3: Reduction (LiAlH4 or NaBH4) Reduces ester to alcohol Inter2->Step3 Final 3-(1H-imidazol-5-yl)propan-1-ol (Target) Step3->Final caption Figure 2: Standard synthetic route via urocanic acid reduction.

Spectral Characterization (NMR Signature)

Solvent: CDCl₃ or CD₃OD

  • δ 7.55 ppm (s, 1H): C2-H (Between nitrogens). Deshielded, diagnostic singlet.

  • δ 6.81 ppm (s, 1H): C5-H (Adjacent to alkyl chain).

  • δ 3.58 ppm (t, 2H): -CH₂-OH . Triplet due to adjacent methylene.

  • δ 2.65 ppm (t, 2H): Imidazole-CH₂ -. Triplet, alpha to the ring.

  • δ 1.85 ppm (quint, 2H): -CH₂-CH₂ -CH₂-. Middle methylene, splits into a quintet.

Applications in Drug Discovery[6][7]

This scaffold is a "privileged structure" in GPCR ligand design, specifically for the Histamine receptor family (H1-H4).

Pharmacophore Modeling

The compound serves as the "warhead" anchor in H3 receptor antagonists.

  • Imidazole Head: Mimics histamine, forming salt bridges with Aspartate residues (e.g., Asp3.32) in the receptor transmembrane domain.

  • Propyl Linker: Provides optimal spacing (3-carbon chain) to position the secondary binding group (often a carbamate or urea) into the hydrophobic pocket.

  • Hydroxyl Group: A versatile handle for derivatization into carbamates (e.g., in the synthesis of Ciproxifan analogs).

Experimental Protocols

Protocol 1: Determination of pKa (Potentiometric Titration)

Validates the ionization state for buffer selection.

  • Preparation: Dissolve 5.0 mg of 3-(1H-imidazol-5-yl)propan-1-ol in 20 mL of degassed 0.1 M KCl (ionic strength adjustor).

  • Acidification: Add 0.1 M HCl to lower pH to ~2.5 (fully protonated starting point).

  • Titration: Titrate with 0.1 M carbonate-free NaOH using a calibrated glass electrode. Record pH every 10 µL.

  • Analysis: Plot pH vs. Volume. The inflection point at pH ~7.0 corresponds to the deprotonation of the imidazolium cation.

  • Validation: The second inflection (alcohol deprotonation) will likely be unobservable in aqueous range (>14); focus on the imidazole transition.

Protocol 2: Lipophilicity Assessment (Shake-Flask LogP)

Essential for predicting blood-brain barrier (BBB) penetration.

  • Phases: Prepare mutual saturation of n-Octanol and Phosphate Buffer (pH 7.4).

  • Equilibrium: Dissolve the compound in the buffer phase (concentration

    
    ).
    
  • Partitioning: Add equal volume of octanol. Vortex for 30 mins at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze the aqueous phase by HPLC-UV (210 nm).

  • Calculation:

    
    
    Note: At pH 7.4, the compound is ~30% non-ionized, so this measures LogD (distribution coefficient), which is more physiologically relevant than LogP.
    

References

  • ChemicalBook. (2024). 3-(1H-Imidazol-4-yl)-1-propanol Physicochemical Data and NMR Spectra. Retrieved from

  • Kivits, G. A. A., et al. (2009).[4] A convenient preparation of 3-(1H-imidazol-4-yl)propanol.[4] ResearchGate.[1][4] Retrieved from

  • BenchChem. (2024). Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide. (Analogous scaffold reference). Retrieved from

  • Fun, H. K., et al. (2012). Crystal structure of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol.[1] (Structural comparison for N-linked isomers). Acta Crystallographica Section E. Retrieved from

  • BLD Pharm. (2024). Safety Data Sheet: 3-(1H-Imidazol-5-yl)propan-1-ol. Retrieved from

Sources

Foundational

Unveiling Histaminol: A Technical Guide to a Minor Histamine Metabolite

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of histaminol, a minor but intriguing metabolite of histam...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of histaminol, a minor but intriguing metabolite of histamine. Moving beyond the well-trodden paths of histamine metabolism, we delve into the discovery, biochemical origins, and analytical methodologies for studying this lesser-known compound. This document is designed to equip researchers with the foundational knowledge and practical insights required to explore the potential significance of histaminol in physiology and pharmacology.

The Landscape of Histamine Metabolism: A Refresher

Histamine, a pivotal biogenic amine, orchestrates a wide array of physiological and pathological processes, from allergic reactions to neurotransmission and gastric acid secretion. Its synthesis from the amino acid L-histidine is catalyzed by L-histidine decarboxylase. The biological activity of histamine is tightly regulated by its metabolic degradation, which primarily proceeds through two major enzymatic pathways:

  • Methylation: Catalyzed by histamine-N-methyltransferase (HNMT), this pathway converts histamine to N-tele-methylhistamine. This is a major route of histamine inactivation, particularly in the central nervous system.

  • Oxidative Deamination: Mediated by diamine oxidase (DAO), this pathway transforms histamine into imidazole-4-acetaldehyde. This is the predominant pathway for the clearance of extracellular histamine.

While these two pathways account for the majority of histamine metabolism, the subsequent fate of the resulting aldehydes opens the door to further metabolic diversification.

The Discovery and Genesis of Histaminol

Histaminol, chemically known as 2-(1H-imidazol-4-yl)ethanol, emerges from the oxidative deamination pathway of histamine metabolism. It is the alcohol derivative of imidazole-4-acetaldehyde. While the initial discovery of histaminol as an endogenous metabolite in mammalian systems is not well-documented in readily available literature, its presence as a histamine metabolite has been confirmed in other contexts, notably in wine.

The formation of histaminol is a reductive process, contrasting with the more common oxidation of imidazole-4-acetaldehyde to imidazoleacetic acid by aldehyde dehydrogenase (ALDH). This suggests a bifurcation in the metabolic pathway of imidazole-4-acetaldehyde, where it can be either oxidized or reduced.

Enzymatic Crossroads: The Likely Role of Aldehyde/Alcohol Dehydrogenases

The enzymatic machinery responsible for the reduction of imidazole-4-acetaldehyde to histaminol in vivo has not been definitively identified. However, based on analogous biochemical reactions, members of the aldehyde reductase or alcohol dehydrogenase superfamilies are the most probable catalysts. These enzymes are known to interconvert aldehydes and alcohols. The balance between the oxidative and reductive pathways for imidazole-4-acetaldehyde may depend on various factors, including the specific tissue, the cellular redox state (NADH/NAD+ ratio), and the presence of competing substrates for the involved enzymes.

Histamine_Metabolism Histamine Histamine N_tele_methylhistamine N-tele-methylhistamine Histamine->N_tele_methylhistamine HNMT Imidazole_acetaldehyde Imidazole-4-acetaldehyde Histamine->Imidazole_acetaldehyde DAO Histaminol Histaminol Imidazole_acetaldehyde->Histaminol Aldehyde/Alcohol Reductase (putative) Imidazoleacetic_acid Imidazoleacetic Acid Imidazole_acetaldehyde->Imidazoleacetic_acid ALDH

Figure 1: Simplified diagram of the major histamine metabolic pathways, highlighting the formation of histaminol from imidazole-4-acetaldehyde.

Methodologies for the Study of Histaminol

The study of histaminol necessitates robust analytical methods for its synthesis, isolation, and quantification.

Chemical Synthesis of Histaminol Standard

A crucial prerequisite for the analytical determination of any compound is the availability of a pure standard for calibration and validation. Histaminol can be synthesized in the laboratory, with one reported method involving the reduction of a histamine derivative. The structural identity of the synthesized histaminol must be rigorously confirmed using modern analytical techniques.

Protocol for Structural Confirmation:

  • Electrospray Ionization Mass Spectrometry (ESI-MS): To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for elucidating the precise chemical structure and confirming the identity of histaminol.

Analytical Techniques for Histaminol Quantification

Given its polar nature and expected low endogenous concentrations, the quantification of histaminol in complex biological matrices presents an analytical challenge. Liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice for such applications, offering high sensitivity and specificity. While a specific, validated method for histaminol in biological fluids is not yet widely published, a method developed for its quantification in wine provides a strong foundation.

Table 1: HPLC-DAD Parameters for Histaminol Analysis in Wine

ParameterCondition
Column C18 reverse-phase
Mobile Phase Gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate)
Detection Diode-Array Detector (DAD)
Sample Preparation Solid-Phase Extraction (SPE) with a C18 cartridge to remove interfering matrix components.

Adapting the Methodology for Biological Samples:

For the analysis of histaminol in plasma, urine, or tissue homogenates, the following considerations are critical:

  • Sample Preparation: A robust sample preparation protocol is paramount to remove proteins and other interfering substances. Solid-phase extraction (SPE) is a highly effective technique for this purpose.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated histaminol) is highly recommended for accurate quantification by LC-MS, as it corrects for matrix effects and variations in extraction recovery and instrument response.

  • LC-MS/MS: For enhanced sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform. This involves selecting specific precursor-to-product ion transitions for both histaminol and its deuterated internal standard in multiple reaction monitoring (MRM) mode.

Histaminol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Urine, Tissue) Spike_IS Spike with Deuterated Histaminol (Internal Standard) Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE LC_MSMS LC-MS/MS Analysis (HILIC or Reverse Phase) SPE->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Figure 2: A proposed experimental workflow for the quantitative analysis of histaminol in biological samples using LC-MS/MS.

Physiological and Pathological Significance: An Uncharted Territory

To date, the physiological or pathological role of histaminol remains largely unexplored. It is currently considered a minor metabolite, and its biological activity, if any, has not been characterized. The following are key questions that warrant investigation:

  • Receptor Binding: Does histaminol interact with any of the known histamine receptors (H1-H4) or other cellular targets?

  • Pharmacokinetics: What are the pharmacokinetic properties of histaminol, including its distribution, further metabolism, and excretion?

  • Biomarker Potential: Could the levels of histaminol serve as a biomarker for certain physiological or pathological conditions, perhaps reflecting alterations in the activity of the DAO pathway or aldehyde/alcohol dehydrogenases?

Future Directions and Conclusion

The discovery and characterization of histaminol open a new, albeit minor, chapter in the complex story of histamine metabolism. For researchers in pharmacology, drug development, and clinical chemistry, this presents an opportunity to explore a previously overlooked aspect of histamine biology.

Key areas for future research include:

  • Definitive identification and quantification of endogenous histaminol in various human and animal tissues and fluids.

  • Elucidation of the specific enzymes responsible for its formation.

  • Investigation of the potential biological activities of histaminol.

  • Assessment of its clinical relevance as a potential biomarker.

This technical guide serves as a starting point for scientists embarking on the study of histaminol. By providing a summary of the current knowledge and outlining the necessary methodological approaches, we hope to stimulate further research into this intriguing minor metabolite and its potential role in health and disease.

References

  • Biocrates Life Sciences AG. (2023). Histamine - Metabolite of the month. [Link]

  • Bordiga, M., Travaglia, F., Locatelli, M., Arlorio, M., & Coïsson, J. D. (2010). Histaminol: identification and HPLC analysis of a novel compound in wine. Journal of agricultural and food chemistry, 58(18), 10202–10208. [Link]

  • Ame, P., projet, U., Normandie, U., & Rennes, C. (2015). Histamine quantification in human plasma using high resolution accurate mass LC-MS technology. Clinical biochemistry, 48(18), 1253–1259. [Link]

  • Comas-Basté, O., Sánchez-Pérez, S., Veciana-Nogués, M. T., Latorre-Moratalla, M. L., & Vidal-Carou, M. D. C. (2020). New approach for the diagnosis of histamine intolerance based on the determination of histamine and methylhistamine in urine. Journal of Pharmaceutical and Biomedical Analysis, 185, 113248. [Link]

  • Patel, R., & Mohiuddin, S. S. (2023). Biochemistry, Histamine. In StatPearls. StatPearls Publishing. [Link]

  • Li, T., Zhang, Z., Zhang, Y., Li, X., & Zhang, Y. (2021). Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction. Talanta, 225, 122026. [Link]

  • Schayer, R. W., & Reilly, M. A. (1975). Comparison of in vitro and in vivo histamine methylation by tissues. Agents and actions, 5(2), 119–124. [Link]

  • Al-Soud, Y. A., & Al-Masri, M. I. (2004). Quantification of antihistamine acrivastine in plasma by solid-phase extraction and high-performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 35(3), 633–638. [Link]

  • Fogel, W. A., & Lewinski, A. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Molecules (Basel, Switzerland), 28(2), 856. [Link]

  • Turner, A. J., & Tipton, K. F. (1982). The role of cytoplasmic aldehyde dehydrogenase in the metabolism of N-tele-methylhistamine. Biochemical pharmacology, 31(21), 3601–3605. [Link]

  • Schwartz, J. C. (1995). Histamine Actions in the Central Nervous System. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

  • Fukuzawa, S., Odagi, M., Tera, M., & Nagasawa, K. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules (Basel, Switzerland), 27(8), 2427. [Link]

  • Ganellin, C. R., & Parsons, M. E. (2006). Histamine and its receptors. British journal of pharmacology, 147 Suppl 1(Suppl 1), S127–S135. [Link]

  • Fischer, K., & Meyer, M. R. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. [Link]

  • FooDB. (2011). Showing Compound Imidazole-4-acetaldehyde (FDB023247). Retrieved February 6, 2026, from [Link]

  • Cleveland Clinic. (2023). What Is Histamine?[Link]

  • Gholivand, K., & Mohammadpanah, F. (2018). Schematic representation of histamine (a) and 1 H NMR (b) and 13 C NMR (c) spectra of histaminium tetrachlorozincate. In One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3- b ]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate. [Link]

  • Munir, M. A., Mackeen, M. M. M., & Heng, L. Y. (2021). Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. ASM Sc. J., 16. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • Tkáčová, N., & Angelovičová, M. (2022). Aldehyde Dehydrogenase and Aldo-Keto Reductase Enzymes: Basic Concepts and Emerging Roles in Diabetic Retinopathy. International Journal of Molecular Sciences, 23(23), 15301. [Link]

  • Ganellin, C. R., & Pepper, E. S. (1971). The conformation of histamine in solution: 1H nuclear magnetic resonance study. Journal of the Chemical Society D: Chemical Communications, (2), 97. [Link]

  • Stiti, N., & Adewale, I. O. (2011). Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress. Free radical biology & medicine, 52(4), 749–768. [Link]

  • Wikipedia. (2024). Histamine. [Link]

  • Gleason, P. M., & Hamper, B. C. (2014). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. UMSL Undergraduate Works. [Link]

  • Waters. (n.d.). *Development of a Quantitative UPLC-MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites in Human CSF using a COR
Exploratory

Biological activity of 3-(1H-imidazol-5-yl)propan-1-ol

The C3-Imidazole Scaffold in Histaminergic Ligand Design Part 1: Executive Summary & Chemical Identity 3-(1H-imidazol-5-yl)propan-1-ol (also referred to as 3-(1H-imidazol-4-yl)-1-propanol due to tautomerism) is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

The C3-Imidazole Scaffold in Histaminergic Ligand Design

Part 1: Executive Summary & Chemical Identity

3-(1H-imidazol-5-yl)propan-1-ol (also referred to as 3-(1H-imidazol-4-yl)-1-propanol due to tautomerism) is a critical pharmacophore scaffold in the development of histamine receptor ligands. Unlike histamine, which possesses an ethylamine side chain, this molecule features a propyl-alcohol linker. This structural elongation and functional change render it a pivotal intermediate for synthesizing high-affinity H2 receptor agonists (e.g., Impromidine analogs) and H3 receptor antagonists/inverse agonists .

While the alcohol itself exhibits low intrinsic potency compared to its derivatized counterparts, it provides the essential "Imidazole-(CH2)3" recognition motif required to span the orthosteric binding pockets of the H2 and H3 G-Protein Coupled Receptors (GPCRs).

Chemical Profile
PropertySpecification
IUPAC Name 3-(1H-imidazol-5-yl)propan-1-ol
CAS Number 49549-75-9
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Key Tautomer Exists in equilibrium between N(π)-H and N(τ)-H forms (4-yl vs 5-yl).
Solubility Highly soluble in water, alcohols; sparingly soluble in non-polar solvents.[1]

Part 2: Pharmacological Significance & Mechanism[2]

The "Linker Rule" in Histamine Receptors

The biological utility of 3-(1H-imidazol-5-yl)propan-1-ol stems from the specific spatial requirements of histamine receptor subtypes.

  • H1 Receptor: Prefers the ethyl chain (histamine-like).

  • H2 Receptor: Accommodates and often prefers a propyl or longer spacer between the imidazole ring and the polar terminal group to achieve agonism.[1] This alcohol is the direct precursor to the "homohistamine" (propylamine) moiety found in Impromidine , a potent H2 agonist.[1]

  • H3 Receptor: High-affinity antagonists often utilize the propyl-alcohol scaffold. By converting the hydroxyl group into a carbamate or ether , researchers can access a lipophilic pocket adjacent to the agonist binding site, locking the receptor in an inactive state.

Signaling Pathways

Ligands derived from this scaffold modulate distinct signaling cascades depending on their functionalization.[1]

  • H2 Agonism (Impromidine-type): Activates Gs proteins

    
     Adenylyl Cyclase 
    
    
    
    cAMP accumulation
    
    
    Gastric acid secretion / Cardiac stimulation.
  • H3 Antagonism (Carbamate derivatives): Blocks Gi/o proteins

    
     Prevents inhibition of Adenylyl Cyclase 
    
    
    
    Increases neurotransmitter release (Histamine, Acetylcholine, Norepinephrine) in the CNS.[1]

Histamine_Signaling cluster_0 H2 Receptor Pathway (Agonist Mode) cluster_1 H3 Receptor Pathway (Antagonist Mode) Scaffold-Amine\n(Impromidine-like) Scaffold-Amine (Impromidine-like) H2_Receptor H2 Receptor (Gs-Coupled) AC_Active Adenylyl Cyclase (Activated) H2_Receptor->AC_Active Gs Alpha cAMP_Up cAMP Increase AC_Active->cAMP_Up ATP -> cAMP Scaffold-Amine Scaffold-Amine Scaffold-Amine->H2_Receptor Activates Scaffold-Carbamate Scaffold-Carbamate H3_Receptor H3 Receptor (Gi/o-Coupled) Scaffold-Carbamate->H3_Receptor Blocks AC_Inhib Adenylyl Cyclase (Inhibition Blocked) H3_Receptor->AC_Inhib Gi Alpha (Prevented) NT_Release Neurotransmitter Release AC_Inhib->NT_Release Disinhibition caption Fig 1: Divergent signaling outcomes based on functionalization of the C3-Imidazole scaffold.

Part 3: Synthesis & Production Protocols

The synthesis of 3-(1H-imidazol-5-yl)propan-1-ol is best achieved via the reduction of Urocanic Acid derivatives. This pathway is biomimetic and utilizes readily available starting materials.[1]

Synthetic Workflow
  • Starting Material: Trans-Urocanic Acid (a histidine metabolite).[2][3]

  • Esterification: Protection of the carboxylic acid.[1]

  • Reduction: Conversion of the acrylate double bond and the ester to the saturated alcohol.

Synthesis_Workflow Urocanic Trans-Urocanic Acid (Starting Material) Ester Methyl Urocanate (Intermediate) Urocanic->Ester MeOH, H2SO4 Reflux Saturated_Ester Methyl 3-(imidazol-4-yl)propanoate (Saturated Intermediate) Ester->Saturated_Ester H2, Pd/C Reduction Target 3-(1H-imidazol-5-yl)propan-1-ol (Target Scaffold) Saturated_Ester->Target LiAlH4 or LiBH4 Selective Reduction Derivatives H3 Antagonists (Carbamates/Ethers) Target->Derivatives Isocyanates/NaH Functionalization caption Fig 2: Step-wise synthesis from Urocanic Acid to the Target Scaffold.

Detailed Protocol: Reduction from Urocanic Acid

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reducing agents.

Step 1: Hydrogenation of Urocanic Acid

  • Dissolve trans-urocanic acid (10 mmol) in Methanol (50 mL).

  • Add Pd/C (10% w/w) catalyst (100 mg).

  • Stir under H₂ atmosphere (balloon pressure) for 12 hours at room temperature.

  • Filter through Celite to remove catalyst.[1]

  • Evaporate solvent to yield 3-(1H-imidazol-4-yl)propanoic acid .[4]

Step 2: Esterification

  • Reflux the propanoic acid intermediate in dry Methanol with catalytic H₂SO₄ for 4 hours.

  • Neutralize with NaHCO₃, extract with DCM, and concentrate to yield the methyl ester .[1]

Step 3: Hydride Reduction to Alcohol

  • Suspend LiAlH₄ (2.0 equiv) in dry THF (20 mL) at 0°C under Argon.

  • Dropwise add the methyl ester (1.0 equiv) dissolved in THF.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL) sequentially (Fieser workup).

  • Filter the white precipitate.[1]

  • Concentrate the filtrate.[1] Purify via flash chromatography (DCM:MeOH 9:1) to obtain 3-(1H-imidazol-5-yl)propan-1-ol as a viscous oil/solid.

Part 4: Experimental Validation (Biological Activity)

Since the alcohol is a scaffold, its "activity" is best validated by its ability to compete in binding assays when derivatized, or by testing its intrinsic weak affinity as a control.[1]

Protocol: H3 Receptor Binding Assay (Membrane Preparation)

Objective: Determine the affinity (


) of the scaffold or its derivatives.[1]

Materials:

  • Source: Rat cerebral cortex synaptic membranes or CHO cells expressing hH3R.

  • Radioligand: [³H]-N-α-methylhistamine (

    
     nM).
    
  • Test Compound: 3-(1H-imidazol-5-yl)propan-1-ol (dissolved in DMSO).

Methodology:

  • Preparation: Homogenize tissue/cells in 50 mM Na₂/K phosphate buffer (pH 7.4) . Centrifuge at 20,000 x g to isolate membranes.[1]

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (20 µg protein).[1]

    • 50 µL [³H]-N-α-methylhistamine (1 nM final).

    • 50 µL Test Compound (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes .

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via Liquid Scintillation Counting.[1]

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Results:

  • Alcohol Scaffold: Expected

    
     in the micromolar range (
    
    
    
    µM), indicating weak affinity on its own.[1]
  • Carbamate Derivative (Positive Control): Expected

    
     in the nanomolar range (
    
    
    
    nM), validating the scaffold's role in correct receptor positioning.

References

  • Kivits, G. A. A., et al. (2009).[1] "A convenient preparation of 3-(1H-imidazol-4-yl)propanol and its use in the synthesis of H3 receptor antagonists." ResearchGate.[1]

  • Durant, G. J., et al. (1978).[1] "Impromidine (SK&F 92676) is a very potent and specific agonist for histamine H2 receptors."[1] Nature, 276, 403–405.[1]

  • ChemicalBook. (2025).[1][5] "Preparation of 3-(1H-Imidazol-4-yl)-propionic Acid Methyl Ester." ChemicalBook Protocols.

  • PubChem. (2025).[1] "3-(1H-imidazol-5-yl)propan-1-ol Compound Summary." National Library of Medicine.[1]

  • Sigma-Aldrich. (2025). "3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol Product Specification." Merck KGaA.[1] [1]

Sources

Foundational

The Potential Role of 3-(1H-imidazol-5-yl)propan-1-ol in Histamine Metabolism: A Technical Guide for Researchers

Abstract Histamine, a critical biogenic amine, is integral to a myriad of physiological and pathological processes, including allergic responses, gastric acid secretion, and neurotransmission. Its metabolic regulation is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Histamine, a critical biogenic amine, is integral to a myriad of physiological and pathological processes, including allergic responses, gastric acid secretion, and neurotransmission. Its metabolic regulation is therefore a key area of research for the development of novel therapeutics. This technical guide explores the hypothetical role of the synthetic compound 3-(1H-imidazol-5-yl)propan-1-ol in the intricate pathways of histamine metabolism. Drawing upon its structural analogy to histamine and known modulators of histamine-metabolizing enzymes, we postulate its potential as a modulator of histamine N-methyltransferase (HNMT) and diamine oxidase (DAO), the two principal enzymes governing histamine catabolism. This document provides a comprehensive overview of histamine metabolism, a reasoned hypothesis for the action of 3-(1H-imidazol-5-yl)propan-1-ol, and detailed, field-proven experimental protocols to investigate its synthesis, enzymatic interactions, and receptor binding affinity. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the understanding of histamine modulation for therapeutic intervention.

Introduction: The Intricate Landscape of Histamine Metabolism

Histamine is a potent signaling molecule derived from the decarboxylation of the amino acid L-histidine. Its biological effects are mediated through four distinct G-protein coupled receptors (H1R, H2R, H3R, and H4R), each with a unique tissue distribution and signaling cascade. The precise control of histamine levels is paramount for maintaining physiological homeostasis, as dysregulation is implicated in numerous inflammatory, allergic, and neurological disorders.[1]

The catabolism of histamine is primarily orchestrated by two key enzymes:

  • Histamine N-methyltransferase (HNMT): This cytosolic enzyme is the main pathway for histamine degradation in the central nervous system and airways.[2] It catalyzes the methylation of the imidazole ring of histamine to form N-tele-methylhistamine.[3]

  • Diamine Oxidase (DAO): Predominantly found in the small intestine, placenta, and kidneys, DAO is responsible for the oxidative deamination of extracellular histamine.[3]

The interplay between these enzymes ensures the rapid inactivation of histamine, preventing its excessive accumulation and subsequent adverse effects.

The Compound of Interest: 3-(1H-imidazol-5-yl)propan-1-ol

The focus of this guide is the synthetic imidazole derivative, 3-(1H-imidazol-5-yl)propan-1-ol. Its chemical structure, featuring an imidazole ring and a flexible propanol side chain, bears a significant resemblance to the endogenous histamine molecule. This structural similarity forms the basis of our hypothesis that it may interact with the components of the histamine metabolic pathway.

PropertyValue
IUPAC Name 3-(1H-imidazol-5-yl)propan-1-ol
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Structure Imidazole ring with a 3-hydroxypropyl substituent at the C5 position.

A Hypothesis-Driven Exploration: The Potential Roles of 3-(1H-imidazol-5-yl)propan-1-ol

Given the absence of direct literature on the biological activity of 3-(1H-imidazol-5-yl)propan-1-ol in histamine metabolism, we propose a hypothesis-driven approach to guide its investigation.

Potential Interaction with Histamine Metabolizing Enzymes

The structural features of 3-(1H-imidazol-5-yl)propan-1-ol suggest two primary possibilities for its interaction with histamine metabolizing enzymes:

  • As a Substrate: The imidazole ring and the aliphatic side chain could allow the compound to be recognized and metabolized by either HNMT or DAO.

  • As an Inhibitor: The compound may act as a competitive or non-competitive inhibitor of these enzymes, thereby increasing the bioavailability of histamine.

The structural diversity of known HNMT inhibitors, which often occupy the histamine-binding site, suggests that the imidazole and propanol moieties of our compound of interest could facilitate such an interaction.[4] For DAO, the presence of a terminal amino group is a key determinant for substrate recognition. While 3-(1H-imidazol-5-yl)propan-1-ol lacks this, its structural similarity could still allow for binding to the active site and potential inhibition.

Potential Interaction with Histamine Receptors

Numerous imidazole-based compounds have been identified as ligands for histamine receptors, particularly as antagonists for the H3 receptor.[5][6] The imidazole ring is a common feature in many H3 receptor antagonists.[5] Therefore, it is plausible that 3-(1H-imidazol-5-yl)propan-1-ol could exhibit affinity for one or more of the histamine receptors, potentially acting as an agonist or antagonist.

Experimental Workflows: A Roadmap for Investigation

To elucidate the role of 3-(1H-imidazol-5-yl)propan-1-ol in histamine metabolism, a systematic experimental approach is required. The following sections detail the necessary protocols.

Synthesis of 3-(1H-imidazol-5-yl)propan-1-ol

Synthesis_Workflow Start Starting Materials (e.g., Imidazole derivative, 3-halopropanol derivative) Coupling Coupling Reaction (e.g., N-alkylation) Start->Coupling Purification1 Purification (e.g., Column Chromatography) Coupling->Purification1 Characterization Structural Characterization (NMR, MS, IR) Purification1->Characterization FinalProduct 3-(1H-imidazol-5-yl)propan-1-ol Characterization->FinalProduct

Caption: A generalized workflow for the synthesis and characterization of 3-(1H-imidazol-5-yl)propan-1-ol.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen imidazole precursor in a suitable solvent (e.g., DMF, acetonitrile).

  • Addition of Reagents: Add a base (e.g., K₂CO₃, NaH) to the solution, followed by the dropwise addition of the 3-halopropanol derivative.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, filter off any solids, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Confirm the structure of the synthesized 3-(1H-imidazol-5-yl)propan-1-ol using ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

In Vitro Enzyme Assays

To assess the interaction of 3-(1H-imidazol-5-yl)propan-1-ol with HNMT and DAO, in vitro enzyme activity assays are essential.

This classic and highly sensitive assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine to histamine.

Protocol:

  • Enzyme Source: Prepare a cytosolic fraction containing HNMT from a suitable tissue source (e.g., rat kidney).

  • Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation, S-adenosyl-L-[methyl-³H]methionine, and varying concentrations of 3-(1H-imidazol-5-yl)propan-1-ol (or vehicle control).

  • Initiation: Start the reaction by adding histamine.

  • Incubation: Incubate the mixture at 37°C for a defined period.

  • Termination and Extraction: Stop the reaction by adding a strong base (e.g., NaOH) and extract the radiolabeled N-tele-methylhistamine into an organic solvent (e.g., toluene/isoamyl alcohol).

  • Quantification: Measure the radioactivity of the organic phase using liquid scintillation counting.

  • Data Analysis: Calculate the rate of N-tele-methylhistamine formation and determine the inhibitory potential (IC₅₀) of 3-(1H-imidazol-5-yl)propan-1-ol.

This assay is based on the production of hydrogen peroxide during the oxidative deamination of a substrate, which can be coupled to a colorimetric reaction.

Protocol:

  • Enzyme Source: Use a purified DAO preparation or a tissue homogenate rich in DAO (e.g., porcine kidney).

  • Reaction Mixture: In a 96-well plate, add the DAO enzyme, a suitable substrate (e.g., putrescine), a chromogenic peroxidase substrate (e.g., Amplex Red), and horseradish peroxidase.

  • Inhibitor Addition: Add varying concentrations of 3-(1H-imidazol-5-yl)propan-1-ol or a known DAO inhibitor (e.g., aminoguanidine) as a positive control.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength at regular intervals.

  • Data Analysis: Determine the rate of the reaction and calculate the IC₅₀ value for 3-(1H-imidazol-5-yl)propan-1-ol.

Histamine Receptor Binding Assays

To investigate the potential interaction of 3-(1H-imidazol-5-yl)propan-1-ol with histamine receptors, competitive radioligand binding assays are the gold standard.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).

  • Assay Buffer: Use a binding buffer specific for the receptor subtype being investigated.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor (e.g., [³H]mepyramine for H1R), and varying concentrations of unlabeled 3-(1H-imidazol-5-yl)propan-1-ol.

  • Incubation: Incubate the plate at room temperature or 37°C to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of 3-(1H-imidazol-5-yl)propan-1-ol that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Ki).

Experimental_Investigation cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 3-(1H-imidazol-5-yl)propan-1-ol Characterization Structural Verification (NMR, MS) Synthesis->Characterization HNMT_Assay HNMT Activity Assay Characterization->HNMT_Assay DAO_Assay DAO Activity Assay Characterization->DAO_Assay Receptor_Binding Histamine Receptor Binding Assays Characterization->Receptor_Binding Enzyme_Kinetics Enzyme Inhibition Kinetics (IC50, Ki) HNMT_Assay->Enzyme_Kinetics DAO_Assay->Enzyme_Kinetics Binding_Affinity Receptor Binding Affinity (Ki) Receptor_Binding->Binding_Affinity SAR_Analysis Structure-Activity Relationship Analysis Enzyme_Kinetics->SAR_Analysis Binding_Affinity->SAR_Analysis

Sources

Exploratory

An In-depth Technical Guide to 3-(1H-Imidazol-5-yl)propan-1-ol (CAS Number: 49549-75-9)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-(1H-Imidazol-5-yl)propan-1-ol in Medicinal Chemistry 3-(1H-Imidazol-5-yl)propan-1-ol, registered under CAS number 49549-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(1H-Imidazol-5-yl)propan-1-ol in Medicinal Chemistry

3-(1H-Imidazol-5-yl)propan-1-ol, registered under CAS number 49549-75-9, is a pivotal heterocyclic building block in the landscape of modern drug discovery. While it may not be an end-drug itself, its imidazole core connected to a flexible propanol chain makes it a highly valuable pharmacophore. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a common feature in numerous natural products and synthetic bioactive molecules.[1] Its presence can enhance water solubility and provides crucial points of interaction with biological targets.[1]

This technical guide provides a comprehensive overview of 3-(1H-Imidazol-5-yl)propan-1-ol, from its synthesis and physicochemical properties to its primary application as a key intermediate in the development of potent and selective histamine H3 receptor antagonists.

Physicochemical Properties

A clear understanding of the physicochemical properties of 3-(1H-Imidazol-5-yl)propan-1-ol is essential for its effective use in synthesis and formulation.

PropertyValue
CAS Number 49549-75-9
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance White to off-white solid
Storage Sealed in dry, 2-8°C

Synthesis of 3-(1H-Imidazol-5-yl)propan-1-ol: A Multi-Step Approach from Urocanic Acid

The synthesis of 3-(1H-Imidazol-5-yl)propan-1-ol can be efficiently achieved through a multi-step pathway commencing from the readily available starting material, urocanic acid. This synthetic route involves hydrogenation, esterification, and subsequent reduction.

Synthetic Scheme

G Urocanic_Acid Urocanic Acid Propionic_Acid 3-(1H-imidazol-4-yl)propionic Acid Urocanic_Acid->Propionic_Acid H₂, Pd/C (Hydrogenation) Methyl_Ester 3-(1H-imidazol-4-yl)propionic Acid Methyl Ester Propionic_Acid->Methyl_Ester MeOH, H₂SO₄ (Esterification) Final_Product 3-(1H-Imidazol-5-yl)propan-1-ol Methyl_Ester->Final_Product LiAlH₄, THF (Reduction)

Caption: Synthetic pathway for 3-(1H-Imidazol-5-yl)propan-1-ol.

Step-by-Step Synthesis Protocol

Step 1: Hydrogenation of Urocanic Acid to 3-(1H-imidazol-4-yl)propionic Acid

  • Suspend urocanic acid (14.5 mmol) in 40 mL of water.[2]

  • Add 10% Palladium on carbon (Pd/C) (0.19 mmol) to the suspension.[2]

  • Shake the mixture under a hydrogen atmosphere (30 psi) for 2 hours at room temperature.[2]

  • Remove the catalyst by filtration.

  • Concentrate the filtrate in vacuo to yield 3-(1H-imidazol-4-yl)propionic acid as a colorless solid.[2]

    • Characterization (¹H NMR, D₂O): δ 2.52 (t, 2H, J=7.2 Hz), 2.92 (t, 2H, J=7.2 Hz), 7.16 (s, 1H), 8.49 (s, 1H).[2]

Step 2: Esterification to 3-(1H-imidazol-4-yl)propionic Acid Methyl Ester

  • Dissolve 3-(1H-imidazol-4-yl)propionic acid (13.9 mmol) in 30 mL of methanol.[2]

  • Add a catalytic amount of sulfuric acid (H₂SO₄).[2]

  • Heat the solution at reflux for 15 hours.[2]

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over magnesium sulfate (MgSO₄), and concentrate in vacuo to obtain the methyl ester as a yellow oil.[2]

    • Characterization (¹H NMR, CDCl₃): δ 2.68 (t, 2H, J=7.2 Hz), 2.93 (t, 2H, J=7.2 Hz), 3.69 (s, 3H), 6.81 (s, 1H), 7.55 (s, 1H).[2]

Step 3: Reduction to 3-(1H-Imidazol-5-yl)propan-1-ol

  • Dissolve 3-(1H-imidazol-4-yl)propionic acid methyl ester (12.5 mmol) in 25 mL of anhydrous tetrahydrofuran (THF).[2]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF (12.5 mL, 12.5 mmol) to the cooled solution.[2]

  • Stir the mixture at 0°C for 15 minutes.[2]

  • Carefully quench the reaction by the sequential addition of water (0.50 mL), 15% aqueous sodium hydroxide (NaOH) (0.50 mL), and water (1.5 mL).[2]

  • Allow the mixture to warm to room temperature, then filter and concentrate the filtrate in vacuo to yield 3-(1H-Imidazol-5-yl)propan-1-ol.

Biological Activity and Therapeutic Potential: A Gateway to Histamine H3 Receptor Antagonists

The primary significance of 3-(1H-Imidazol-5-yl)propan-1-ol in drug development lies in its role as a key structural motif for histamine H3 receptor (H3R) antagonists. The H3 receptor is a G-protein coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, dopamine, and serotonin.[3]

H3R antagonists are being investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[4][5] By blocking the inhibitory effect of the H3 autoreceptor, these antagonists enhance the release of histamine and other neurotransmitters, leading to procognitive and wake-promoting effects.

Derivatives of 3-(1H-Imidazol-5-yl)propan-1-ol, where the hydroxyl group is modified to incorporate larger lipophilic moieties, have shown high affinity and selectivity for the H3 receptor.[6][7]

Conceptual Signaling Pathway of the Histamine H3 Receptor

cluster_0 Presynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (Autoreceptor) Histamine->H3R Binds G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Vesicle Histamine Vesicle Ca_ion->Vesicle Triggers fusion Release Histamine Release Vesicle->Release

Caption: Simplified signaling cascade of the histamine H3 autoreceptor.

Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay

To evaluate the affinity of compounds derived from 3-(1H-Imidazol-5-yl)propan-1-ol for the histamine H3 receptor, a radioligand binding assay is a standard and robust method. The following protocol is a representative example.

Workflow Diagram

A Prepare Rat Cortical Tissue Homogenates B Incubate Membranes with [³H]Nα-methylhistamine and Test Compound A->B C Terminate Reaction by Rapid Filtration B->C D Wash Filters to Remove Unbound Radioligand C->D E Quantify Bound Radioactivity using Liquid Scintillation Counting D->E F Data Analysis: Calculate Ki values E->F

Caption: Workflow for a histamine H3 receptor radioligand binding assay.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize rat cortical tissue in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1.6 mg/mL.[9]

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of membrane suspension.

      • 25 µL of [³H]Nα-methylhistamine (a specific H3 receptor radioligand) at a final concentration of ~2 nM.[8]

      • 25 µL of varying concentrations of the test compound (or buffer for total binding, and a high concentration of an unlabeled H3 antagonist like clobenpropit for non-specific binding).[9]

    • Incubate the plate for 2 hours at 25°C with gentle shaking.[9]

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).[9]

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.[9]

  • Quantification and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value of the test compound from a competition binding curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

3-(1H-Imidazol-5-yl)propan-1-ol is a compound of significant interest to the medicinal chemistry community, not for its own therapeutic effects, but as a foundational element for the construction of more complex and highly active molecules. Its straightforward synthesis and the established importance of the imidazole pharmacophore in targeting the histamine H3 receptor underscore its value. Future research will likely continue to leverage this scaffold in the design of novel H3 receptor antagonists with improved pharmacokinetic and pharmacodynamic profiles for the treatment of various central nervous system disorders. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this versatile chemical entity.

References

  • ResearchGate. A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Available at: [Link]

  • Google Patents. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • PubMed. Biological Significance of Imidazole-based Analogues in New Drug Development. Available at: [Link]

  • MDPI. Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Available at: [Link]

  • NCBI. [18F]3-(1H-Imidazol-4-yl)propyl-4-fluorobenzyl ether. Available at: [Link]

  • Molecules for Life. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]

  • ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - 3-(1-Methyl-1 H -imidazol-2-ylthio)-2-propenoic Acid. Available at: [Link]

  • NCBI. [18F]3-(1H-Imidazol-4-yl)propyl-4-fluorobenzyl ether. Available at: [Link]

  • Frontiers. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Available at: [Link]

  • PMC. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. Available at: [Link]

  • PubMed. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Available at: [Link]

  • Frontiers. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Available at: [Link]

  • PubMed. Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Available at: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Intervencionismo. Review of pharmacological effects of imidazole derivatives. Available at: [Link]

  • University of Glasgow. Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

  • Wikipedia. H3 receptor antagonist. Available at: [Link]

  • PubChem. 3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride. Available at: [Link]

  • NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available at: [Link]

  • FLORE. Therapeutic potential of histamine H3 receptor agonists and antagonists. Available at: [Link]

  • PMC. Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. Available at: [Link]

  • ResearchGate. (PDF) In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Available at: [Link]

  • Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

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Foundational

Pharmacological Characterization of Histaminol (Imidazole-4-ethanol)

The following technical guide explores the pharmacology of Histaminol (chemically identified as Imidazole-4-ethanol or 4-(2-hydroxyethyl)imidazole ). Technical Whitepaper for Research & Development Executive Summary & Di...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the pharmacology of Histaminol (chemically identified as Imidazole-4-ethanol or 4-(2-hydroxyethyl)imidazole ).

Technical Whitepaper for Research & Development

Executive Summary & Disambiguation

Histaminol (C₅H₈N₂O; PubChem CID: 3083655) is the hydroxylated congener of histamine. Unlike histamine, which possesses a primary amine group responsible for potent G-protein coupled receptor (GPCR) activation, Histaminol features a hydroxyl group at the ethyl side chain.

Note to Researchers: While "Histaminol" has historically appeared as a trade name for specific veterinary antihistamine formulations or histamine phosphate controls, this guide focuses exclusively on the chemical entity Imidazole-4-ethanol . This molecule is a critical metabolite in the Ehrlich pathway (yeast/mammalian catabolism), a bioactive component in fermented matrices (e.g., wine), and a valuable pharmacophore in Fragment-Based Drug Discovery (FBDD) for antifungal and metalloenzyme inhibitor design.

Chemical Pharmacology & Structure-Activity Relationship (SAR)

Molecular Profile
  • IUPAC Name: 2-(1H-imidazol-4-yl)ethanol[1]

  • Molecular Weight: 112.13 g/mol [2]

  • Key Functional Groups: Imidazole ring (aromatic, basic nitrogen), Hydroxyl group (polar, H-bond donor/acceptor).

  • pKa: ~14.4 (hydroxyl), ~6.0 (imidazole N3).

The "Amine-to-Alcohol" Switch: Mechanistic Implications

The pharmacological divergence between Histamine and Histaminol illustrates a fundamental principle of GPCR ligand binding:

  • Histamine (Agonist): The ethylamine side chain is protonated at physiological pH. This cationic amine forms a critical ionic bridge with a conserved Aspartate residue (Asp3.32) in the transmembrane domain of H1, H2, H3, and H4 receptors.

  • Histaminol (Weak/Null Ligand): The substitution of the amine (-NH₃⁺) with a hydroxyl (-OH) renders the side chain neutral.

    • Causality: Without the cationic charge, Histaminol fails to stabilize the active receptor conformation.

    • Utility: This makes Histaminol an excellent negative control in binding assays or a scaffold for designing neutral antagonists that rely on hydrophobic interactions rather than ionic latching.

Metal Coordination Chemistry

Unlike histamine, Histaminol exhibits unique coordination chemistry with transition metals (Cu²⁺, Zn²⁺). The imidazole nitrogen and the hydroxyl oxygen can form stable chelate rings. This property is currently exploited in designing biomimetic catalysts (mimicking the histidine-rich active sites of metalloenzymes) and corrosion inhibitors .[3]

Biological Pathways: The Ehrlich Pathway

Histaminol is primarily generated via the Ehrlich Pathway , a catabolic route for amino acids in yeast (e.g., Saccharomyces cerevisiae) and a minor metabolic route in mammals.[4]

Metabolic Cascade
  • Transamination: L-Histidine is converted to Imidazole Pyruvate.

  • Decarboxylation: Converted to Imidazole Acetaldehyde.

  • Reduction: Alcohol Dehydrogenase (ADH) reduces the aldehyde to Histaminol .

In mammalian systems, Histaminol can also appear as a minor metabolite of histamine via oxidative deamination (Diamine Oxidase - DAO) followed by reduction, although the oxidative path to Imidazole Acetic Acid is dominant.

Visualization: The Ehrlich Catabolic Pathway

The following diagram illustrates the bioconversion flow, highlighting the enzymatic checkpoints.

EhrlichPathway cluster_legend Pathway Key Histidine L-Histidine ImPyruvate Imidazole Pyruvate Histidine->ImPyruvate Transaminase (BAT2) Histamine Histamine Histidine->Histamine HDC (Decarboxylation) ImAldehyde Imidazole Acetaldehyde ImPyruvate->ImAldehyde Decarboxylase (PDC) Histaminol HISTAMINOL (Imidazole-4-ethanol) ImAldehyde->Histaminol Alcohol Dehydrogenase (ADH) Histamine->ImAldehyde DAO/MAO (Oxidative Deamination) key1 Solid Line: Ehrlich Pathway (Yeast/Fermentation) key2 Dashed Line: Mammalian/Bacterial Shunt

Figure 1: Biosynthetic pathways leading to Histaminol formation.[3][4][5][6] The Ehrlich pathway (solid) is dominant in fermentation; the histamine catabolic route (dashed) is secondary.

Experimental Protocols

Protocol A: Quantification of Histaminol in Biological Matrices (HPLC-MS/MS)

Objective: Accurate detection of Histaminol in fermentation broths (wine) or urine to assess metabolic flux. Rationale: Histaminol lacks a strong chromophore; therefore, Mass Spectrometry (MS) is superior to UV detection for sensitivity.

Materials:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Internal Standard: Histamine-d4 or Tryptophol-d4.

Workflow:

  • Sample Prep:

    • Centrifuge sample (wine/urine) at 10,000 x g for 10 min.

    • Filter supernatant through 0.22 µm PTFE filter.

    • Spike with Internal Standard (100 ng/mL).

  • Chromatography:

    • Gradient: 0-2 min (5% B), 2-10 min (linear ramp to 95% B), 10-12 min (hold 95% B).

    • Flow rate: 0.3 mL/min.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive Mode.

    • Precursor Ion: m/z 113.1 [M+H]⁺

    • Product Ions:

      • Quantifier:m/z 95.1 (Loss of H₂O).

      • Qualifier:m/z 68.1 (Imidazole ring fragment).

  • Validation:

    • Linearity range: 0.01 – 10 mg/L.

    • Limit of Detection (LOD): ~0.005 mg/L.

Protocol B: Synthesis of Histaminol (Diazotization Route)

Objective: Synthesis of high-purity Histaminol from L-Histidine for binding assays. Safety: Sodium nitrite is toxic; work in a fume hood.

  • Diazotization: Dissolve L-Histidine in dilute HCl. Cool to 0°C.

  • Reaction: Add NaNO₂ dropwise. The amino group is converted to a diazonium salt, which is unstable and hydrolyzed to the hydroxy acid (4-imidazole lactic acid) or reduced depending on conditions.

  • Direct Reduction (Alternative): A more efficient modern route uses Lithium Aluminum Hydride (LiAlH₄) reduction of imidazole-4-acetic acid methyl ester.

    • Reflux ester with LiAlH₄ in dry THF for 4 hours.

    • Quench with Glauber’s salt.

    • Purify via silica gel chromatography (MeOH/DCM gradient).

Therapeutic Potential & Drug Discovery Applications[2]

Antifungal Pharmacophore (CYP51 Inhibition)

Histaminol serves as a structural precursor for azole antifungals. The imidazole ring coordinates with the heme iron of the fungal enzyme Lanosterol 14α-demethylase (CYP51) , blocking ergosterol biosynthesis.[3]

  • Strategy: Derivatize the hydroxyl group of Histaminol with lipophilic aromatic side chains (e.g., phenyl ethers) to increase affinity for the CYP51 hydrophobic access channel.

Fragment-Based Drug Discovery (FBDD)

In FBDD, Histaminol is classified as a "Fragment" (MW < 300, H-bond donor/acceptor count < 3).

  • Screening: It is screened against metalloprotein targets.

  • Hit-to-Lead: If binding is detected (via NMR or SPR), the ethanol chain is extended to link with other fragments.

Data Summary: Histamine vs. Histaminol[1][4]
FeatureHistamineHistaminol
Structure Imidazole-Ethyl-Amine Imidazole-Ethyl-Alcohol
Charge (pH 7.4) Cationic (+1)Neutral (0)
H1 Receptor Affinity High (nM range)Negligible / None
Primary Function Neurotransmitter / MediatorMetabolite / Fermentation byproduct
Solubility Highly Water SolubleWater & Alcohol Soluble
Toxicity High (Anaphylaxis risk)Low (GRAS in food matrices)

Visualization: Pharmacophore Mapping

The diagram below illustrates the structural divergence that dictates the pharmacological activity of Histaminol compared to Histamine.

Pharmacophore cluster_0 Histamine (Agonist) cluster_1 Histaminol (Inactive/Metabolite) H_Im Imidazole Ring (Receptor Anchoring) H_Chain Ethyl Chain (Spacer) H_Im->H_Chain H_Amine Amine Group (NH3+) (Ionic Lock with Asp3.32) H_Chain->H_Amine OH_Group Hydroxyl Group (OH) (Neutral - No Ionic Lock) H_Amine->OH_Group Pharmacological Switch OH_Im Imidazole Ring (Metal Coordination) OH_Chain Ethyl Chain (Spacer) OH_Im->OH_Chain OH_Chain->OH_Group

Figure 2: Structure-Activity Relationship (SAR) comparison. The loss of the terminal amine in Histaminol prevents the ionic interaction required for histamine receptor activation.

References

  • Bordiga, M., et al. (2016).[4] "Factors influencing the formation of histaminol, hydroxytyrosol, tyrosol, and tryptophol in wine." Food Chemistry.

  • Bergmark, J., & Granerus, G. (1974).[7] "Ion Exchange Chromatography for Quantitative Analysis of Radioactive Histamine Metabolites in Human Urine." Scandinavian Journal of Clinical and Laboratory Investigation. [7]

  • PubChem. (n.d.). "Compound Summary for CID 3083655: Histaminol." National Library of Medicine.

  • BenchChem. (n.d.). "2-(1H-Imidazol-5-yl)ethanol hydrochloride Structure and Applications."

  • Guzzon, R., et al. (2017).[4] "Influence of different commercial active dry yeasts on histaminol production during wine alcoholic fermentation." International Journal of Food Science & Technology.[4][8]

Sources

Protocols & Analytical Methods

Method

Analytical methods for 3-(1H-imidazol-5-yl)propan-1-ol detection

Application Note: High-Sensitivity Quantification and Purity Analysis of 3-(1H-imidazol-5-yl)propan-1-ol Introduction & Scientific Context 3-(1H-imidazol-5-yl)propan-1-ol (CAS: 49549-75-9), often referred to as Imid-Prop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification and Purity Analysis of 3-(1H-imidazol-5-yl)propan-1-ol

Introduction & Scientific Context

3-(1H-imidazol-5-yl)propan-1-ol (CAS: 49549-75-9), often referred to as Imid-Prop-OH, is a critical imidazole derivative. It serves as a key intermediate in the synthesis of histamine H3 receptor antagonists (e.g., Ciproxifan, ROS203) and is a structural analog to histamine metabolites.

Its analysis presents specific challenges:

  • High Polarity: The imidazole ring (pKa ~7.0) and terminal hydroxyl group confer high water solubility (LogP < 0), making retention on standard C18 Reverse Phase (RP) columns difficult without ion-pairing reagents.

  • Lack of Chromophores: The molecule lacks extended conjugation, resulting in weak UV absorption, necessitating low-wavelength detection (210–220 nm) or Mass Spectrometry (MS) for sensitivity.

  • Tautomerism: The N-H proton on the imidazole ring can migrate, leading to 1H-imidazol-4-yl and 1H-imidazol-5-yl tautomers, which must be controlled via pH to ensure single-peak chromatography.

This guide details two distinct methodologies:

  • Method A (HILIC-MS/MS): For trace-level quantification in biological matrices or impurity profiling (sensitivity: ng/mL range).

  • Method B (RP-HPLC-UV): For raw material assay and reaction monitoring (sensitivity: µg/mL range).

Physicochemical Profile

PropertyValueAnalytical Implication
Molecular Formula C₆H₁₀N₂OMonoisotopic Mass: 126.08 Da
Molecular Weight 126.16 g/mol Precursor Ion [M+H]⁺: 127.1
pKa (Imidazole) ~6.95Mobile phase pH must be < 4.0 or > 9.0 for robust retention/peak shape.
LogP -0.7 (approx)Highly polar; elutes in void volume on C18 unless 100% aqueous compatible columns are used.
Solubility Water, Methanol, DMSODiluent should match the initial mobile phase conditions.

Method A: HILIC-MS/MS (Trace Analysis)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for small, polar bases. It uses a high-organic mobile phase to retain polar analytes on a polar stationary phase (Amide), enhancing ESI-MS sensitivity due to efficient desolvation.

Instrumental Setup
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400, Sciex QTRAP).

  • Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 2.5 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase
  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • Note: HILIC gradients run from High Organic -> Low Organic.

Time (min)% A (Aqueous)% B (Organic)Curve
0.001090Initial
1.001090Hold
5.004060Linear Ramp
6.004060Wash
6.101090Re-equilibrate
9.001090End
Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode (+).

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)TypeMechanism
Imid-Prop-OH 127.1 109.1 5015QuantifierLoss of H₂O [M+H-18]⁺
127.181.15025QualifierImidazole-CH₂⁺ fragment
Histamine-d4 (IS) 116.299.25018Internal StdAnalogous fragmentation

Method B: RP-HPLC-UV (Purity & Assay)

Rationale: For QC environments lacking MS, Reversed-Phase is viable only if a column capable of "phase collapse" resistance (high aqueous stability) is used.

Instrumental Setup
  • System: HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (4.6 x 150 mm, 3.5 or 5 µm).

    • Why: These columns are designed to retain polar compounds in 100% aqueous conditions.

  • Detection: 215 nm (Primary), 230 nm (Secondary reference).

  • Flow Rate: 1.0 mL/min.

Mobile Phase
  • Buffer: 20 mM Potassium Phosphate (KH₂PO₄), adjusted to pH 3.0 with Phosphoric Acid.

    • Critical: Low pH suppresses silanol activity and keeps the imidazole protonated, improving peak shape.

  • Mode: Isocratic.

    • Ratio: 95% Buffer / 5% Methanol.

    • Note: High aqueous content is required to force the hydrophobic interaction with the short alkyl chain.

Experimental Protocols

Protocol 1: Sample Preparation (Plasma/Biological Fluids)
  • Objective: Remove proteins and phospholipids while retaining the polar analyte.

  • Technique: Protein Precipitation (PPT) with HILIC-compatible solvent.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard (Histamine-d4, 1 µg/mL).

  • Precipitate: Add 400 µL of ice-cold Acetonitrile (Ratio 1:4).

    • Why ACN? It precipitates proteins and prepares the sample directly for HILIC injection (high organic content).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an HPLC vial.

  • Inject: 2-5 µL onto the HILIC-MS/MS system.

Protocol 2: Sample Preparation (Synthetic Reaction Mix)
  • Objective: Dilute high-concentration samples for UV analysis.

  • Weigh: Accurately weigh 10 mg of crude solid or measure 100 µL of reaction mix.

  • Dissolve: Add 10 mL of Mobile Phase (95% Phosphate Buffer / 5% MeOH).

    • Caution: Do not dissolve in pure MeOH; this will cause "solvent wash-through" (peak splitting) on the high-aqueous column.

  • Sonicate: 5 minutes to ensure dissolution.

  • Filter: Pass through a 0.22 µm PVDF or Nylon syringe filter.

  • Inject: 10 µL onto the RP-HPLC-UV system.

Visual Workflows (Graphviz)

Figure 1: Analytical Decision Matrix & Workflow

G Start Sample Type Bio Biological Matrix (Plasma, Urine) Start->Bio Syn Synthetic/Raw Material (Powder, Reaction Mix) Start->Syn PPT Protein Precipitation (1:4 Plasma:ACN) Bio->PPT Clean-up Dilute Dilution in Mobile Phase (95% Buffer / 5% MeOH) Syn->Dilute Solubility Check Centrifuge Centrifuge 10,000g, 10 min PPT->Centrifuge HILIC HILIC-MS/MS (Amide Column, pH 3.5) Centrifuge->HILIC Supernatant Trace Trace Quantification (ng/mL range) HILIC->Trace Filter Filter (0.22 µm PVDF) Dilute->Filter RPHPLC RP-HPLC-UV (C18-Aq Column, 215 nm) Filter->RPHPLC Purity Purity/Assay (>98% check) RPHPLC->Purity

Caption: Decision tree selecting the optimal analytical workflow based on sample matrix and sensitivity requirements.

Figure 2: HILIC-MS/MS Mechanism & Configuration

HILIC MP Mobile Phase 90% ACN / 10% Buffer Inj Injector Sample in ACN MP->Inj Col Amide Column Water Layer on Silica Inj->Col Partitioning ESI ESI Source (+) Desolvation Col->ESI Elution Q1 Q1 Filter 127.1 m/z ESI->Q1 Ionization CC Collision Cell CID (15-25 eV) Q1->CC Selection Q3 Q3 Filter 109.1 / 81.1 m/z CC->Q3 Fragmentation Det Detector Signal Q3->Det Quantification

Caption: Schematic of the HILIC-MS/MS configuration highlighting the water-layer partitioning mechanism critical for imidazole retention.

Validation Parameters (ICH Guidelines)

To ensure the trustworthiness of these protocols, the following validation criteria must be met:

  • System Suitability:

    • Tailing Factor (T): Must be < 1.5 (Imidazoles are prone to tailing; if T > 1.5, lower pH or increase buffer strength).

    • Retention Time Precision: RSD < 1.0% for 6 injections.

  • Linearity:

    • Range: 1 ng/mL to 1000 ng/mL (MS/MS).

    • Regression: Weighted (1/x²) linear regression is recommended due to the wide dynamic range of ESI.

  • Matrix Effect (MS Only):

    • Calculate Matrix Factor (MF) by comparing peak area in extracted blank matrix vs. neat solution.

    • Correction: Use the deuterated internal standard (Histamine-d4) to normalize MFs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122241, 3-(1H-Imidazol-5-yl)propan-1-ol. Retrieved from [Link]

  • Kivits, G. A. A., et al. (2009). A convenient preparation of 3-(1H-imidazol-4-yl)propanol and its derivatives.[1] ResearchGate.[2] Retrieved from [Link]

  • Sarraguça, M. C., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity. NIH PubMed Central. Retrieved from [Link]

  • Waters Corporation. HILIC Method Development Strategies for Polar Bases. Retrieved from [Link][3][4][5][6][7][8]

  • European Union Reference Laboratories. Validation Data of Pesticides (including Imidazoles) by LC-MS/MS. Retrieved from [Link]

Sources

Application

Application Note: Histaminol as a Stable Surrogate Biomarker for Precise Diamine Oxidase (DAO) Kinetic Profiling

This Application Note is designed for researchers and drug development professionals seeking a robust, interference-free method for quantifying Diamine Oxidase (DAO) activity. It addresses the limitations of conventional...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking a robust, interference-free method for quantifying Diamine Oxidase (DAO) activity. It addresses the limitations of conventional H₂O₂-coupled assays by introducing Histaminol (Imidazole Ethanol) as a stable, quantifiable surrogate biomarker.

Executive Summary & Scientific Rationale

The Challenge: Standard assays for Diamine Oxidase (DAO) activity typically rely on detecting hydrogen peroxide (H₂O₂) byproducts (e.g., via peroxidase-coupled colorimetric reactions) or using radiolabeled putrescine. These methods suffer from significant drawbacks:

  • Signal Interference: H₂O₂ detection is prone to interference from endogenous antioxidants (e.g., ascorbic acid) and other redox-active compounds in complex matrices like serum or cell lysates.

  • Instability: The direct carbon-based product of DAO, Imidazole Acetaldehyde , is highly unstable and rapidly degrades or polymerizes, making direct quantification impossible.

The Solution: Histaminol Trapping This protocol utilizes Histaminol (4-(2-hydroxyethyl)imidazole) as a stable downstream biomarker. By coupling the DAO reaction with a reductive step (enzymatic or chemical), the transient Imidazole Acetaldehyde is instantly converted into Histaminol. This alcohol derivative is chemically stable, distinct from the substrate (histamine), and easily quantifiable via HPLC or LC-MS/MS.

Mechanism of Action:

  • Oxidative Deamination: DAO converts Histamine to the unstable Imidazole Acetaldehyde.[1]

  • Reductive Trapping: An excess of Alcohol Dehydrogenase (ADH) or a chemical reducing agent converts the aldehyde to Histaminol.

  • Quantification: Histaminol accumulation is directly proportional to DAO activity.

Mechanistic Pathway & Assay Logic

The following diagram illustrates the enzymatic pathway and the "Trapping" strategy used in this protocol.

DAO_Histaminol_Pathway Histamine Histamine (Substrate) Aldehyde Imidazole Acetaldehyde (Unstable Intermediate) Histamine->Aldehyde Oxidative Deamination (-NH3, +H2O2) DAO Diamine Oxidase (DAO) DAO->Histamine Catalysis Histaminol Histaminol (Stable Biomarker) Aldehyde->Histaminol Reduction Trapping Reductive Trapping (ADH + NADH or NaBH4) Trapping->Aldehyde Coupled Rxn

Caption: Figure 1. The Histaminol-Trapping System. DAO converts Histamine to an unstable aldehyde, which is immediately reduced to the stable biomarker Histaminol for quantification.

Experimental Protocol: The Histaminol-Coupled DAO Assay

Materials & Reagents
ComponentSpecificationFunction
Substrate Histamine Dihydrochloride (10 mM stock)Primary DAO substrate.
Coupling Enzyme Yeast Alcohol Dehydrogenase (ADH)Converts aldehyde to Histaminol.
Cofactor NADH (5 mM, fresh)Required for ADH activity.
Buffer 0.1 M Potassium Phosphate, pH 7.2Physiological buffer (avoid Tris).
Stop Solution 0.5 M Perchloric Acid (PCA)Halts enzyme activity & precipitates proteins.
Internal Standard N-Methylhistamine-d3Mass spec normalization.
Workflow Methodology
Step 1: Sample Preparation
  • Serum/Plasma: Use 50 µL directly. Avoid hemolysis (heme inhibits DAO).

  • Tissue Homogenates: Homogenize in Phosphate Buffer (1:10 w/v). Centrifuge at 10,000 x g for 15 min at 4°C. Use supernatant.

Step 2: The Coupled Reaction
  • Reaction Mix (per well/tube):

    • 100 µL Buffer (pH 7.2)

    • 20 µL NADH (5 mM)

    • 10 Units ADH (Lyophilized powder dissolved in buffer)

    • 50 µL Sample (DAO source)

  • Pre-incubation: Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation: Add 20 µL Histamine Stock (Final conc. 1 mM).

  • Incubation: Incubate at 37°C for 30–60 minutes (linear phase).

Step 3: Termination & Extraction
  • Add 20 µL Stop Solution (PCA) to quench the reaction.

  • Add 10 µL Internal Standard .

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 12,000 x g for 5 minutes to pellet precipitated proteins.

  • Transfer supernatant to HPLC vials.

Step 4: Analytical Quantitation (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (5% B), 2-5 min (5% -> 40% B), 5-6 min (Wash).

  • Detection: MRM Mode (Positive Ion).

    • Histaminol Transition: m/z 113.1 → 95.1 (Loss of H₂O).

    • Histamine Transition: m/z 112.1 → 95.1 (Monitor for substrate depletion).

Data Analysis & Interpretation

Calculating Enzyme Activity

DAO activity is defined as the amount of Histaminol formed per minute per mg of protein.



Validation Criteria:

  • Linearity: The assay must show linear product formation over 0–60 minutes.

  • Specificity: Inclusion of a specific DAO inhibitor (e.g., Aminoguanidine 10 µM) should abolish Histaminol formation (>95% reduction).

  • Recovery: Spiked Histaminol standards should show 85–115% recovery in the matrix.

Comparative Performance Table
FeatureH₂O₂ Colorimetric AssayRadio-Isotope AssayHistaminol-Trapping Assay
Biomarker Hydrogen Peroxide14C-PutrescineHistaminol (Imidazole Ethanol)
Interference High (Antioxidants, Serum color)LowNegligible (Mass Spec Specificity)
Safety HighLow (Radioactive waste)High
Sensitivity µM rangenM rangenM range (LC-MS)
Stability Low (Signal fades)HighHigh (Stable analyte)

Troubleshooting & Optimization

  • Low Signal: Ensure the NADH/ADH coupling system is not rate-limiting. Run a control with added Imidazole Acetaldehyde (synthesized) to verify reduction efficiency.

  • High Background: Histaminol can be present in trace amounts in fermented samples (e.g., wine, aged cheese). Always run a "Time 0" blank where Stop Solution is added before the substrate.

  • Peak Tailing: Histaminol is polar. Use an HILIC column if retention on C18 is poor.

References

  • Bordiga, M., et al. (2010). "Histaminol: Identification and HPLC Analysis of a Novel Compound in Wine."[2][3][4] Journal of Agricultural and Food Chemistry, 58(18), 10202–10208.[2][3] Link

  • Schwelberger, H.G. (2004). "Diamine oxidase (DAO) enzyme activity assays: Principles and pitfalls." Inflammation Research, 53, S94–S95. Link

  • Mayer, I., et al. (2022). "Basal Serum Diamine Oxidase Levels as a Biomarker of Histamine Intolerance." Nutrients, 14(8), 1513. Link

  • Maslewski, P., et al. (2018). "Histaminol and Its Complexes with Copper(II) – Studies in Solid State and Solution."[5] European Journal of Inorganic Chemistry, 2018(12).[5] Link

Sources

Method

Laboratory Protocol for the Synthesis of 3-(1H-imidazol-5-yl)propan-1-ol

Abstract & Scope This technical guide details the laboratory-scale synthesis of 3-(1H-imidazol-5-yl)propan-1-ol (also known as 3-(1H-imidazol-4-yl)propan-1-ol or homohistidinol). This molecule is a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the laboratory-scale synthesis of 3-(1H-imidazol-5-yl)propan-1-ol (also known as 3-(1H-imidazol-4-yl)propan-1-ol or homohistidinol). This molecule is a critical intermediate in the development of histamine H3 receptor antagonists and agonists. Unlike generic protocols, this guide addresses the specific challenges of working with imidazole derivatives—namely, their zwitterionic nature, water solubility, and tendency to coordinate with metal salts during reduction workups.

The protocol follows a robust three-step linear synthesis starting from commercially available urocanic acid , offering high reproducibility and scalability.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the solubility issues associated with direct reduction of the zwitterionic carboxylic acid. By converting the intermediate acid to a methyl ester, we increase solubility in tetrahydrofuran (THF), facilitating a smooth reduction with Lithium Aluminum Hydride (LiAlH


).

Pathway:

  • Hydrogenation: Selective reduction of the exocyclic alkene of urocanic acid to yield dihydrourocanic acid.

  • Esterification: Acid-catalyzed esterification to protect the carboxyl group and improve lipophilicity.

  • Hydride Reduction: Reduction of the ester to the primary alcohol using LiAlH

    
    .
    
Reaction Scheme Visualization

Synthesis_Pathway Urocanic Urocanic Acid (Starting Material) Dihydro 3-(1H-imidazol-4-yl)propanoic acid (Intermediate 1) Urocanic->Dihydro H2, 10% Pd/C Water, 30 psi Ester Methyl 3-(1H-imidazol-4-yl)propanoate (Intermediate 2) Dihydro->Ester MeOH, H2SO4 (cat) Reflux Product 3-(1H-imidazol-5-yl)propan-1-ol (Target) Ester->Product LiAlH4, THF 0°C to RT

Figure 1: Linear synthetic pathway from Urocanic Acid to the target alcohol.

Safety & Pre-requisites

Critical Hazards:

  • Lithium Aluminum Hydride (LiAlH

    
    ):  Pyrophoric. Reacts violently with water. Handle only under inert atmosphere (Ar or N
    
    
    
    ). Ensure a Class D fire extinguisher is available.
  • Hydrogen Gas (H

    
    ):  Extremely flammable. Ensure all hydrogenation vessels are grounded to prevent static discharge.
    
  • Imidazole Derivatives: Potential skin and eye irritants. Use standard PPE (gloves, goggles, lab coat).

Equipment:

  • Parr Hydrogenator or balloon setup (for Step 1).

  • Flame-dried glassware (Schlenk line preferred for Step 3).

  • Rotary evaporator with high-vacuum pump (essential for removing water from imidazole intermediates).

Detailed Experimental Protocol

Step 1: Hydrogenation of Urocanic Acid

This step reduces the


-unsaturated bond without affecting the imidazole ring.

Reagents:

  • Urocanic acid (2.00 g, 14.5 mmol)[1]

  • 10% Palladium on Carbon (Pd/C) (200 mg, 10 wt% loading)[1]

  • Water (40 mL)

Procedure:

  • Setup: In a hydrogenation bottle, suspend urocanic acid in water (40 mL). The starting material may not fully dissolve initially.

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg). Caution: Pd/C can ignite methanol vapors; since we are using water, this risk is mitigated, but standard caution applies.

  • Hydrogenation: Connect to a Parr shaker or hydrogen balloon. Purge with N

    
     (3x) then H
    
    
    
    (3x). Shake/stir under H
    
    
    atmosphere (30 psi or balloon pressure) for 2–4 hours at room temperature.
  • Monitoring: Monitor by TLC (MeOH/DCM) or NMR. The disappearance of alkene protons (

    
     6.0–7.5 ppm region, distinct from imidazole protons) indicates completion.
    
  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with water (20 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield 3-(1H-imidazol-4-yl)propanoic acid as a colorless solid.

    • Expected Yield: >95% (approx.[1][2] 1.95 g).[1]

    • Note: This intermediate is water-soluble and zwitterionic.

Step 2: Fischer Esterification

Conversion to the methyl ester improves solubility in organic solvents for the subsequent reduction.

Reagents:

  • 3-(1H-imidazol-4-yl)propanoic acid (1.95 g, 13.9 mmol)[1]

  • Methanol (anhydrous, 30 mL)

  • Sulfuric acid (conc. H

    
    SO
    
    
    
    , catalytic amount, ~0.5 mL)

Procedure:

  • Reaction: Dissolve the solid acid from Step 1 in anhydrous MeOH (30 mL). Add conc. H

    
    SO
    
    
    
    dropwise.
  • Reflux: Heat the solution to reflux (65°C) with stirring for 12–15 hours.

  • Neutralization: Cool to room temperature. Concentrate the solvent to ~5 mL. Dilute with DCM (40 mL) and carefully neutralize with saturated aqueous NaHCO

    
     until pH ~8.
    
  • Extraction: Separate layers. The imidazole ester may partition; saturate the aqueous layer with NaCl (brine) and extract repeatedly with EtOAc (4 x 25 mL) or DCM/Isopropanol (3:1).

  • Drying: Dry combined organics over MgSO

    
    , filter, and concentrate.
    
    • Product:Methyl 3-(1H-imidazol-4-yl)propanoate (Yellowish oil/solid).

    • Expected Yield: ~90% (1.93 g).[1]

Step 3: Reduction to 3-(1H-imidazol-5-yl)propan-1-ol

Critical Step: The workup is modified to prevent aluminum salts from trapping the polar imidazole product.

Reagents:

  • Methyl 3-(1H-imidazol-4-yl)propanoate (1.92 g, 12.5 mmol)[1]

  • LiAlH

    
     (1.0 M in THF, 15.0 mL, 15.0 mmol, 1.2 equiv)
    
  • THF (anhydrous, 25 mL)

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask and cool under Argon. Add the ester dissolved in anhydrous THF (25 mL).

  • Addition: Cool the solution to 0°C. Add LiAlH

    
     solution dropwise via syringe over 10 minutes. The reaction is exothermic.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for an additional 1–2 hours.

  • Quenching (Fieser Method): Crucial for granular precipitate.

    • Cool back to 0°C.

    • Add 0.6 mL Water (slowly).

    • Add 0.6 mL 15% NaOH (aq).

    • Add 1.8 mL Water .

  • Filtration: Warm to RT and stir for 15 minutes until the aluminum salts turn white and granular. Filter through a coarse frit or Celite. Wash the solid cake thoroughly with warm THF or MeOH/DCM (1:9) to recover adsorbed product.

  • Purification: Concentrate the filtrate. The crude material is often pure enough. If necessary, purify via flash column chromatography.

    • Eluent: DCM:MeOH:NH

      
      OH (90:10:1).
      
    • Target:3-(1H-imidazol-5-yl)propan-1-ol .

Data Summary & Analysis

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.AmountRole
Urocanic Acid 138.121.02.00 gStarting Material
Pd/C (10%) N/A10 wt%200 mgCatalyst
Methyl Ester 154.171.01.92 gIntermediate
LiAlH

(1M)
37.951.215.0 mLReducing Agent
Analytical Characterization (Expected)
  • Appearance: Colorless to pale yellow viscous oil or low-melting solid.

  • 
    H NMR (D
    
    
    
    O/MeOD, 400 MHz):
    • 
       7.55 (s, 1H, Imidazole C2-H)
      
    • 
       6.85 (s, 1H, Imidazole C5-H)
      
    • 
       3.55 (t, 2H, -CH 
      
      
      
      OH)
    • 
       2.65 (t, 2H, Imidazole-CH 
      
      
      
      -)
    • 
       1.85 (m, 2H, -CH
      
      
      
      -CH
      
      
      -CH
      
      
      -)
  • MS (ESI): m/z 127.1 [M+H]

    
    .
    

Troubleshooting & Expert Tips

  • Aluminum Emulsions: If the LiAlH

    
     quench results in a slimy gel instead of a granular solid, add anhydrous Na
    
    
    
    SO
    
    
    to the mixture and stir vigorously. This acts as a grinding agent to break up the emulsion.
  • Product Loss in Aqueous Layer: During the esterification workup, the imidazole ester can remain in the aqueous phase if the pH is too low. Ensure pH is adjusted to ~8-9. Use continuous liquid-liquid extraction if yield is low.

  • Tautomerism: Remember that 3-(1H-imidazol-4-yl)propan-1-ol and 3-(1H-imidazol-5-yl)propan-1-ol are tautomers. In solution, they exist in equilibrium. NMR signals may broaden or shift depending on solvent and pH.

References

  • General Protocol for Imidazole Alcohol Synthesis: Kivits, G. A. A., & Bedi, K. L. (2009). A convenient preparation of 3-(1H-imidazol-4-yl)propanol. ResearchGate. Retrieved from [Link] Primary source for the synthesis of the title compound.

  • Reduction Mechanism & Workup: Master Organic Chemistry. (2023).[3][4][5] Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link] Grounding for the LiAlH4 reduction mechanism and Fieser workup.

Sources

Application

3-(1H-imidazol-5-yl)propan-1-ol as a precursor for H3 receptor ligands

Application Note: 3-(1H-imidazol-5-yl)propan-1-ol as a Scaffold for High-Affinity H3 Receptor Ligands Executive Summary This application note details the synthetic utility and pharmacological relevance of 3-(1H-imidazol-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(1H-imidazol-5-yl)propan-1-ol as a Scaffold for High-Affinity H3 Receptor Ligands

Executive Summary

This application note details the synthetic utility and pharmacological relevance of 3-(1H-imidazol-5-yl)propan-1-ol (also designated as 3-(1H-imidazol-4-yl)propan-1-ol due to tautomerism). As a structural homolog of histamine, this alcohol serves as a critical "warhead" anchor in the design of high-affinity ligands for the Histamine H3 Receptor (H3R) .

This guide provides validated protocols for synthesizing the precursor and its subsequent conversion into the potent antagonist/inverse agonist Ciproxifan via the Mitsunobu reaction. It also outlines the signaling pathways modulated by these ligands and presents comparative binding affinity data to support lead optimization efforts.

Scientific Background

The Target: Histamine H3 Receptor

The H3 receptor is a G-protein coupled receptor (GPCR) primarily located presynaptically in the central nervous system (CNS).[1] It functions as an autoreceptor , negatively regulating the synthesis and release of histamine. Blockade of H3R (antagonism) or stabilization of its inactive state (inverse agonism) results in increased histamine release, promoting wakefulness and cognitive enhancement. This mechanism is therapeutically relevant for narcolepsy, Alzheimer’s disease, and ADHD.

The Scaffold: Imidazole-Propyl Linker

The 3-(1H-imidazol-5-yl)propyl moiety mimics the ethylamine side chain of histamine but extends the linker length. This extension is crucial for H3R selectivity.

  • Tautomerism: In solution, the imidazole ring exists in equilibrium between the N-H tautomers. Consequently, the substituent at the carbon position is referred to as 4- or 5-substituted (4(5)-yl). For consistency with IUPAC conventions in ligand synthesis literature, this note predominantly uses the 4-yl designation when the nitrogen is unsubstituted.

  • Pharmacophore Role: The imidazole ring interacts with acidic residues (likely Asp3.32 ) in the receptor binding pocket, while the propyl chain positions the lipophilic "tail" (e.g., the phenoxy ketone in Ciproxifan) into a hydrophobic accessory pocket.

Chemical Synthesis Protocols

Precursor Synthesis: Preparation of 3-(1H-imidazol-4-yl)propan-1-ol

If the alcohol is not commercially available, it can be synthesized via the reduction of 3-(1H-imidazol-4-yl)propionic acid.

Reagents:

  • 3-(1H-imidazol-4-yl)propionic acid (Starting Material)[2][3]

  • Lithium Aluminum Hydride (LiAlH4) (Reductant)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (for quenching)

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solvation: Suspend 3-(1H-imidazol-4-yl)propionic acid (10 mmol) in anhydrous THF (50 mL) under nitrogen.

  • Reduction: Cool the mixture to 0°C. Cautiously add LiAlH4 (20 mmol, 2.0 equiv) portion-wise (or as a solution in THF). Caution: Exothermic evolution of hydrogen gas.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours. Monitor disappearance of acid by TLC (MeOH/DCM).

  • Quench: Cool to 0°C. Carefully quench sequentially with water (0.8 mL), 15% NaOH (0.8 mL), and water (2.4 mL) (Fieser workup).

  • Isolation: Filter the granular precipitate through a celite pad. Wash the pad with warm THF/MeOH.

  • Purification: Concentrate the filtrate in vacuo. The crude oil can be purified via flash column chromatography (DCM:MeOH:NH4OH, 90:10:1) to yield the alcohol as a colorless viscous oil or low-melting solid.

Application Protocol: Synthesis of Ciproxifan

Target: Cyclopropyl 4-(3-(1H-imidazol-4-yl)propyloxy)phenyl ketone (Ciproxifan). Method: Mitsunobu Etherification.

Rationale: The Mitsunobu reaction allows for the direct coupling of the primary alcohol with the phenol moiety under mild, neutral conditions, preserving the imidazole ring integrity.

Reagents:

  • Alcohol: 3-(1H-imidazol-4-yl)propan-1-ol (1.0 equiv)

  • Phenol: (4-Hydroxyphenyl)(cyclopropyl)methanone (1.0 equiv)

  • Phosphine: Triphenylphosphine (PPh3) (1.2 equiv)[4]

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Dissolution: In a dry flask under nitrogen, dissolve the Alcohol (1.0 mmol), Phenol (1.0 mmol), and PPh3 (1.2 mmol) in anhydrous THF (10 mL).

  • Addition: Cool the solution to 0°C. Add DIAD (1.2 mmol) dropwise over 10 minutes. The solution will turn yellow/orange.[5]

  • Reaction: Remove the ice bath and stir at room temperature for 12–18 hours.

  • Validation: Check reaction progress by TLC. The product is less polar than the starting alcohol.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The crude residue contains triphenylphosphine oxide (TPPO) and reduced hydrazine, which are difficult to remove.

    • Method A (Flash Chromatography): Elute with a gradient of DCM to 5-10% MeOH/DCM.

    • Method B (Precipitation): Triturate the residue with diethyl ether; TPPO often precipitates. Filter and concentrate the filtrate before chromatography.

  • Yield: Typical yields range from 60–80%.

  • Characterization: Confirm structure via 1H-NMR (DMSO-d6). Look for the triplet of the O-CH2 (~4.0 ppm) and the characteristic imidazole protons (~7.6 and 9.0 ppm).

Visualization of Workflows & Pathways

Synthetic Pathway Diagram

This diagram illustrates the conversion of the acid precursor to the alcohol and its divergence into key ligand classes.

SyntheticPathway Start 3-(1H-imidazol-4-yl) propionic acid Alcohol 3-(1H-imidazol-4-yl) propan-1-ol (KEY PRECURSOR) Start->Alcohol Reduction (LiAlH4/THF) Ciproxifan Ciproxifan (Ether Linkage) Alcohol->Ciproxifan Mitsunobu Reaction (Phenol, PPh3, DEAD) Carbamates Carbamate Derivatives (e.g., Ureas) Alcohol->Carbamates Isocyanates or Carbamoyl Chlorides Halides Alkyl Halides (Intermediate) Alcohol->Halides SOCl2 or PBr3 Halides->Ciproxifan SN2 Alkylation (Alternative Route)

Caption: Synthetic tree demonstrating the versatility of the imidazole-propanol scaffold in generating H3R ligands.

H3 Receptor Signaling & Modulation

This diagram explains the pharmacological effect of the synthesized ligands (Antagonists/Inverse Agonists) on the H3 autoreceptor.

H3Signaling Ligand Ciproxifan (Inverse Agonist) H3R H3 Autoreceptor (Presynaptic) Ligand->H3R  Blocks/Inhibits   Ligand_Action Ligand binding prevents Gi/o activation Ligand->Ligand_Action G_protein Gi/o Protein H3R->G_protein  Constitutive Activity   AC Adenylyl Cyclase G_protein->AC  Inhibits   Ca_Channel Voltage-gated Ca2+ Channels G_protein->Ca_Channel  Inhibits   cAMP cAMP Levels Release Histamine Release (Neurotransmission) Ca_Channel->Release  Triggers   Ligand_Action->AC  Restores Activity   Ligand_Action->Ca_Channel  Restores Influx  

Caption: Mechanism of Action: H3R inverse agonists block the constitutive inhibition of histamine release, thereby enhancing neurotransmission.[1]

Comparative Data & SAR

The propyl linker length is critical. Ethyl linkers (histamine-like) often retain agonist activity, while propyl and butyl linkers, when coupled with bulky lipophilic groups, shift activity toward antagonism.

Table 1: Binding Affinities (Ki) of Key Imidazole-Propanol Derivatives

CompoundStructure DescriptionKi (nM) Human H3RFunctional Activity
Ciproxifan Imidazole-propyl-O-phenyl-ketone0.5 – 1.9Inverse Agonist
Iodoproxyfan Iodinated analogue of Ciproxifan0.8 – 2.5Antagonist / Radioligand
Proxifan Non-halogenated analogue~ 5.0Antagonist
Thioperamide Thioamide derivative (Reference)2.0 – 4.0Antagonist

Data aggregated from comparative studies in rat cortex synaptosomes and recombinant human H3R assays.

References

  • Ligneau, X., et al. (1998). "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.

  • Kivits, G. A. A., et al. (2009). "A convenient preparation of 3-(1H-imidazol-4-yl)propanol."[6] Synthetic Communications (Cited in context of carbamate synthesis).

  • Stark, H., et al. (1996). "Arrangement of the histamine H3-receptor binding pocket: 4-substituted imidazole derivatives." European Journal of Pharmaceutical Sciences.

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.

  • Schwartz, J.C. (2011). "The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant." British Journal of Pharmacology.

Sources

Method

High-Performance Solid-Phase Extraction of 3-(1H-imidazol-5-yl)propan-1-ol from Biological Fluids

Application Note & Protocol Guide Abstract & Strategic Overview The extraction of polar, basic imidazole derivatives like 3-(1H-imidazol-5-yl)propan-1-ol from complex biological matrices presents a classic bioanalytical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Overview

The extraction of polar, basic imidazole derivatives like 3-(1H-imidazol-5-yl)propan-1-ol from complex biological matrices presents a classic bioanalytical challenge.[1] Conventional reversed-phase (C18) extraction often fails due to the analyte's high water solubility (low LogP) and "early elution" breakthrough.[1] Furthermore, protein precipitation (PPT) alone leaves significant phospholipids in the sample, leading to ion suppression in LC-MS/MS.[1]

This guide details a Mixed-Mode Cation Exchange (MCX) protocol. By exploiting the basicity of the imidazole ring (pKa ~7.0), we utilize an orthogonal retention mechanism: hydrophobic retention on the polymer backbone and strong ionic retention on the sulfonate groups.[1] This allows for aggressive organic washing steps that eliminate matrix interferences while the analyte remains ionically "locked" to the sorbent.[1]

Physicochemical Analysis & Sorbent Selection[1]

To design a robust method, we must first understand the analyte's behavior in solution.[1]

PropertyValue (Approx.)Methodological Implication
Structure Imidazole ring + Propanol chainDual functionality: Basic nitrogen and polar hydroxyl group.[1]
pKa (Imidazole) ~ 6.9 – 7.1The molecule is positively charged (+) at pH < 5 and neutral at pH > 9.[1]
LogP < 1.0 (Hydrophilic)Poor retention on standard C18; requires HILIC or Ion-Exchange.[1]
Solubility High in water/alcoholsRisk of breakthrough during aqueous loading if pH is not controlled.[1]

Sorbent Choice: Polymeric Mixed-Mode Cation Exchange (MCX)

  • Why not C18? The analyte is too polar; it would wash off with the aqueous load/wash steps.[1]

  • Why not Silica-SCX? Silica backbones are unstable at high pH, making elution (which requires high pH) difficult.[1]

  • Selected Sorbent: Polymeric Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C).[1]

    • Mechanism:[1] Retention via cation exchange at acidic pH.[1]

    • Cleanup: Ability to use 100% organic solvent wash to remove phospholipids.[1]

Mechanism of Retention

The following diagram illustrates the "Catch and Release" mechanism employed in this protocol.

SPE_Mechanism cluster_0 Step 1: ACIDIC LOADING (pH 2) cluster_1 Step 2: ORGANIC WASH (100% MeOH) cluster_2 Step 3: BASIC ELUTION (pH > 10) Analyte_Pos Analyte (+) (Protonated Imidazole) Sorbent_Neg Sorbent (-) (Sulfonate Group) Analyte_Pos->Sorbent_Neg Ionic Bond (Strong Retention) Analyte_Pos->Sorbent_Neg Remains Bound (Ionic Lock) Matrix_Neut Matrix Neutrals (Hydrophobic) Matrix_Neut->Sorbent_Neg Hydrophobic Interaction Wash_Solvent Methanol Wash Phospholipids Phospholipids/Neutrals Wash_Solvent->Phospholipids Elutes Waste Base_Add 5% NH4OH Base_Add->Analyte_Pos Neutralizes Analyte_Neu Analyte (Neutral) (Deprotonated) Analyte_Neu->Sorbent_Neg Bond Breaks (Elution)

Caption: Figure 1. Mixed-Mode Cation Exchange Mechanism. The analyte is retained by charge during washing and released by pH neutralization.[1]

Detailed Extraction Protocol

Materials Required[1][2][3][4][5][6][7][8]
  • SPE Cartridges: Polymeric MCX, 30 mg / 1 mL (or 96-well plate format).[1]

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH4OH), Phosphoric Acid (H3PO4).[1]

  • Internal Standard (IS): Histamine-d4 or a structural analog like 1-methylhistamine (if isotopically labeled analyte is unavailable).[1]

Step-by-Step Workflow
A. Sample Pre-treatment

Rationale: We must disrupt protein binding and ensure the imidazole ring is fully protonated (positively charged) to bind to the cation exchange sorbent.[1]

  • Aliquot: Transfer 200 µL of Plasma/Urine into a clean tube.

  • Internal Standard: Add 20 µL of IS working solution.

  • Acidification: Add 200 µL of 4% H3PO4 (Phosphoric Acid) in water.

    • Note: Do not use simple protein precipitation with ACN here; we want an aqueous load to maximize ionic retention.[1]

    • Check: Final pH should be between 2.0 and 3.0.[1]

  • Mix: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes (to pellet any precipitated debris).

B. SPE Procedure (MCX)
StepSolvent / ActionCritical Technical Insight
1. Condition 1 mL Methanol Activates the polymeric surface and hydrophobic ligands.
2.[1] Equilibrate 1 mL Water (with 0.1% FA optional)Prepares the ionic groups.[1] Do not let the cartridge dry out.
3. Load Load Pre-treated Sample (Supernatant)Flow rate < 1 mL/min.[1] The analyte (+) binds to the sorbent (-).[1]
4. Wash 1 1 mL 2% Formic Acid in WaterRemoves proteins, salts, and hydrophilic interferences.[1] Maintains analyte charge.
5. Wash 2 1 mL 100% Methanol Crucial Step. Removes hydrophobic neutrals and phospholipids.[1] Analyte stays bound ionically.
6. Dry Apply high vacuum for 2-5 minsRemoves excess MeOH to ensure high concentration in elution.
7. Elute 2 x 250 µL 5% NH4OH in Methanol High pH (>10) neutralizes the imidazole (deprotonation), breaking the ionic bond and releasing the analyte.[1]
C. Post-Extraction
  • Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.

    • Caution: Imidazoles can be semi-volatile.[1] Do not over-dry or use excessive heat.[1]

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (95:5).

    • Solvent Choice: Match the initial LC gradient conditions to prevent peak distortion.

LC-MS/MS Analysis Parameters

Because the analyte is small and polar, standard C18 chromatography may result in poor retention.[1] HILIC or Polar-Embedded C18 is recommended.[1]

Recommended Column: Waters Atlantis T3 or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).[1]

ParameterCondition (Reverse Phase - Aqueous Stable)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 3% B (Hold for retention)1-4 min: 3% -> 40% B4-5 min: 95% B (Wash)5.1 min: 3% B (Re-equilibrate)
Flow Rate 0.3 - 0.4 mL/min
Detection ESI Positive Mode (+). MRM.

MRM Transitions (Indicative):

  • Precursor: 127.1 m/z [M+H]+[1]

  • Quantifier: 109.1 m/z (Loss of water, -H2O)[1]

  • Qualifier: 81.1 m/z (Cleavage of imidazole ring fragments)[1]

Method Validation & Troubleshooting

Expected Performance Metrics
  • Recovery: > 85% (Due to the specific ionic capture).[1]

  • Matrix Effect: < 10% suppression (Thanks to the 100% MeOH wash removing phospholipids).[1]

  • Linearity: 1.0 – 1000 ng/mL.[1]

Troubleshooting Guide
IssueRoot CauseSolution
Low Recovery Analyte not eluting.Ensure Elution solvent is fresh.[1] NH4OH is volatile; if it evaporates, pH drops, and analyte stays bound.[1]
Early Elution (LC) Phase collapse or low retention.[1]Use a "T3" type column designed for 100% aqueous stability or switch to HILIC.[1]
High Backpressure Protein clogging SPE.[1]Ensure the acidification step (Sample Prep) includes a centrifugation step to pellet proteins before loading.[1]
Workflow Diagram

Workflow cluster_SPE SPE (MCX Cartridge) Start Biological Sample (Plasma/Urine) Prep Add 4% H3PO4 (Adjust to pH 2-3) Start->Prep Centrifuge Centrifuge 10,000 x g Prep->Centrifuge Load Load Supernatant Centrifuge->Load Wash1 Wash 1: Aqueous Acid (Remove Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Release Analyte) Wash2->Elute Analysis LC-MS/MS Analysis (HILIC or Aqueous C18) Elute->Analysis

Caption: Figure 2.[1][2] Optimized Bioanalytical Workflow for 3-(1H-imidazol-5-yl)propan-1-ol.

References

  • Chambers, E., et al. (2007).[1] "Systematic development of solid-phase extraction methods for the determination of basic drugs in biofluids." Journal of Chromatography B. Link

  • Telepchak, M. J., August, T. F., & Chaney, G. (2004).[1] Forensic and Clinical Applications of Solid Phase Extraction. Humana Press.[1] Link[1]

  • PubChem Compound Summary. (2025). "3-(1H-imidazol-5-yl)propan-1-ol."[1][3] National Center for Biotechnology Information.[1] Link[1]

  • Waters Corporation. (2025).[1] "Oasis MCX Extraction Protocol for Basic Compounds." Waters Application Notes. Link[1]

  • Tölgyesi, L., et al. (2012).[1] "Determination of imidazole derivatives in food matrices." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Application

Application Note: Electrochemical Quantification of 3-(1H-imidazol-5-yl)propan-1-ol

This Application Note is designed to provide a comprehensive, scientifically grounded guide for the electrochemical quantification of 3-(1H-imidazol-5-yl)propan-1-ol (also referred to as Imidazole-4(5)-propanol or Homohi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, scientifically grounded guide for the electrochemical quantification of 3-(1H-imidazol-5-yl)propan-1-ol (also referred to as Imidazole-4(5)-propanol or Homohistaminol).

Given the absence of a chromophore strong enough for high-sensitivity UV-Vis detection without derivatization, electrochemical methods offer a superior, label-free alternative. This guide synthesizes established electrochemical behaviors of the imidazole pharmacophore and primary alcohol moieties to create a robust detection protocol.

Introduction & Analyte Profile

3-(1H-imidazol-5-yl)propan-1-ol is a critical intermediate in the synthesis of Histamine H3 receptor antagonists (e.g., Ciproxifan analogues) and a metabolite in histidine pathways. Its structure consists of an electroactive imidazole ring linked to a propyl alcohol chain.

Why Electrochemical Detection?
  • Limitations of Optical Methods: The molecule lacks extended conjugation, resulting in weak UV absorbance (typically <210 nm), where solvent interference is high.

  • Electrochemical Advantage: The imidazole ring undergoes distinct anodic oxidation at carbon-based electrodes. Furthermore, the primary alcohol group can be targeted using transition-metal catalytic oxidation for enhanced selectivity.

Physicochemical Properties (Relevant to Electrochemistry)
PropertyValue/DescriptionImpact on Protocol
Electroactive Center 1 Imidazole Ring (N-3/C-5)Primary oxidation peak (~ +1.1 V to +1.3 V). Prone to fouling via polymerization.
Electroactive Center 2 Primary Alcohol (-OH)Oxidizable at high potentials or via Ni/Co catalysts in alkaline media.
pKa ~7.0 (Imidazole), ~14 (Alcohol)pH control is critical; neutral/basic pH favors deprotonation and oxidation.
Solubility High in water/alcoholsAqueous buffers (PBS) are suitable electrolytes.

Mechanistic Principles

Understanding the redox mechanism is vital for troubleshooting. The oxidation of 3-(1H-imidazol-5-yl)propan-1-ol follows a CE (Chemical-Electrochemical) or EC mechanism similar to histamine.

Reaction Pathway[1][2][3]
  • Oxidation: An electron is removed from the "pyrrole-like" nitrogen (N-1) or the C-5 position, forming a radical cation.

  • Dimerization (Fouling): These radicals are highly reactive and tend to attack adjacent imidazole rings, leading to the formation of dimers or polymers on the electrode surface. This necessitates the use of Boron-Doped Diamond (BDD) electrodes or rigorous polishing protocols for Glassy Carbon Electrodes (GCE).

ImidazoleOxidation Analyte 3-(1H-imidazol-5-yl)propan-1-ol (Reduced Form) Radical Radical Cation [Im•+] Analyte->Radical -1 e-, -1 H+ (+1.2 V vs Ag/AgCl) Dimer Dimer/Polymer (Electrode Fouling) Radical->Dimer Chemical Coupling (Fast) Signal Current Response (Measurable Signal) Radical->Signal Electron Transfer

Figure 1: Mechanistic pathway of imidazole ring oxidation. The competition between signal generation and fouling dictates the choice of electrode.

Experimental Protocol: Direct Voltammetric Detection

This protocol utilizes Differential Pulse Voltammetry (DPV) on a Boron-Doped Diamond (BDD) electrode. BDD is selected over Glassy Carbon because its inert surface resists the adsorption of the imidazole polymeric byproducts, ensuring higher reproducibility.

Materials & Reagents[1][2][4][5][6][7][8][9]
  • Working Electrode: Boron-Doped Diamond (BDD) (3 mm dia.).

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Counter Electrode: Platinum Wire.

  • Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.4 (Physiological) and pH 10.0 (Alkaline).

  • Analyte Standard: 3-(1H-imidazol-5-yl)propan-1-ol (purity >97%).

Step-by-Step Workflow
Phase 1: Electrode Pre-treatment (Critical)
  • Polishing: Polish the BDD electrode with 0.05 µm alumina slurry on a microcloth for 2 minutes. Rinse thoroughly with DI water.

  • Activation: Sonicate in 1:1 Ethanol/Water for 3 minutes to remove residual alumina.

  • Electrochemical Cleaning: Cycle the potential in 0.5 M H₂SO₄ from -0.5 V to +2.0 V at 100 mV/s for 20 cycles. This ensures a fresh, oxygen-terminated surface.

Phase 2: Optimization of pH
  • Prepare 1 mM analyte solutions in PBS at pH 7.0 and pH 10.0.

  • Run Cyclic Voltammetry (CV) from +0.4 V to +1.6 V.

  • Observation: You will likely observe a shift in peak potential (

    
    ) to less positive values as pH increases (facilitated oxidation), but peak current (
    
    
    
    ) may be highest near the pKa of the imidazole (~7.0). Select the pH yielding the highest Signal-to-Noise ratio.
Phase 3: Quantitative DPV Scan
  • Equilibration: Immerse electrodes in the sample solution. Allow 10 seconds of "Quiet Time" at 0.0 V.

  • Parameters:

    • Scan Range: +0.6 V to +1.5 V

    • Step Potential: 5 mV

    • Modulation Amplitude: 50 mV

    • Scan Rate: 50 mV/s

  • Measurement: Record the anodic peak current (

    
    ) at approximately +1.15 V to +1.25 V  (depending on pH).
    
  • Cleaning between runs: If signal degradation >5% is observed between scans, apply a depolarization pulse (-1.0 V for 30s) to desorb oxidation byproducts.

Data Processing

Construct a calibration curve by plotting Peak Current (


) vs. Concentration (

).
  • Linear Range: Typically 5 µM – 500 µM.

  • LOD: Expect ~0.5 - 1.0 µM with DPV on BDD.

Alternative Protocol: Catalytic Detection (Nickel-Modified)

If the imidazole signal is obscured by interferences (e.g., other aromatics), target the alcohol group using a Nickel-modified electrode. This method is highly specific to alcohols in alkaline media.

Mechanism



The analyte reduces the high-valent Nickel oxide back to hydroxide, generating a catalytic current proportional to concentration.

Protocol Summary
  • Modification: Electrodeposit Nickel onto a GCE from a solution of 5 mM

    
     in 0.1 M acetate buffer (pH 4.0) by cycling -1.2 V to 0.0 V for 20 cycles.
    
  • Medium: 0.1 M NaOH (Alkaline medium is mandatory for this mechanism).

  • Detection: Run CV or Amperometry at +0.55 V . The presence of 3-(1H-imidazol-5-yl)propan-1-ol will significantly increase the anodic current of the Ni(II)/Ni(III) couple.

Method Validation & Troubleshooting

IssueProbable CauseCorrective Action
Peak Broadening Electrode fouling by imidazole polymers.Switch to BDD electrode; Increase cleaning pulse duration; Use lower concentrations.
High Background Oxygen evolution or buffer impurities.Degas solution with

for 10 mins; Restrict scan range to +1.4 V.
Split Peaks Tautomerization or adsorption.Adjust pH to stabilize one tautomer; Lower the scan rate.
Analytical Workflow Diagram

Workflow Start Sample Preparation (Dissolve in 0.1M PBS) PreTreat Electrode Activation (BDD: Anodic Cleaning) Start->PreTreat MethodChoice Select Method PreTreat->MethodChoice Direct Direct Imidazole Oxidation (pH 7.4, +1.2V) MethodChoice->Direct Standard Catalytic Catalytic Alcohol Oxidation (Ni-GCE, 0.1M NaOH) MethodChoice->Catalytic High Interference Data Data Acquisition (DPV / Amperometry) Direct->Data Catalytic->Data Analysis Quantification (Standard Addition) Data->Analysis

Figure 2: Decision matrix for selecting the optimal electrochemical detection strategy.

References

  • Sarada, B. V., et al. (2000). "Electrochemical Oxidation of Histamine and Serotonin at Highly Boron-Doped Diamond Electrodes." Analytical Chemistry. (Establishes BDD as the superior surface for imidazole-based amines to prevent fouling).

  • Hensley, A., et al. (2025). "Mechanism of Histamine Oxidation and Electropolymerization at Carbon Electrodes." ACS Chemical Neuroscience. (Detailed mechanism of imidazole ring oxidation applicable to the 3-propanol analog).

  • Kivits, G. A. A., et al. (2009). "A convenient preparation of 3-(1H-imidazol-4-yl)propanol."[1] ResearchGate.[2] (Synthesis and structural confirmation of the analyte).

  • BenchChem. "Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl." (Provides pKa and solubility data for the closest structural analog).

  • MacDonald, S. M., et al. (2011). "Electrochemical detection of non-electroactive alcohols using nickel-modified electrodes." Journal of Electroanalytical Chemistry. (Basis for the alternative catalytic protocol).

Sources

Method

High-throughput screening assays involving Histaminol

Application Note: High-Throughput Functional Profiling of Histaminol-Derived Libraries at Histamine Receptors Executive Summary & Scientific Rationale Histaminol (Imidazole-4-ethanol; 4-(2-hydroxyethyl)imidazole) is a st...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Functional Profiling of Histaminol-Derived Libraries at Histamine Receptors

Executive Summary & Scientific Rationale

Histaminol (Imidazole-4-ethanol; 4-(2-hydroxyethyl)imidazole) is a structural analogue of histamine where the ethylamine side chain is replaced by an ethanol group. While Histaminol itself exhibits weak partial agonist/antagonist activity at histamine receptors compared to the endogenous ligand histamine, it serves as a critical privileged scaffold in medicinal chemistry.

The hydroxyl group of Histaminol allows for facile synthetic diversification—specifically etherification and esterification—to generate high-affinity ligands for the Histamine H3 (H3R) and H4 (H4R) receptors. For example, replacing the hydroxyl with specific lipophilic ethers has yielded nanomolar-affinity H3 antagonists and dual H3/Histamine N-methyltransferase (HNMT) inhibitors.

This guide details the High-Throughput Screening (HTS) protocols required to screen libraries of Histaminol derivatives. We focus on two orthogonal functional assays:

  • G

    
    i-coupled cAMP Modulation (H3R/H4R):  The primary screen for efficacy.
    
  • G

    
    q-coupled Calcium Flux (H1R):  A counter-screen to ensure selectivity and avoid H1-mediated side effects (e.g., sedation, vasodilation).
    

Biological Mechanism & Signaling Pathways[1][2]

To design a self-validating HTS, one must understand the divergent signaling of the target receptors.

  • H3R & H4R (Primary Targets): Couple to G

    
    i/o  proteins. Activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.
    
    • Assay Principle: We stimulate AC with Forskolin to raise cAMP levels. An H3 agonist (Histaminol derivative) will inhibit this rise. An antagonist will reverse the inhibition caused by a control agonist (e.g., (R)-

      
      -methylhistamine).
      
  • H1R (Off-Target): Couples to G

    
    q/11 . Activation triggers Phospholipase C (PLC), generating IP3 and mobilizing intracellular Calcium (
    
    
    
    ).
    • Assay Principle: Fluorescent calcium dyes (e.g., Fluo-4) detect cytosolic

      
       spikes upon ligand binding.
      
Pathway Diagram: Histaminergic Signaling

HistamineSignaling Histaminol Histaminol / Derivative H3R H3 Receptor (Gi-Coupled) Histaminol->H3R Binding H1R H1 Receptor (Gq-Coupled) Histaminol->H1R Off-Target Binding AC Adenylyl Cyclase H3R->AC Gαi (Inhibition) PLC Phospholipase C H1R->PLC Gαq (Activation) cAMP cAMP Levels (Decrease) AC->cAMP Modulation Ca2 Cytosolic Ca2+ (Increase) PLC->Ca2 IP3 Pathway HTRF TR-FRET Signal (Readout) cAMP->HTRF Competition Binding (d2-cAMP vs Eu-Ab) FLIPR Fluorescence (Readout) Ca2->FLIPR Dye Binding

Caption: Divergent signaling pathways utilized for HTS. H3R activation suppresses cAMP (measured via TR-FRET), while H1R activation triggers Calcium flux (measured via Fluo-4).

Assay 1: H3R/H4R cAMP Accumulation (TR-FRET)

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF). Rationale: Traditional ELISA is too slow for HTS. TR-FRET is "mix-and-read," robust against compound autofluorescence, and highly sensitive for Gi-coupled receptors.

Reagents & Equipment
  • Cell Line: CHO-K1 or HEK293 stably expressing human H3R (hH3R).

  • Ligands:

    • Reference Agonist: (R)-(-)-

      
      -Methylhistamine (RAMH).
      
    • Reference Antagonist: Ciproxifan or Thioperamide.[1]

    • Scaffold Control: Histaminol (Sigma-Aldrich).

  • Detection Kit: HTRF cAMP Gi Kit (Cisbio/Revvity) or LANCE Ultra cAMP (PerkinElmer).

  • Stimulator: Forskolin (10

    
    M final).
    
  • Plate: 384-well low-volume white microplates.

Detailed Protocol (Agonist Mode)
  • Cell Preparation:

    • Harvest hH3R-CHO cells using cell dissociation buffer (avoid trypsin to preserve receptors).

    • Resuspend in Stimulation Buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX) at

      
       cells/mL.
      
    • Critical: IBMX is a PDE inhibitor, preventing cAMP degradation during the assay.

  • Compound Addition (384-well):

    • Dispense 5

      
      L  of Histaminol derivatives (10 
      
      
      
      M screening conc.) into wells.
    • Include controls:

      • Max Signal (Min cAMP): Buffer only (no agonist).

      • Min Signal (Max cAMP): Forskolin only.

      • Reference: RAMH dose-response curve.

  • Stimulation:

    • Add 5

      
      L  of Cell Suspension (
      
      
      
      cells/well).
    • Add 5

      
      L  of Forskolin (
      
      
      
      M stock
      
      
      
      
      M final).
    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection (Lysis & FRET):

    • Add 5

      
      L  of cAMP-d2 (acceptor) in Lysis Buffer.
      
    • Add 5

      
      L  of Anti-cAMP-Europium Cryptate (donor) in Lysis Buffer.
      
    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Measure fluorescence at 665 nm (FRET signal) and 620 nm (Donor reference) on a multimode plate reader (e.g., EnVision, PHERAstar).

    • Calculate Ratio:

      
      .
      

Validation Criteria:

  • Z'-Factor:

    
     (Excellent assay).
    
  • Signal-to-Background (S/B):

    
    -fold (Forskolin vs. Buffer).
    

Assay 2: H1R Calcium Flux (Selectivity Counter-Screen)

Methodology: Kinetic Fluorescence Imaging (FLIPR/FDSS). Rationale: Histaminol derivatives often retain residual H1 activity. This assay identifies "dirty" compounds that cause calcium mobilization.

Detailed Protocol
  • Dye Loading:

    • Seed hH1R-CHO cells (10,000/well) in 384-well black/clear-bottom plates 24h prior.

    • Remove media and add 20

      
      L  of Fluo-4 NW dye loading solution (in HBSS + 20 mM HEPES + 2.5 mM Probenecid).
      
    • Incubate: 45 min at

      
      , then 15 min at RT.
      
  • Online Addition:

    • Transfer plate to FLIPR Tetra or Hamamatsu FDSS.

    • Instrument adds 10

      
      L  of compound (3x concentration).
      
    • Readout: Real-time fluorescence monitoring (

      
      ) for 120 seconds.
      
  • Data Analysis:

    • Calculate Max - Min fluorescence units (RFU).

    • Compounds showing

      
       activation relative to 10 
      
      
      
      M Histamine are flagged as H1 agonists (undesirable).

HTS Workflow & Data Logic

The screening campaign follows a "funnel" approach to filter the Histaminol-derived library.

Workflow Diagram

HTS_Workflow Library Histaminol Derivative Library (10,000+ Compounds) PrimaryScreen Primary Screen: H3R cAMP (Agonist Mode) Single Conc (10 µM) Library->PrimaryScreen HitSelection Hit Selection (>50% Inhibition of Forskolin) PrimaryScreen->HitSelection HitSelection->Library Fail (Discard) Confirmation Confirmation Screen Dose-Response (EC50) HitSelection->Confirmation Pass CounterScreen Counter Screen: H1R Ca2+ Flux (Selectivity Check) Confirmation->CounterScreen Lead Validated Lead (High H3 Potency, No H1 Activity) CounterScreen->Lead H1 Inactive

Caption: Step-wise filtration of Histaminol derivatives. Only compounds with confirmed H3R efficacy and low H1R activity progress to lead optimization.

Data Presentation & Analysis

Table 1: Expected Pharmacological Profiles
Compound ClassH3R cAMP Assay (Gi)H1R Ca2+ Assay (Gq)Interpretation
Histamine (Endogenous)Full Inhibition (High Potency)Full ActivationNon-selective
Histaminol (Scaffold)Weak/Partial InhibitionWeak/No ActivationWeak Lead (Start point)
(R)-

-Methylhistamine
Full Inhibition (

nM)
No ActivationSelective H3 Agonist
Ideal Hit (Derivative)High Potency (

nM)
No Activation Selective H3 Agonist
Calculations
  • Z-Factor (

    
    ): 
    
    
    
    
    • 
      : Mean signal of buffer control (Max TR-FRET ratio).
      
    • 
      : Mean signal of Forskolin + Reference Agonist (Min TR-FRET ratio).
      
  • Percent Activity:

    
    
    

References

  • Stark, H., et al. (2007). Search for histamine H3 receptor antagonists with combined inhibitory potency at Ntau-methyltransferase: ether derivatives. PubMed .[2][3][4][5] Available at: [Link]

  • Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today . Available at: [Link]

  • PubChem. (n.d.). Histaminol (Compound Summary). National Library of Medicine . Available at: [Link]

  • Cisbio Bioassays. (2023). HTRF cAMP Gi Assay Protocol. Revvity . Available at: [Link]

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). New histamine H3 receptor ligands with the imidazole-4-ethanol moiety. Bioorganic & Medicinal Chemistry Letters . Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Histaminol (4-Imidazoleethanol) Quantification

Status: Operational Ticket ID: HLM-QUANT-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Executive Summary: The "Polarity Trap" You are likely here because your standard C18 Reverse-Phase (RP) method fa...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HLM-QUANT-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Polarity Trap"

You are likely here because your standard C18 Reverse-Phase (RP) method failed. You observed either (A) the analyte eluting in the void volume (t0), or (B) massive ion suppression obliterating your signal in plasma/urine matrices.

Histaminol (4-imidazoleethanol) is a polar, low-molecular-weight metabolite (


, MW ~112 Da). Unlike lipophilic drugs, it refuses to interact with hydrophobic C18 chains. Furthermore, it lacks a strong chromophore, rendering standard UV detection useless at low concentrations.

This guide abandons the "one-size-fits-all" approach. We will deploy two validated strategies: HILIC-MS/MS (for speed and direct analysis) and Derivatization-LC-MS (for extreme sensitivity).

Module 1: Chromatographic Retention (The "Invisible Peak")
Q: Why does Histaminol elute immediately on my C18 column?

A: Histaminol is highly hydrophilic. In Reverse-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic interaction. Histaminol prefers the aqueous mobile phase over the stationary phase, leading to zero retention.

The Fix: Hydrophilic Interaction Liquid Chromatography (HILIC) We must invert the mechanism. HILIC uses a polar stationary phase (Silica or Zwitterionic) and a high-organic mobile phase. This creates a water-enriched layer on the surface of the silica. Histaminol partitions into this water layer, achieving retention.

Protocol: HILIC-MS/MS Configuration
ParameterSpecificationRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide)Zwitterionic phases provide both partition and weak electrostatic interactions, crucial for the imidazole ring.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Low pH ensures the imidazole ring is protonated (

), improving peak shape.
Mobile Phase B Acetonitrile (ACN)High organic content (>80%) induces the formation of the water layer on the column.
Gradient 95% B to 60% B over 5 minsStart high organic to retain; decrease organic to elute.
Flow Rate 0.4 mL/minHILIC has lower viscosity than RP, allowing higher flow rates if needed.

Critical Warning: Never inject a 100% aqueous sample into a HILIC column. It disrupts the water layer and causes peak broadening. Dilute your sample 1:5 with Acetonitrile before injection.

Module 2: Sample Preparation & Matrix Effects
Q: My signal intensity varies wildly between samples. Why?

A: This is Matrix Effect (Ion Suppression) . In urine or plasma, salts and phospholipids co-elute with polar analytes in the void volume (if using C18) or compete for ionization in the source.

The Fix: Mixed-Mode Cation Exchange (MCX) SPE Protein precipitation (PPT) is insufficient here; it leaves too many phospholipids. Because Histaminol contains an imidazole ring, it acts as a weak base. We can exploit this using MCX Solid Phase Extraction.

Workflow: MCX Extraction Protocol
  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Acidify sample (pH ~3) with Formic Acid. The Histaminol becomes positively charged (

    
    ).
    
  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes proteins/neutrals).

    • Wash 2: 1 mL Methanol (removes hydrophobic interferences;

      
       stays locked to the sorbent).
      
  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1] The high pH deprotonates the imidazole ring (

      
      ), breaking the ionic bond and releasing the analyte.
      

SPE_Workflow cluster_0 Mixed-Mode Cation Exchange (MCX) Logic Step1 Acidify Sample (pH 3) Target: Histaminol (+) Step2 Load on MCX Cartridge (Ionic Bond Formation) Step1->Step2 Step3 Wash 1: Acidic Water (Remove Salts/Proteins) Step2->Step3 Step4 Wash 2: 100% MeOH (Remove Lipids/Neutrals) Step3->Step4 Step5 Elute: 5% NH4OH in MeOH (Neutralize & Release) Step4->Step5

Figure 1: The MCX extraction logic relies on pH switching to lock and release the imidazole ring.

Module 3: Sensitivity Enhancement (Derivatization)
Q: I need to detect < 1 ng/mL, but the signal is too weak.

A: Histaminol has poor ionization efficiency compared to other amines. If HILIC-MS is not sensitive enough, you must derivatize.

The Fix: Dansylation Dansyl chloride reacts with secondary amines and phenols (and the imidazole nitrogen under specific conditions) to add a hydrophobic tag. This serves two purposes:

  • Increases Retention: Allows the use of standard C18 columns.

  • Boosts Ionization: The tag is easily ionizable in ESI(+).

Protocol: Dansyl Chloride Derivatization
  • Mix: 100 µL Sample + 50 µL Sodium Bicarbonate (100 mM, pH 11).

  • Reagent: Add 100 µL Dansyl Chloride (1 mg/mL in Acetone).

  • Incubate: 60°C for 10 minutes.

  • Quench: Add 50 µL of amine-containing buffer (e.g., Glycine) to stop the reaction.

  • Analyze: Inject onto a standard C18 column.

Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
Split Peaks in HILIC Sample solvent mismatch.Ensure sample diluent matches the initial mobile phase (e.g., 95% ACN). Do not inject water.
Retention Time Drift HILIC equilibration issues.HILIC columns require longer equilibration than C18. Allow at least 20 column volumes between runs.
Low Recovery (SPE) Elution pH too low.The imidazole ring must be neutralized to elute. Ensure Elution solvent is fresh (Ammonia is volatile). pH must be > 9.
Isobaric Interference Histamine vs. Histaminol.Histamine (

112) and Histaminol (

113) are close. Use high-res MS or ensure chromatographic baseline separation.
Decision Matrix: Which Method to Choose?

Method_Selection Start Start: Define Needs Sensitivity Required LOQ? Start->Sensitivity HighSens Ultra-Trace (<1 ng/mL) Sensitivity->HighSens High StdSens Standard (>10 ng/mL) Sensitivity->StdSens Moderate Deriv Method B: Derivatization (Dansyl-Cl + C18) HighSens->Deriv HILIC Method A: Direct HILIC (Zwitterionic Column) StdSens->HILIC

Figure 2: Select the analytical workflow based on your sensitivity requirements.

References
  • HILIC Methodology for Histamine Metabolites

    • Title: Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples.[2][3]

    • Source: Talanta (2020).[3]

    • URL:[Link]

  • Derivatization Strategies

    • Title: Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantific
    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link]

  • HILIC Mechanism & Optimization

    • Title: Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection.[4]

    • Source: Agilent Application Notes.[5]

    • URL:[Link]

Sources

Optimization

Enhancing the sensitivity of Histaminol detection by LC-MS/MS

Technical Support Center: Histaminol Analysis Subject: Strategies for Enhancing Sensitivity of Histaminol (Imidazole-4-ethanol) Detection by LC-MS/MS Introduction: The Polarity Paradox Q: Why is Histaminol so difficult t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Histaminol Analysis Subject: Strategies for Enhancing Sensitivity of Histaminol (Imidazole-4-ethanol) Detection by LC-MS/MS

Introduction: The Polarity Paradox

Q: Why is Histaminol so difficult to detect compared to other biogenic amines?

A: As a Senior Application Scientist, I frequently encounter this frustration. Histaminol (4-(2-hydroxyethyl)imidazole) presents a "perfect storm" of analytical challenges that standard Reversed-Phase (C18) workflows fail to address:

  • Extreme Polarity: Unlike lipophilic drugs, Histaminol is highly polar. On a standard C18 column, it elutes in the void volume (k' < 1), co-eluting with salts, proteins, and unretained matrix components. This results in massive ion suppression.

  • Low Ionization Efficiency: While the imidazole ring is basic, the hydroxyl tail does not facilitate electrospray ionization (ESI) as effectively as the primary amine found in Histamine.

  • Low Molecular Weight (112.1 Da): It falls into the "chemical noise" region of most mass spectrometers, where solvent background is high.

To achieve high sensitivity (sub-ng/mL), we must abandon standard workflows. This guide details two validated pathways: HILIC Separation (Direct) and Derivatization-RPLC (Indirect).

Module 1: Chromatographic Strategy

Q: Should I use HILIC or derivatize and use C18?

A: This depends on your sensitivity requirements and sample complexity. Use the decision matrix below to select your path.

Scenario A: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Best for: High-throughput labs, avoiding chemical handling, moderate sensitivity needs (1–10 ng/mL).

  • Mechanism:[1][2][3] Uses a polar stationary phase (Silica or Amide) with a high-organic mobile phase.[4][5] Water becomes the "strong" solvent.[6]

Scenario B: Derivatization + C18

  • Best for:Ultra-high sensitivity (<0.1 ng/mL) , complex matrices (plasma, tissue), and reducing matrix effects.

  • Mechanism:[1][2][3] Attaching a hydrophobic group (e.g., Benzoyl) increases retention on C18, moves the mass out of the noise region, and boosts ionization.

Visual Guide: Method Selection Logic

MethodSelection Start Start: Define Sensitivity Goal Decision Required LOQ? Start->Decision HighSens Ultra-Trace (< 1 ng/mL) or Complex Matrix Decision->HighSens High ModSens Moderate (> 1 ng/mL) or Simple Matrix Decision->ModSens Moderate DerivPath Select: Derivatization + C18 HighSens->DerivPath HILICPath Select: HILIC Mode ModSens->HILICPath Action1 Reagent: Benzoyl Chloride Column: C18 DerivPath->Action1 Action2 Column: Amide or Bare Silica Mobile Phase: ACN/Water/Buffer HILICPath->Action2

Figure 1: Decision tree for selecting the optimal chromatographic approach based on sensitivity requirements.

Module 2: The "Signal Amplifier" (Derivatization Protocol)

Q: How do I derivatize Histaminol to boost signal?

A: Unlike Histamine, Histaminol lacks a primary amine. Therefore, reagents like Dansyl Chloride are less effective/slower as they target amines. We recommend Benzoyl Chloride , which reacts efficiently with both the imidazole nitrogen and the hydroxyl group (forming an ester) under basic conditions.

Why this works:

  • Mass Shift: Increases MW from 112 to ~216 (mono-benzoyl) or ~320 (di-benzoyl), moving it away from solvent noise.

  • Hydrophobicity: The benzene ring allows strong retention on C18, separating the analyte from early-eluting salts.

  • ESI Efficiency: The ester/amide functionality improves proton affinity in the gas phase.

Protocol: Benzoyl Chloride Derivatization
  • Preparation:

    • Sample: 100 µL (Plasma/Extract).

    • Buffer: 50 µL Sodium Carbonate (100 mM, pH 11). High pH is critical to deprotonate the imidazole.

    • Reagent: 50 µL Benzoyl Chloride (2% v/v in Acetonitrile).

  • Reaction:

    • Vortex for 1 min. Incubate at 40°C for 10 min.

  • Quenching:

    • Add 50 µL of 1% Glycine solution (scavenges excess reagent).

  • Extraction (Optional but Recommended):

    • Perform Liquid-Liquid Extraction (LLE) with Ethyl Acetate to remove salts.

  • Analysis:

    • Inject onto C18 column.[3][6][7]

Module 3: Troubleshooting HILIC (Direct Analysis)

Q: My HILIC peaks are broad or splitting. How do I fix this?

A: HILIC is notoriously sensitive to the "sample diluent mismatch."

  • The Cause: If you inject a sample dissolved in 100% water onto a HILIC column (which is equilibrated in 90% Acetonitrile), the water acts as a "strong solvent plug." It drags the Histaminol through the column faster than the mobile phase, causing peak distortion.

  • The Fix: Ensure your sample diluent matches the initial mobile phase conditions.

    • Recommendation: Dilute final samples with Acetonitrile (ACN) to at least 80% organic content before injection.

Recommended HILIC Conditions:

  • Column: Waters BEH Amide or Agilent ZORBAX RRHD HILIC Plus (1.7 µm or 2.1 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Low pH keeps the imidazole protonated.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[7][8]

  • Gradient: 95% B to 60% B. (Note: HILIC runs "backwards" compared to C18).

Module 4: Mass Spectrometry Parameters

Q: What are the optimal MRM transitions?

A: Determine these experimentally using the "IntelliStart" or "Optimizer" feature of your software, but use these theoretical values as your starting point.

Table 1: Theoretical MRM Transitions for Histaminol

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
Histaminol (Underivatized) 113.1 [M+H]+95.115 - 20Loss of H₂O (-18)
113.1 [M+H]+69.125 - 30Imidazole ring fragment
Benzoyl-Histaminol 217.1 [M+H]+105.020 - 25Benzoyl cation (C₇H₅O⁺)
217.1 [M+H]+77.035 - 40Phenyl cation

Note: For derivatized samples, the "Benzoyl cation" (m/z 105) is usually the most intense fragment (Quantifier), while the parent structure fragment is used as Qualifier.

Module 5: Matrix Effects & Internal Standards

Q: I see signal suppression in plasma samples. How do I correct it?

A: Histaminol is highly susceptible to suppression from phospholipids.

  • Internal Standard (The Golden Rule): You must use a stable isotope-labeled internal standard.

    • Ideal: Histaminol-d4 (Deuterated).[8]

    • Acceptable: Histamine-d4 (if Histaminol-d4 is unavailable, though retention times may differ slightly in HILIC).

  • Sample Cleanup:

    • Protein Precipitation (PPT): Cheap but leaves phospholipids. High suppression risk.

    • Phospholipid Removal Plates (e.g., Ostro, Phree): Highly recommended for HILIC workflows.

    • SPE (Solid Phase Extraction): Use a Mixed-Mode Cation Exchange (MCX) cartridge. Histaminol is basic; it will bind to the MCX while neutrals wash away.

Visual Guide: Sample Prep Workflow

SamplePrep Sample Biological Sample (Plasma/Urine) ISTD Add ISTD (Histaminol-d4) Sample->ISTD Split Cleanup Method ISTD->Split PPT Protein Precip (ACN 3:1) Split->PPT High Matrix Effect (Quick) SPE SPE (MCX) Wash: Acid/MeOH Elute: 5% NH4OH Split->SPE Low Matrix Effect (Robust) Analysis LC-MS/MS PPT->Analysis SPE->Analysis

Figure 2: Workflow comparison for sample preparation strategies.

References

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). (2018). Available at: [Link]

  • HILIC: The Pros and Cons. LCGC International. (2014). Discusses the mechanism of HILIC for polar basic compounds. Available at: [Link]

  • Development of an LC-ESI-MS/MS method for the determination of histamine. ResearchGate. (2026). Details derivatization strategies for imidazole-containing compounds. Available at: [Link]

  • Retaining and Separating Polar Molecules: HILIC vs RPLC. Agilent Technologies. (2019). Technical overview of column selection for polar analytes. Available at: [Link]

Sources

Troubleshooting

Method refinement for the analysis of 3-(1H-imidazol-5-yl)propan-1-ol in fermented products

Technical Support Center: High-Fidelity Analysis of 3-(1H-imidazol-5-yl)propan-1-ol Subject: Method Refinement for Polar Imidazole Alcohols in Fermented Matrices Analyte: 3-(1H-imidazol-5-yl)propan-1-ol (CAS: 49549-75-9)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Analysis of 3-(1H-imidazol-5-yl)propan-1-ol

Subject: Method Refinement for Polar Imidazole Alcohols in Fermented Matrices Analyte: 3-(1H-imidazol-5-yl)propan-1-ol (CAS: 49549-75-9) Synonyms: Imidazolylpropanol, Histaminol (structural analog), Deamino-histamine precursor.

Executive Summary

You are encountering difficulties analyzing 3-(1H-imidazol-5-yl)propan-1-ol because it falls into the "Polarity Trap." As a hydrophilic, basic imidazole derivative, it elutes in the void volume of standard C18 columns and suffers from severe matrix suppression in fermented products (soy sauce, cheese, wine).[1]

This guide refines your methodology by shifting from Reversed-Phase (RP) to Hydrophilic Interaction Liquid Chromatography (HILIC) and implementing Mixed-Mode Cation Exchange (MCX) for sample cleanup.

Module 1: Sample Preparation (The Matrix Challenge)

The Issue: Fermented matrices are high in salts and proteins.[1] Simple protein precipitation (PP) leaves behind salts that suppress ionization in the mass spectrometer, specifically for early-eluting polar compounds.

The Refined Protocol: Mixed-Mode Cation Exchange (MCX) We recommend replacing simple Liquid-Liquid Extraction (LLE) with MCX Solid Phase Extraction. The imidazole ring (pKa ~7.0) allows the analyte to be positively charged at acidic pH, binding to the sorbent while neutrals and acids are washed away.[1]

Step-by-Step MCX Protocol
StepActionMechanism/Rationale
1. Pre-treatment Dilute 1 mL sample with 3 mL 0.1% Formic Acid (aq) . Vortex.Acidifies sample (pH < 4) to protonate the imidazole nitrogen, ensuring it binds to the cation exchange sorbent.
2. Conditioning Pass 1 mL MeOH, then 1 mL H₂O through MCX cartridge.[1]Activates the sorbent ligands.
3.[1] Loading Load the acidified sample at a slow flow rate (~1 mL/min).Allows cationic interaction between the analyte and the sulfonate groups on the sorbent.
4.[1] Wash 1 Wash with 1 mL 0.1% Formic Acid (aq) .Removes proteins, salts, and hydrophilic neutrals.
5.[1] Wash 2 Wash with 1 mL Methanol .[1]Removes hydrophobic interferences (lipids, pigments) that would foul the column.[1]
6. Elution Elute with 2 x 500 µL 5% Ammonium Hydroxide in Methanol .High pH deprotonates the imidazole, breaking the ionic bond and releasing the analyte.
7.[1] Reconstitution Evaporate to dryness (N₂ stream) and reconstitute in 90:10 ACN:Buffer .Matches the initial mobile phase conditions for HILIC injection (prevents solvent mismatch peak distortion).
Workflow Logic Diagram

SamplePrep Start Fermented Sample (Soy Sauce/Broth) Acidify Acidify to pH 3.0 (0.1% Formic Acid) Start->Acidify Protonation Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) Acidify->Load Bind + Wash Wash Steps: 1. Aqueous Acid (Salts) 2. Methanol (Neutrals/Lipids) Load->Wash Remove Matrix Elute Elute: 5% NH4OH in MeOH (High pH releases Imidazole) Wash->Elute Deprotonation Inject Reconstitute in HILIC Mobile Phase (90% ACN) Elute->Inject Match Solvent

Caption: Logic flow for isolating basic imidazole alcohols from complex fermented matrices using charge-switching SPE.

Module 2: Chromatographic Separation (The Retention Challenge)

The Issue: On a C18 column, 3-(1H-imidazol-5-yl)propan-1-ol interacts poorly with the hydrophobic stationary phase, eluting near the void volume (t0). This causes co-elution with salts and massive ion suppression.[1]

The Refined Protocol: HILIC Mode Use a Bare Silica or Amide column.[1] In HILIC, water forms a stagnant layer on the silica surface.[1] The polar analyte partitions into this water layer.[1]

  • Column: Amide-functionalized silica (e.g., TSKgel Amide-80 or BEH Amide), 1.7 µm or 2.6 µm particle size.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Isocratic Mode (Recommended): 85% B / 15% A.

Why Ammonium Formate? You need ionic strength to control the electrostatic interaction between the positively charged imidazole and the negatively charged silanols on the silica surface.[1] Without buffer, you will see severe peak tailing.[1]

Comparative Data: C18 vs. HILIC
ParameterStandard C18 MethodRefined HILIC Method
Retention Mechanism Hydrophobic InteractionPartitioning (Water layer) + Electrostatic
Mobile Phase High Water (e.g., 95% H₂O)High Organic (e.g., 85% ACN)
Retention Time ~1.2 min (Void)~5-7 min (Retained)
Peak Shape Broad/TailingSharp/Symmetrical
MS Sensitivity Low (Poor desolvation)High (High organic enhances desolvation)

Module 3: Detection (Mass Spectrometry)

The Issue: Low sensitivity due to the low molecular weight (MW ~126) and high background noise in the low mass range.

The Refined Protocol: MRM Optimization Operate in Positive ESI (ESI+) .[2]

  • Precursor Ion: 127.1 m/z [M+H]⁺

  • Product Ions (Quantifier/Qualifier):

    • 127.1 -> 109.1 (Loss of water, -H₂O). Common for alcohols.[1]

    • 127.1 -> 81.1 (Cleavage of the imidazole ring). High specificity.

Critical Warning: Imidazole derivatives often form adducts.[1] Check for [M+Na]⁺ (149.1 m/z) or [M+ACN+H]⁺ (168.1 m/z) if the protonated ion signal is weak.

Troubleshooting & FAQs

Q1: My peak is splitting or "fronting" in HILIC mode. Why? A: This is likely a solvent mismatch .[1] If you dissolve your sample in 100% water or high-water content buffer and inject it into a high-ACN HILIC stream, the water "slug" travels faster than the organic phase, disrupting the partitioning layer.[1]

  • Fix: Reconstitute your sample in 85-90% Acetonitrile (matching the mobile phase).

Q2: I see retention time shifts between injections. A: HILIC columns require longer equilibration times than C18. The water layer on the silica surface must stabilize.[1]

  • Fix: Allow at least 20 column volumes of equilibration between gradient runs, or use an isocratic method which is more stable.

Q3: Can I use Ion-Pairing reagents (like HFBA) on C18 instead of switching to HILIC? A: Yes, but with caveats. Heptafluorobutyric acid (HFBA) will retain the imidazole on C18, but it causes severe signal suppression in MS (up to 50-80% loss) and contaminates the MS source, requiring frequent cleaning.[1] HILIC is the cleaner, modern alternative.[1]

Q4: The background noise at 127 m/z is too high. A: Low-mass ions are noisy.

  • Fix: Use a column with a smaller particle size (1.7 µm) to increase peak height (signal-to-noise ratio). Alternatively, consider derivatization with Dansyl Chloride (adds mass and hydrophobicity), moving the precursor to a quieter mass range (~360 m/z) and enabling standard C18 analysis.[1]

References

  • Determination of Imidazole Derivatives in Fermented Foods. Source: ResearchGate. (2025).[4][5][6][7] Solid-phase extraction of 4(5)-methylimidazole and related alcohols from foods.

  • HILIC Separation Mechanisms for Polar Bases. Source: Chromatography Forum / LCGC. (2004). HPLC Method for Imidazole Separation.

  • Physicochemical Properties of Imidazole Alcohols. Source: BenchChem Technical Data.[1][8] (2025).[4][5][6][7][8][9][10][11] Properties of 3-(1H-Imidazol-5-yl)propan-1-amine and analogs.

  • LC-MS Analysis of Gluten and Amine Byproducts in Soy Sauce. Source: PubMed / Food Chemistry.[1] (2018).[11][12] Using LC-MS to examine fermented food products.

Sources

Optimization

Addressing matrix effects in the mass spectrometric analysis of Histaminol

Status: Online Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Histaminol (Imidazole-4-ethanol) Ticket ID: #ME-HIS-004 Welcome to the Histaminol Ana...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Histaminol (Imidazole-4-ethanol) Ticket ID: #ME-HIS-004

Welcome to the Histaminol Analysis Support Portal

Executive Summary: Histaminol (Imidazole-4-ethanol) presents a "perfect storm" for bioanalytical challenges. As a small, highly polar, basic molecule (MW ~112 Da), it naturally elutes in the void volume of standard Reversed-Phase (C18) chromatography. This is precisely where endogenous salts, proteins, and phospholipids elute, causing severe Matrix Effects (ME) —specifically ion suppression.

This guide provides a self-validating workflow to diagnose, resolve, and prevent these effects.

Module 1: DIAGNOSIS
Q: My sensitivity in plasma is 50% lower than in solvent. Is this matrix effect or recovery loss?

A: You must distinguish between Extraction Recovery (loss of analyte during prep) and Matrix Effect (loss of signal in the source).

The Diagnostic Protocol: Post-Column Infusion Do not rely solely on post-extraction spiking for diagnosis. You need to visualize where the suppression occurs to see if your peak co-elutes with it.[1]

Step-by-Step Workflow:

  • Setup: Connect a syringe pump containing a neat solution of Histaminol (1 µg/mL) to the LC effluent via a T-junction before the Mass Spec source.

  • Infusion: Infuse Histaminol at a constant rate (e.g., 10 µL/min) to generate a high, stable baseline background signal.

  • Injection: Inject a "Blank Matrix Extract" (processed plasma/urine with no analyte) via the LC.

  • Analysis: Watch the Histaminol background.[2] If matrix components suppress ionization, you will see a "dip" or negative peak in the baseline at the specific retention time of the interfering agent.

Visualizing the Setup:

PostColumnInfusion LCPump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LCPump->Injector Flow Column Analytical Column (Separation) Injector->Column Tee T-Junction (Mixing) Column->Tee Eluent + Matrix Syringe Syringe Pump (Histaminol Std) Syringe->Tee Constant Infusion MS Mass Spectrometer (Source) Tee->MS Combined Flow

Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix suppression zones.

Interpretation:

  • If your Histaminol analytical peak (from a separate run) aligns with a "dip" in the infusion baseline, you have co-eluting matrix suppression . You must move the peak (Chromatography) or remove the matrix (Sample Prep).

Module 2: CHROMATOGRAPHY
Q: Histaminol elutes in the void volume (k' < 1) on my C18 column. How do I retain it away from the suppression zone?

A: Standard C18 is insufficient for Histaminol due to its high polarity (logP ≈ -1.0). The "suppression zone" (unretained salts/phospholipids) is typically the first 1–2 minutes. You must switch modes.

Recommended Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC uses a polar stationary phase with a high-organic mobile phase.[3] Water becomes the "strong" solvent.[4] This retains polar bases like Histaminol strongly, eluting them after the suppression zone.

Comparative Data: Retention Factor (k')

ParameterStandard C18HILIC (Zwitterionic/Amide)Result
Stationary Phase Hydrophobic Alkyl ChainPolar (Zwitterionic/Amide)HILIC wins
Mobile Phase High Aqueous (Start)High Organic (Start)HILIC wins (Better desolvation)
Histaminol k' ~0.5 (Void Elution)> 5.0 (Strong Retention)HILIC wins
Matrix Separation Co-elutes with saltsElutes after saltsHILIC wins

Technical Tip: Use an Ammonium Formate / Acetonitrile gradient. The buffer pH is critical; Histaminol (imidazole ring) is basic. Ensure the buffer pH keeps it ionized for MS detection but allows interaction with the HILIC phase.

Module 3: SAMPLE PREPARATION
Q: Protein Precipitation (PPT) isn't cleaning enough. What is the next step?

A: PPT removes large proteins but leaves Phospholipids (PLs) . PLs are the primary cause of ion suppression in plasma analysis. They accumulate on the column and bleed off unpredictably.

Protocol: Phospholipid Removal or WCX SPE For Histaminol, a Weak Cation Exchange (WCX) Solid Phase Extraction is ideal because it targets the positive charge on the imidazole ring, washing away neutral phospholipids.

WCX SPE Workflow for Histaminol:

  • Condition: MeOH followed by Water.

  • Load: Sample (diluted in weak acid to ensure Histaminol is positively charged).

  • Wash 1 (Aqueous): Removes salts/proteins.

  • Wash 2 (Organic): MeOH (Removes hydrophobic phospholipids). Crucial Step.

  • Elute: MeOH + 5% Formic Acid (Breaks the ionic interaction).

SPE_Workflow cluster_0 Weak Cation Exchange (WCX) Logic Load LOAD Acidic pH (Histaminol+ binds) WashOrg WASH (Organic) 100% MeOH (Elutes Phospholipids) Load->WashOrg Retain Analyte Elute ELUTE Acidic/Organic Mix (Releases Histaminol) WashOrg->Elute Clean Extract

Figure 2: WCX SPE mechanism. The organic wash step is critical for removing the phospholipid matrix that causes suppression.

Module 4: INTERNAL STANDARDS
Q: Can I use a structural analog like Histamine as an Internal Standard?

A: Absolutely not. Histaminol is a unique polar entity. A structural analog will not co-elute perfectly.[1] If the analog elutes 0.2 minutes earlier, it might be in a "suppression zone" while Histaminol is not (or vice versa).

Requirement: Stable Isotope Labeled (SIL) Internal Standard.[1]

  • Target: Histaminol-d4 (or similar deuterated/13C analog).

  • Mechanism: A SIL-IS has identical chemical properties and retention time. If the matrix suppresses the Histaminol signal by 40%, it will also suppress the SIL-IS by 40%. The ratio remains constant, correcting the quantification.

Validation Check: According to FDA Bioanalytical Method Validation Guidance (2018), you must demonstrate that the IS response is consistent across calibration standards and QC samples. Divergence indicates the IS is not tracking the matrix effect accurately.

References
  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • European Bioanalysis Forum (EBF). (2016). Recommendation on the validation of bioanalytical methods for the quantification of endogenous analytes. Bioanalysis.
  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. (Seminal paper on Post-Column Infusion).
  • Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar metabolites in biological fluids. Journal of Chromatography B.

Sources

Troubleshooting

Improving the selectivity of Histaminol immunoassays

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Improving Selectivity in Histaminol (Imidazole-4-ethanol) Immunoassays Executive Summary: The Selectivity Para...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Improving Selectivity in Histaminol (Imidazole-4-ethanol) Immunoassays

Executive Summary: The Selectivity Paradox

You are likely reading this because your Histaminol immunoassay is showing false positives in fermentation broths or biological matrices. The culprit is almost certainly Histamine or Histidine .

The Core Problem: Histaminol (Imidazole-4-ethanol) differs from Histamine (Imidazole-4-ethanamine) only by a single functional group—a hydroxyl (-OH) versus an amine (-NH₂). Most antibodies raised against the imidazole ring will cross-react blindly between the two.

The Solution: Selectivity cannot be achieved by the antibody alone. It requires a bimodal approach :

  • Chemical Differentiation: Exploiting the pKa difference between the amine (Histamine, pKa ~9.7) and the alcohol (Histaminol, neutral side chain).

  • Structural Derivatization: Transforming the analyte into a unique hapten that the antibody can distinctively recognize.

Critical Troubleshooting Guide (Q&A)

Issue 1: High Background in Fermented Samples (Wine/Cheese)

Q: "I see high signal in my negative controls when testing wine samples. Is this matrix effect?"

A: It is likely cross-reactivity , not just matrix effect. Fermented products contain high concentrations of Histamine and Tyramine.

  • Root Cause: Your antibody is binding the imidazole ring common to both Histaminol and Histamine.

  • Immediate Fix (Sample Prep): Implement a Cation Exchange (SCX) cleanup step.

    • Mechanism:[1][2] At pH 7.0, Histamine is positively charged (protonated amine). Histaminol is neutral.

    • Protocol: Pass the sample through a Strong Cation Exchange (SCX) column. Histamine binds; Histaminol flows through. Collect the flow-through for your assay.[3]

  • Validation: Spike a sample with 100 µM Histamine. If your Histaminol signal remains baseline, the cleanup is working.

Issue 2: Low Sensitivity / Poor Limit of Detection (LOD)

Q: "My standard curve is flat at low concentrations (1–10 ng/mL). How do I boost signal?"

A: Small molecules (haptens) often fail to displace the tracer effectively in competitive ELISAs.

  • Root Cause: The antibody has higher affinity for the immobilized antigen (tracer) than the free Histaminol in your sample.

  • Scientific Fix: Derivatization. [2][4]

    • Why: Converting Histaminol to a succinyl-derivative creates a larger, more unique epitope.

    • Protocol: Treat samples with Succinic Anhydride (or an acylating reagent). This esterifies the hydroxyl group, changing the electronic signature of the molecule. Use an antibody raised specifically against Succinyl-Histaminol. This increases affinity by orders of magnitude (often >10⁵ fold improvement in similar histamine assays).

Issue 3: Drift and Variability Between Plates

Q: "My CV% is >15% between plates. Is my wash buffer failing?"

A: This is often due to evaporation effects or temperature gradients during the competitive binding step.

  • Root Cause: Small molecule kinetics are fast. Edge effects in the plate cause uneven binding rates.

  • Fix:

    • Draft Shielding: Seal plates with high-optical adhesive film during incubation.

    • Equilibrium Mode: Extend incubation time to 18-24 hours at 4°C to reach true thermodynamic equilibrium, rather than relying on kinetic (short incubation) consistency.

Experimental Workflows & Visualizations

Diagram 1: The Selectivity Filter (SCX Cleanup)

This workflow illustrates the critical separation of Histamine (Interferent) from Histaminol (Analyte) based on charge.

Histaminol_Cleanup Sample Crude Sample (Histaminol + Histamine) Column SCX Column (pH 7.0) Sample->Column Load Binding Binding Event: Histamine (+) binds to Resin (-) Column->Binding FlowThrough Flow-Through: Histaminol (Neutral) Column->FlowThrough Elute (Neutral) Waste Elution Waste: Histamine Column->Waste High Salt Wash Assay Immunoassay Detection FlowThrough->Assay Analyze

Caption: Figure 1. Cation Exchange (SCX) strategy to remove positively charged interferences (Histamine) while preserving neutral Histaminol.

Diagram 2: Troubleshooting Logic Tree

Use this decision matrix to diagnose assay failures quickly.

Troubleshooting_Tree Start Problem Detected Signal Issue Type? Start->Signal HighBg High Background / False Positives Signal->HighBg Signal too high LowSens Low Sensitivity / Flat Curve Signal->LowSens Signal too low CheckX Check Cross-Reactivity HighBg->CheckX CheckDeriv Check Derivatization LowSens->CheckDeriv Action1 Action: Implement SCX Cleanup CheckX->Action1 Histamine Present? Action2 Action: Optimize Antibody Titer CheckX->Action2 Pure Matrix? Action3 Action: Switch to Acylated Hapten CheckDeriv->Action3 Using Native Hapten?

Caption: Figure 2. Diagnostic logic for isolating selectivity vs. sensitivity issues in small molecule immunoassays.

Quantitative Data: Cross-Reactivity Profile

The following table summarizes typical cross-reactivity (CR) percentages when using a standard anti-imidazole antibody versus a high-specificity anti-Histaminol antibody developed with the strategies above.

AnalyteStructure DifferenceStandard Antibody CR%Optimized Antibody (w/ SCX Prep) CR%
Histaminol Target 100% 100%
Histamine-NH₂ instead of -OH60 - 80%< 1.0%
HistidineCarboxyl group added15 - 30%< 0.1%
ImidazoleNo side chain5 - 10%< 0.1%
SerotoninIndole ring (different class)< 0.1%< 0.1%

Note: "Optimized Antibody" assumes the use of a sample cleanup step (SCX) and/or specific derivatization.

Detailed Protocol: Sample Derivatization (Optional)

If sensitivity remains low (< 1 ng/mL), derivatization is mandatory to improve the hapten's immunogenicity.

  • Preparation: Prepare a 10 mg/mL solution of Succinic Anhydride in dry acetone.

  • Reaction: Mix 100 µL of sample (post-SCX cleanup) with 20 µL of Succinic Anhydride solution.

  • Buffer: Add 20 µL of 1M Carbonate Buffer (pH 9.5) to catalyze the esterification.

  • Incubation: Vortex and incubate at Room Temperature for 15 minutes.

  • Assay: Dilute 1:10 in Assay Buffer (PBS + 0.1% BSA) and proceed to ELISA.

Why this works: The succinyl group adds a "handle" that the antibody recognizes with high specificity, reducing the reliance on the generic imidazole ring which causes cross-reactivity.

References

  • Morel, A. & Delaage, M. (1988). Immunoanalysis of histamine through a novel chemical derivatization. Journal of Allergy and Clinical Immunology. (Demonstrates the foundational principle of acylating small molecules to increase antibody affinity by 10⁵).

  • Sheng, J. et al. (2022). Development of an Immunoassay Method for the Sensitive Detection of Histamine and Tryptamine in Foods. MDPI Foods. (Provides validation data on cross-reactivity profiles for imidazole derivatives).

  • Biocompare. (2022). Immunoassay Troubleshooting: Five Top Tips. (General guidelines for troubleshooting matrix effects and selectivity).

  • Bordiga, M. et al. (2015). Histaminol, Hydroxytyrosol, Tyrosol, and Tryptophol in Wine.[5] Recent Advances in Food Analysis. (Establishes Histaminol as a distinct analyte in fermentation matrices).

Sources

Optimization

Technical Support Center: Histaminol (4-(2-Hydroxyethyl)imidazole) Purity Assurance

Product: Histaminol (4-(2-Hydroxyethyl)imidazole) CAS: 3313-43-5 Application: Histaminergic receptor agonist/antagonist studies; Imidazole intermediate synthesis. Executive Summary: The Purity Imperative In receptor bind...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Histaminol (4-(2-Hydroxyethyl)imidazole) CAS: 3313-43-5 Application: Histaminergic receptor agonist/antagonist studies; Imidazole intermediate synthesis.

Executive Summary: The Purity Imperative

In receptor binding assays, the presence of trace Histamine (the primary amine precursor) in Histaminol (the alcohol derivative) is a critical failure mode. Histamine has a significantly higher affinity for H1/H2 receptors than Histaminol. Even 0.5% contamination can skew


 data by orders of magnitude [1].

This guide addresses the three most common technical tickets received regarding Histaminol synthesis: Amine Contamination , Metal Salt Carryover (from reduction), and Oxidative Discoloration .

Part 1: Diagnostic Workflow

Use this logic tree to identify the specific impurity profile of your crude batch.

Histaminol_Diagnosis Start Crude Histaminol Batch TLC Step 1: TLC Analysis (MeOH:NH4OH 95:5) Start->TLC Result1 Spot Rf ~0.2 (Ninhydrin +) TLC->Result1 Low Rf Result2 Spot Rf ~0.5 (Pauly +) TLC->Result2 High Rf Result3 Broad/Streaking Spot TLC->Result3 Smearing Issue1 Contaminant: Histamine (Unreacted Amine) Result1->Issue1 Issue2 Target: Histaminol (Clean) Result2->Issue2 Issue3 Contaminant: Metal Salts (Borate/Aluminium) Result3->Issue3 Action1 Protocol A: Cation Exchange Issue1->Action1 Action2 Protocol B: Chelation/Desalting Issue3->Action2

Figure 1: Diagnostic logic for identifying impurities based on Thin Layer Chromatography (TLC) behavior. Histamine (amine) is more polar and basic than Histaminol (alcohol).

Part 2: Troubleshooting Guide (FAQs)
Category 1: Biological Interference (Amine Contamination)

Q: My receptor binding assay shows unexpectedly high affinity (


 in nanomolar range). Is my Histaminol super-potent? 
A:  Unlikely. This is the hallmark of Histamine contamination .
  • The Science: Histamine contains a primary ethylamine side chain (

    
     ~9.7), whereas Histaminol contains a neutral hydroxyethyl side chain. Histamine binds H-receptors 10-100x stronger than the alcohol derivative.
    
  • Immediate Check: Run a TLC with Ninhydrin stain. Histaminol (alcohol) does not react strongly with Ninhydrin (no primary amine); Histamine turns deep purple.

  • Solution: Proceed immediately to Protocol A (Ion Exchange) .

Category 2: Physical State & Salts

Q: The product is a sticky, hygroscopic glass instead of a crystalline solid. NMR shows broad peaks. A: This indicates Metal Salt Coordination .

  • The Science: If you synthesized Histaminol via the reduction of Histidine (using

    
    ) or Histamine, the imidazole ring acts as a ligand for Boron or Aluminum salts [2]. These complexes prevent crystallization and cause line-broadening in NMR.
    
  • Solution: Perform a Methanol/Charcoal recrystallization or, in severe cases, a chelation wash (See Protocol B ).

Category 3: Discoloration

Q: My product turned yellow/brown upon drying. A: This is Imidazole Oxidation .

  • The Science: The imidazole ring is electron-rich and susceptible to air oxidation, forming conjugated impurities (azo-like oligomers) [3].

  • Solution: Always dry under high vacuum (<1 mbar) or Argon. If already yellow, dissolve in hot methanol, treat with activated charcoal (5% w/w), filter through Celite, and recrystallize.

Part 3: Critical Data Comparison

Use these physicochemical differences to design your separation strategy.

PropertyHistaminol (Target)Histamine (Impurity)Separation Logic
Side Chain Hydroxyl (-OH)Primary Amine (

)
Amine is basic; OH is neutral.
Side Chain

~14 (Neutral)9.75 (Basic)Key differentiator.
Ring

6.956.04Similar, difficult to separate by ring pKa.
Ninhydrin Test Negative/Faint YellowPositive (Purple) Visual confirmation.
Solubility High (Water/MeOH)High (Water/MeOH)Solubility is poor separator.
Part 4: Validated Purification Protocols
Protocol A: Removal of Histamine (Cation Exchange)

Best for: Removing unreacted amine precursor. Principle: At pH 8.0, Histamine is positively charged (amine protonated), while Histaminol is neutral (imidazole deprotonated, OH neutral).

  • Resin Prep: Use Dowex 50W-X8 (or Amberlite IR-120). Pre-wash with 2M HCl, then water until neutral.

  • Loading: Dissolve crude mixture in distilled water (pH adjusted to ~5.0). Load onto column.

    • Both species bind to the resin via the imidazole ring.

  • Elution Gradient:

    • Step 1 (Elute Histaminol): Wash with 0.5M Ammonium Hydroxide (

      
      ) .
      
      • Mechanism:[1][2] The pH rises. The imidazole ring loses its proton. Histaminol becomes neutral and elutes.

    • Step 2 (Trap Histamine): The Histamine remains bound because its side-chain amine (

      
       9.7) remains charged even at pH 9-10.
      
    • Step 3 (Strip Column): Flush with 2M HCl to remove the waste Histamine.

  • Finishing: Concentrate the 0.5M

    
     fraction. The ammonia evaporates, leaving pure Histaminol.
    
Protocol B: Desalting (Borate/Aluminum Removal)

Best for: "Sticky" products from hydride reductions.

  • Dissolution: Dissolve the crude sticky solid in a minimum amount of dry Ethanol . Inorganic salts (Borates) are often less soluble in dry EtOH than the organic imidazole.

  • Filtration: Filter off any white precipitate immediately.

  • Fieser Workup (If Al-salts used): Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL) sequentially to precipitate granular aluminum salts. Filter.
  • Recrystallization:

    • Solvent system: n-Butanol / Diethyl Ether (1:1) [4].[3]

    • Dissolve in hot n-Butanol, add Ether dropwise until turbid. Cool to 4°C.

Part 5: Synthesis Pathway Visualization

Understanding where the byproducts originate.

Synthesis_Path Start Histidine / Histamine Reagent Reduction (NaBH4 / LiAlH4) Start->Reagent Intermediate Metal-Complexed Intermediate Reagent->Intermediate Side1 Impurity: Unreacted Histamine (Bio-active!) Reagent->Side1 Incomplete Rxn Product Histaminol (Target) Intermediate->Product Hydrolysis Side2 Impurity: Metal Salts (Inhibition) Intermediate->Side2 Incomplete Workup

Figure 2: Synthesis pathway showing the origin of the two primary impurities: unreacted amine precursor and metal salt complexes.

References
  • Zingel, V., et al. (1993). "Histamine analogues, XXXV: 2-substituted histamine derivatives...". Archiv der Pharmazie, 326(3), 143-151.[4] Link

  • Messersmith, P.B., et al. (2019).[5] "Coordination stoichiometry effects on the binding hierarchy of histamine and imidazole-M2+". ChemRxiv, Preprint. Link

  • Xu, G., et al. (2022).[5] "Synthesis of Imidazoles via domino azidation/intramolecular C-H amination". Organic Letters, 24, 1060-1065.[5] Link

  • Naumov, P., et al. (2011). "Structure of (Z)-1-(2-Hydroxyethyl)-4-(2-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one". IUCrData, Reference for recrystallization solvents. Link

Sources

Troubleshooting

Long-term stability studies of 3-(1H-imidazol-5-yl)propan-1-ol under different pH conditions

Senior Application Scientist: Dr. Aris Thorne Subject: Long-term Stability & Forced Degradation Protocols Molecule: 3-(1H-imidazol-5-yl)propan-1-ol (CAS: 49549-75-9) Context: pH-dependent degradation kinetics and analyti...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Long-term Stability & Forced Degradation Protocols Molecule: 3-(1H-imidazol-5-yl)propan-1-ol (CAS: 49549-75-9) Context: pH-dependent degradation kinetics and analytical troubleshooting.

Introduction: The Stability Paradox of Imidazoles

Welcome to the technical support hub for 3-(1H-imidazol-5-yl)propan-1-ol (often referred to as Homohistidinol). As researchers, you likely selected this molecule for its bifunctional nature: a versatile primary alcohol coupled with a bioactive imidazole ring. However, this duality creates specific stability challenges.

The imidazole ring is amphoteric—it acts as both a weak acid and a weak base. This means its stability is not linear; it is strictly governed by the ionization state of the nitrogen atoms. Your stability study must account for the rapid tautomeric shifts that occur near neutral pH, which often mask degradation or confuse HPLC results.

This guide moves beyond standard protocols to address the mechanistic reasons your experiments might fail and how to design them for success.

Module 1: Experimental Design (ICH-Compliant)

Do not treat this molecule like a standard small molecule. Its pKa (~6.95 for the conjugate acid) places its "danger zone" right at physiological pH.

Buffer Selection Strategy

You must clamp the pH to control the protonation state. Avoid buffers that can act as nucleophiles (e.g., Citrate) if stressing the alcohol group.

ConditionTarget pHRecommended BufferMechanistic Rationale
Acidic pH 3.0 ± 0.2Phosphate (50 mM)Most Stable State. The imidazole ring is fully protonated (Imidazolium cation), preventing ring oxidation and tautomeric shifting.
Neutral pH 7.0 ± 0.2Phosphate (50 mM)High Risk. The molecule exists in rapid equilibrium between 1H- and 3H- tautomers. Highest sensitivity to oxidative stress.
Basic pH 9.0 ± 0.2Borate or CarbonateDegradation Prone. The ring is uncharged/deprotonated. Susceptible to nucleophilic attack and base-catalyzed oxidation of the alcohol to aldehyde.
The Workflow

The following workflow integrates ICH Q1A (R2) guidelines with specific checkpoints for imidazole sensitivity.

StabilityWorkflow Start Sample Prep (1 mg/mL in Buffer) Filter Sterile Filtration (0.22 µm PVDF) Start->Filter Remove microbes Storage Incubation (25°C/60% RH & 40°C/75% RH) Filter->Storage Amber Glass Sampling Timepoints (0, 1, 3, 6 Months) Storage->Sampling Pull Aliquot Quench Quench/Neutralize (Adjust to pH 3.0) Sampling->Quench Critical Step! Analysis HPLC-UV/MS (Method verified for Tautomers) Quench->Analysis Inject immediately

Figure 1: Stability Study Workflow. Note the "Quench" step: Always acidify neutral/basic samples before HPLC injection to lock the tautomer state and prevent peak splitting.

Module 2: Analytical Troubleshooting (The "Why")

If your data looks wrong, it is likely due to the chemistry of the imidazole ring, not the degradation of the molecule.

Issue: Peak Splitting or Tailing

Symptom: You see a split peak or a "shoulder" on the main peak in HPLC, especially at pH 6-8. Root Cause: Annular Tautomerism. At neutral pH, the hydrogen on the imidazole nitrogen hops between N1 and N3. The separation timescale of your column is competing with the relaxation time of this chemical shift. The Fix:

  • Mobile Phase pH: You must run the HPLC mobile phase at pH 2.5 - 3.0 . This forces the imidazole into the cationic form, which cannot tautomerize.

  • Column Choice: Use a "Base Deactivated" column (e.g., C18 with high end-capping) to prevent the basic nitrogen from binding to silanols.

Issue: Yellow Discoloration

Symptom: Samples stored at pH > 7 turn yellow over time, but HPLC shows >95% purity. Root Cause: N-Oxide Formation. The imidazole nitrogen oxidizes to form trace N-oxides. These are highly chromophoric (yellow) even at ppm levels that might be below the UV detection limit of your main peak method. The Fix:

  • Sparge all buffers with Nitrogen/Argon.

  • Store in amber vials (Photo-oxidation is a catalyst).

Issue: "Ghost" Peaks in Basic Conditions

Symptom: New peaks appear at RRT 0.8 or 1.2 in pH 9 samples. Root Cause: Alcohol Oxidation. The primary alcohol (-CH2OH) oxidizes to the aldehyde (3-(1H-imidazol-5-yl)propanal) or the carboxylic acid. Verification: Check for m/z [M-2H] (Aldehyde) or [M+14] (Acid) in LC-MS.

Module 3: Mechanistic Visualization

Understanding the pH-dependent states is crucial for interpreting your stability data.[1]

ImidazoleStates cluster_tautomer Tautomeric Shift (The Analytical Nightmare) Cation CATIONIC STATE (pH < 6.0) Stable Single Peak Neutral NEUTRAL TAUTOMERS (pH 6.5 - 7.5) Rapid Equilibrium Peak Splitting Risk Cation->Neutral - H+ (pKa ~6.95) Anion ANIONIC/DEPROTONATED (pH > 13) Rare in Pharma Ring Opening Risk Neutral->Anion - H+ (pKa ~14.5) T1 1H-tautomer T2 3H-tautomer T1->T2 Fast H-shift

Figure 2: pH-Dependent Ionization and Tautomerism. Stability is highest in the Green zone (Cationic). Analytical errors occur most frequently in the Yellow zone.

FAQ: Rapid Response

Q: Can I use Acetonitrile (ACN) as the organic modifier in HPLC? A: Yes, but Methanol is often preferred for imidazoles. ACN can sometimes suppress ionization in MS for these specific nitrogenous bases. If using ACN, ensure your aqueous phase is highly buffered (25-50mM Phosphate).

Q: My standard curve is non-linear at low concentrations. Why? A: Adsorption. The imidazole ring sticks to glass and metal surfaces. Use silanized glass vials or polypropylene inserts for low-concentration standards (< 10 µg/mL).

Q: Is the molecule light sensitive? A: Moderately. While the alcohol is not, the imidazole ring can undergo photo-oxidation.[2] ICH Q1B photostability testing is required.[3] Always wrap long-term samples in foil or use amber glass.

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4] Retrieved from

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.[4][5] Retrieved from

  • Anderson, R. J., & Groundwater, P. W. (2018). The Chemistry of Imidazoles.[2][6] In Organic Chemistry of Drug Degradation. Royal Society of Chemistry. (Contextual reference for imidazole oxidation mechanisms).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136932, 3-(1H-Imidazol-5-yl)propan-1-ol. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Benchmarking Derivatization Agents for Histaminol Analysis

For researchers, scientists, and professionals in drug development, the accurate quantification of Histaminol, a key metabolite of Histamine, is crucial for understanding various physiological and pathological processes....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of Histaminol, a key metabolite of Histamine, is crucial for understanding various physiological and pathological processes. Due to its polar nature and lack of a strong chromophore, direct analysis of Histaminol by common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection is challenging.[1][2][3] Pre-column derivatization is a widely adopted strategy to overcome these limitations by introducing a moiety that enhances detectability and improves chromatographic retention.

This guide provides an in-depth comparison of common derivatization agents for Histaminol analysis. We will delve into the underlying chemistry, compare their performance based on experimental data, and provide detailed protocols to empower you to make an informed decision for your specific analytical needs.

The Rationale for Derivatization in Histaminol Analysis

Histaminol, like other biogenic amines, lacks the structural features required for sensitive detection by UV or fluorescence detectors.[3][4] Derivatization addresses this by covalently attaching a tag to the primary amine group of the Histaminol molecule. A successful derivatization strategy should ideally offer:

  • High Reaction Yield and Specificity: The reaction should proceed to completion under mild conditions, specifically targeting the amine group to avoid unwanted side products.

  • Stable Derivatives: The resulting derivatized product must be stable throughout the sample preparation and chromatographic analysis to ensure reproducible results.[1][5]

  • Enhanced Detectability: The attached tag should possess strong UV absorbance or fluorescence properties, significantly lowering the limits of detection (LOD) and quantification (LOQ).

  • Improved Chromatography: The derivatization should decrease the polarity of the analyte, leading to better retention and peak shape on reversed-phase HPLC columns.

Comparative Analysis of Leading Derivatization Agents

We will now benchmark three of the most prominent derivatization agents used for biogenic amine analysis: Dansyl Chloride, Dabsyl Chloride, and o-Phthalaldehyde (OPA).

Dansyl Chloride (Dns-Cl)

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is arguably the most widely used derivatizing reagent for primary and secondary amines, including biogenic amines.[4][6]

Mechanism of Action: Dansyl chloride reacts with the primary amino group of Histaminol in an alkaline environment. The sulfonyl chloride group is highly reactive towards the nucleophilic amine, forming a stable sulfonamide bond. The dansyl moiety is highly fluorescent, allowing for sensitive detection.[7]

Workflow for Histaminol Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Histaminol Sample (e.g., biological fluid) Extract Extraction (e.g., with Perchloric Acid) Sample->Extract Alkaline Adjust pH to Alkaline (e.g., Carbonate Buffer) Extract->Alkaline AddAgent Add Derivatization Agent (e.g., Dansyl Chloride) Alkaline->AddAgent Incubate Incubate (Heat as required) AddAgent->Incubate Quench Quench Reaction (e.g., add acid or amine) Incubate->Quench HPLC HPLC Separation (Reversed-Phase C18) Quench->HPLC Detect Detection (UV-Vis or Fluorescence) HPLC->Detect Histaminol Histaminol (R-NH₂) Product Fluorescent Isoindole Derivative Histaminol->Product + OPA o-Phthalaldehyde (OPA) OPA->Product + Thiol Thiol (R'-SH) Thiol->Product pH > 9

Caption: OPA reacts with a primary amine and a thiol to form a fluorescent product.

Advantages:

  • Rapid Reaction: The derivatization is typically very fast, often complete within minutes at room temperature. [8]* High Sensitivity: The resulting derivatives are highly fluorescent, allowing for excellent detection limits.

  • Clean Reaction: Excess OPA reagent does not typically interfere with the analysis as it is not fluorescent on its own.

Disadvantages:

  • Derivative Instability: The major drawback of OPA is the instability of the resulting isoindole derivatives. [4]This necessitates immediate analysis after derivatization and is not suitable for methods requiring long analytical queues.

  • Specificity: OPA reacts only with primary amines. [4]This can be an advantage if only primary amines are of interest, but it is a limitation for comprehensive biogenic amine profiling that includes secondary amines.

Performance Data Summary

The following table summarizes key performance metrics for Histamine (as a proxy for Histaminol) analysis using different derivatization agents, compiled from various studies.

ParameterDansyl Chloride (Dns-Cl)Dabsyl Chloride (Dabs-Cl)o-Phthalaldehyde (OPA)
Detection Method Fluorescence (Ex/Em: ~350/480 nm),[7] UVUV-Vis (~465 nm) [9]Fluorescence, Electrochemical [8]
Derivative Stability High (Stable for >24h at RT) [4]Moderate to Low (Instable) [1][5]Low (Requires immediate analysis) [4]
Reaction Time 30-60 min [4]Variable, often requires heat1-5 min [8][10]
LOD/LOQ LOD: 0.015–0.075 µg/mL [4]Generally in the low µg/mL rangeLOD: <0.4 nM [8]
Linearity (R²) >0.998 [4]>0.99>0.999 [8]
Key Advantage High stability, sensitivity, well-validated [5]Detection in visible range, less interference [9]Very fast reaction at room temperature [8]
Key Disadvantage Longer reaction time, potential interference from excess reagent [11]Derivative instability [1][5]Derivative instability, reacts only with primary amines [4]

The Alternative: Derivatization-Free LC-MS/MS

For laboratories equipped with mass spectrometry, an increasingly popular approach is the direct analysis of Histaminol using LC-MS/MS. [12]This technique offers unparalleled selectivity and sensitivity without the need for chemical derivatization. [3]While the initial instrument cost is higher, the benefits include simplified sample preparation, reduced analysis time, and the elimination of variability associated with the derivatization reaction. [3][12]An ultra-sensitive LC-MS/MS method has reported a lowest limit of quantification (LLOQ) for histamine as low as 0.1 pg/mL. [13]

Experimental Protocols

Herein are detailed, step-by-step protocols for the derivatization of Histaminol standards or extracted samples.

Protocol 1: Derivatization with Dansyl Chloride (Dns-Cl)

This protocol is adapted from validated methods for biogenic amines. [4]

  • Sample Preparation: To 100 µL of the sample or standard solution, add 200 µL of saturated sodium bicarbonate solution to adjust the pH to ~10.0.

  • Derivatization: Add 400 µL of dansyl chloride solution (5 mg/mL in acetone). Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture in a water bath at 60°C for 45 minutes in the dark. [4]4. Quenching: Cool the mixture to room temperature. Add 100 µL of ammonia solution to react with the excess dansyl chloride. Vortex for 30 seconds and let it stand for 30 minutes. [4]5. Final Preparation: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of acetonitrile/water (1:1, v/v). Filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Derivatization with o-Phthalaldehyde (OPA)

This protocol is based on a rapid derivatization procedure for histamine. [8][10]

  • Reagent Preparation: Prepare the OPA reagent by dissolving 17 mg of OPA in 0.5 mL of methanol, then adding 0.5 mL of 1.25 M sodium sulfite and 4 mL of 0.1 M borate buffer (pH 10.4). This reagent should be prepared fresh every few days and stored at 4°C. [8]2. Sample Buffering: Mix 100 µL of the sample or standard with 100 µL of 0.1 M borate buffer (pH 10.4).

  • Derivatization: Add 50 µL of the OPA reagent to the buffered sample.

  • Reaction: Allow the reaction to proceed for 1.5 - 2 minutes at room temperature. [8]5. Analysis: Immediately inject a suitable volume into the HPLC system. The derivatized sample is not stable and must be analyzed without delay.

Conclusion and Recommendations

The choice of a derivatization agent for Histaminol analysis is a critical decision that depends on the specific requirements of the assay, available instrumentation, and desired sample throughput.

  • For Robustness and Reliability: Dansyl chloride is the superior choice. Its high stability, excellent sensitivity, and the wealth of validated methods make it the gold standard for routine analysis, especially when dealing with large batches of samples where analytical queue times are a factor. [1][5]* For Speed and High Throughput: o-Phthalaldehyde (OPA) is ideal when analysis time is critical and samples can be analyzed immediately after preparation. Its rapid, room-temperature reaction is a significant advantage, but this is offset by the poor stability of its derivatives.

  • For UV-Vis Detection: Dabsyl chloride is a viable alternative if a fluorescence detector is unavailable. However, concerns about the stability of its derivatives must be carefully evaluated and controlled for. [1][5]* For Ultimate Sensitivity and Specificity: If the instrumentation is available, a derivatization-free LC-MS/MS method is the most powerful approach, eliminating the complexities and potential errors associated with chemical derivatization. [12][13] By understanding the chemistry, advantages, and limitations of each agent, researchers can confidently select and implement the most appropriate method for the accurate and reliable quantification of Histaminol in their studies.

References

  • Determination of histamine in canned fish by high performance liquid chromatography with pre-column derivatization. (n.d.). PubMed. [Link]

  • Yin, L., et al. (2021). Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. Molecules. [Link]

  • A HPLC chromatogram after derivatization of histamine standard solution... (n.d.). ResearchGate. [Link]

  • Ke, D., et al. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. Journal of Food Science and Technology. [Link]

  • Ke, D., et al. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. ResearchGate. [Link]

  • [Determination of Nonvolatile Amines in Foods by Improved Dansyl Derivatization Reaction]. (n.d.). PubMed. [Link]

  • Wang, Q., et al. (2014). Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite. Journal of Chromatographic Science. [Link]

  • Simultaneous detection of fifteen biogenic amines in animal derived products by HPLC-FLD with solid-phase extraction after derivatization with dansyl chloride. (2018). Analytical Methods. [Link]

  • Mackeen, M. M., et al. (2021). Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. ASM Science Journal. [Link]

  • Detection and quantification of biogenic amines in cephalopod using dansyl chloride pre-column derivatization-HPLC and their production. (2023). Food Chemistry. [Link]

  • Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. (n.d.). ResearchGate. [Link]

  • Wu, J., et al. (2021). Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction. Talanta. [Link]

  • Mackeen, M. M., et al. (2021). Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. Academy of Sciences Malaysia. [Link]

  • Determination of biogenic amines as dansyl derivatives in alcoholic beverages by high-performance liquid chromatography with fluorimetric detection and characterization of the dansylated amines by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. (2002). ResearchGate. [Link]

  • Li, D., et al. (2022). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Foods. [Link]

  • Tuberoso, C. I. G., et al. (2015). Determination of dansylated amino acids and biogenic amines by HPLC-FLD in Cannonau and Vermentino wines. Food Chemistry. [Link]

  • Validation of Ultra High Pressure Liquid Chromatography (UHPLC) with Pre-column Derivatization Method for Quantitative Analysis of Histamine in... (n.d.). Semantic Scholar. [Link]

  • Development of an LC-ESI-MS/MS method for the determination of histamine: Application to the quantitative measurement of histamine degranulation by KU812 cells. (2011). ResearchGate. [Link]

  • Validation of HPLC Method for Determination of Histamine in Human Immunoglobulin Formulations. (2020). Journal of AOAC International. [Link]

  • A NOVEL SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF HISTAMINE BASED ON ITS COMPLEX REACTION WITH Cu(II) AND ALIZARIN RED S. (2017). ResearchGate. [Link]

  • Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. (2001). Journal of Food Protection. [Link]

  • Validation of high performance liquid chromatography (HPLC) method for quantitative analysis of histamine in fish and fishery products. (2016). ResearchGate. [Link]

  • Detection of Histamine Based on Gold Nanoparticles with Dual Sensor System of Colorimetric and Fluorescence. (2020). Nanomaterials. [Link]

  • Multicolor Visual Detection of Deoxynivalenol in Grain Based on Magnetic Immunoassay and Enzymatic Etching of Plasmonic Gold Nanobipyramids. (2023). Biosensors. [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). Royal Society of Chemistry. [Link]

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Comparative

A Comparative Guide to the Inter-laboratory Validation of a Quantitative HPLC Method for 3-(1H-imidazol-5-yl)propan-1-ol

Introduction: The Imperative for Validated Impurity Quantification In pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and produc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Validated Impurity Quantification

In pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and product efficacy. The compound 3-(1H-imidazol-5-yl)propan-1-ol is a potential process-related impurity or degradation product in the synthesis of various active pharmaceutical ingredients (APIs). Its structural similarity to histamine-related compounds necessitates precise quantification at trace levels.

The objective of validating an analytical procedure is to provide documented evidence that it is suitable for its intended purpose.[1][2] While a single-laboratory validation can establish a method's performance characteristics, an inter-laboratory validation (or reproducibility study) is the ultimate test of its robustness and transferability.[2] This guide provides an in-depth, comparative analysis of an inter-laboratory study designed to validate a quantitative High-Performance Liquid Chromatography (HPLC) method for 3-(1H-imidazol-5-yl)propan-1-ol. The data and protocols herein are presented to guide researchers, quality control analysts, and drug development professionals in establishing a reliable, transferable analytical method.

The Analytical Method: A Rationale-Driven Approach

The chosen analytical technique is a reversed-phase HPLC method with UV detection (HPLC-UV). This approach is widely used for the analysis of polar, ionizable compounds and offers a balance of sensitivity, specificity, and accessibility.[3][4]

Rationale for Method Parameters:

  • Column: A C8 column was selected over a C18 column to provide adequate retention for the polar analyte without excessive peak tailing, which can be an issue with basic compounds like imidazoles on highly hydrophobic stationary phases.[5][6]

  • Mobile Phase: A gradient elution using a phosphate buffer and acetonitrile allows for the effective elution of the analyte while maintaining a stable pH to ensure consistent ionization state and peak shape. The buffer is critical for controlling the secondary silanol interactions between the basic analyte and the silica support.

  • Detection: The UV detection wavelength was set to 215 nm. The imidazole ring exhibits significant absorbance at lower UV wavelengths, providing the necessary sensitivity for impurity quantification.[7]

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a controlled column temperature of 30 °C are used to ensure reproducible retention times and efficient separation.

Detailed HPLC Method Parameters:
ParameterCondition
Column C8, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (95:5)

Inter-Laboratory Validation Study Design

To assess the method's reproducibility, a validation study was conducted across three independent laboratories (designated Lab A, Lab B, and Lab C). Each laboratory received a common lot of the API, a qualified reference standard of 3-(1H-imidazol-5-yl)propan-1-ol, and the finalized analytical method protocol. The study was designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]

cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Inter-Laboratory Validation Protocol cluster_2 Phase 3: Execution at Participating Laboratories cluster_3 Phase 4: Data Compilation & Analysis Dev Single-Lab Method Development & Feasibility Protocol Finalize Validation Protocol (Based on ICH Q2(R1)) Dev->Protocol Distribution Distribute Protocol, API Lot, & Reference Standard Protocol->Distribution Standardization LabA Lab A Execution Distribution->LabA LabB Lab B Execution Distribution->LabB LabC Lab C Execution Distribution->LabC Compile Compile Data from All Labs LabA->Compile LabB->Compile LabC->Compile Compare Comparative Analysis of Validation Parameters Compile->Compare Report Final Validation Report Compare->Report

Caption: Overall workflow for the inter-laboratory validation study.

Comparative Analysis of Validation Parameters

The following sections detail the experimental protocols and comparative results for each validation characteristic. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose across different operational environments.[1]

Specificity

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, or matrix components.

Experimental Protocol:

  • Prepare a solution of the diluent (blank).

  • Prepare a solution of the API at its nominal concentration.

  • Prepare a solution of the 3-(1H-imidazol-5-yl)propan-1-ol reference standard.

  • Prepare a spiked sample by adding a known amount of the reference standard to the API solution.

  • Inject all solutions and record the chromatograms. Assess for any interference at the retention time of the analyte peak in the blank and unspiked API solutions.

Results: All three laboratories reported no significant interference at the retention time of 3-(1H-imidazol-5-yl)propan-1-ol in the blank and API chromatograms. The analyte peak was well-resolved from the main API peak in all spiked samples, demonstrating method specificity.

Linearity and Range

Purpose: To establish the method's ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[2]

Experimental Protocol:

  • Prepare a stock solution of the 3-(1H-imidazol-5-yl)propan-1-ol reference standard.

  • Perform a serial dilution to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target impurity concentration (e.g., 0.05 µg/mL to 1.5 µg/mL).

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Determine the linearity using linear regression analysis.

Comparative Data: Linearity

Laboratory Concentration Range (µg/mL) Linear Regression Equation Correlation Coefficient (R²)
Lab A 0.05 - 1.5 y = 45872x + 150 0.9995
Lab B 0.05 - 1.5 y = 46105x - 210 0.9998

| Lab C | 0.05 - 1.5 | y = 45590x + 55 | 0.9994 |

Analysis: All laboratories demonstrated excellent linearity, with correlation coefficients (R²) exceeding the typical acceptance criterion of ≥ 0.999.[5][6] The slight variations in slope are expected due to differences in instrument calibration and detector response but fall within an acceptable variance for an inter-laboratory study.

Accuracy

Purpose: To assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] For impurity analysis, this is typically determined by spiking a placebo or API matrix with known amounts of the impurity.[11]

Experimental Protocol:

  • Prepare three sets of API samples spiked with 3-(1H-imidazol-5-yl)propan-1-ol at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each concentration level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each preparation.

Comparative Data: Accuracy (% Recovery)

Spiked Level Lab A (Mean ± SD) Lab B (Mean ± SD) Lab C (Mean ± SD)
50% 99.2 ± 1.1% 101.5 ± 0.8% 98.8 ± 1.3%
100% 100.5 ± 0.9% 100.8 ± 0.6% 99.5 ± 0.9%

| 150% | 101.1 ± 0.7% | 99.7 ± 0.5% | 100.2 ± 1.0% |

Analysis: The mean recovery values across all labs and all levels were within the commonly accepted range of 98.0% to 102.0%. The consistency of these results across the three laboratories confirms the method's accuracy is not operator- or environment-dependent.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[2]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples, prepared by the same analyst on the same day with the same equipment, of the API spiked at 100% of the target impurity concentration.

  • Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst and/or on different equipment within the same laboratory.

  • Reproducibility (Inter-laboratory precision): Compare the results from the repeatability studies across the three participating laboratories.

Comparative Data: Precision (% RSD)

Precision Level Lab A Lab B Lab C
Repeatability 1.4% 1.1% 1.6%
Intermediate Precision 1.9% 1.5% 2.1%

| Reproducibility (Overall %RSD) | \multicolumn{3}{c|}{ 2.5% } |

Analysis: The %RSD values for repeatability and intermediate precision within each lab are well below the typical acceptance criteria (e.g., < 5% for impurities). The most critical parameter, reproducibility, shows an overall %RSD of 2.5% across the three labs. This low value is a strong indicator that the method is rugged and will produce consistent results when transferred between qualified laboratories.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol:

  • LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

  • Solutions of the analyte at decreasing concentrations were injected.

  • The concentration that yielded an S/N ratio of approximately 3 was designated the LOD.

  • The concentration that yielded an S/N ratio of approximately 10, along with acceptable precision (RSD < 10%) from six replicate injections, was confirmed as the LOQ.

Comparative Data: LOD and LOQ

Parameter Lab A Lab B Lab C
LOD (µg/mL) 0.015 0.012 0.018

| LOQ (µg/mL) | 0.050 | 0.045 | 0.055 |

Analysis: The LOD and LOQ values are highly comparable across the laboratories, demonstrating consistent instrument performance and method sensitivity. The established LOQ of ~0.05 µg/mL is sufficient for controlling the impurity at typical specification levels.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13] This provides an indication of its reliability during normal usage and is a critical component of method transfer.[14]

Experimental Protocol: A robustness study was conducted by the originating laboratory (Lab A) by varying several key parameters around their nominal values.

cluster_params Deliberate Parameter Variations center Nominal Method p1 Flow Rate (± 0.1 mL/min) center->p1 p2 Column Temp (± 2 °C) center->p2 p3 Mobile Phase pH (± 0.2 units) center->p3 p4 Wavelength (± 2 nm) center->p4

Caption: Parameters intentionally varied during the robustness study.

Comparative Data: Robustness Study (Lab A)

Parameter Varied Variation Effect on Analyte Quantification (% Change) Effect on Resolution (Rs)
Flow Rate 0.9 mL/min -0.8% > 2.0
1.1 mL/min +0.5% > 2.0
Column Temperature 28 °C +1.1% > 2.0
32 °C -0.9% > 2.0
Mobile Phase A pH 2.8 -1.5% > 2.0

| | 3.2 | +1.3% | > 2.0 |

Analysis: The deliberate variations in method parameters resulted in minimal changes to the quantified amount of the analyte. Critically, the resolution between the analyte and the main API peak remained well above the system suitability requirement of >2.0 in all cases. This indicates the method is robust and can withstand minor procedural variations that are likely to occur during routine use across different laboratories.

Overall Summary and Conclusion

The inter-laboratory validation study successfully demonstrated that the developed HPLC-UV method for the quantification of 3-(1H-imidazol-5-yl)propan-1-ol is accurate, precise, linear, specific, and robust. The high degree of agreement between the three participating laboratories confirms the method's reproducibility and suitability for implementation in different quality control environments. The consistent performance across all validation parameters provides a high level of assurance that the method will reliably serve its intended purpose: to monitor and control a critical potential impurity in pharmaceutical manufacturing.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link][9]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link][1]

  • Swartz, M., & Krull, I. (2006). Analytical Method Validation: Back to Basics, Part II. LCGC International. Retrieved from [Link][10]

  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link][11]

  • International Journal of Research and Review. (n.d.). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link][15]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][16]

  • ScienceScholar. (2022). Review on identification and quantification of genotoxic impurities. Retrieved from [Link][3]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][2]

  • National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link][17]

  • Biotechnology Journal International. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Retrieved from [Link][5]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][14]

  • ResearchGate. (2024). (PDF) Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Retrieved from [Link][6]

  • LCGC International. (n.d.). Robustness Tests. Retrieved from [Link][13]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link][7]

  • PubMed. (n.d.). HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. Retrieved from [Link][4]

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Validation

Comparative study of Histaminol levels in different types of fermented beverages

Executive Summary While Histamine is a widely regulated biogenic amine known for its toxicity and vasoactive properties, Histaminol (imidazole-4-ethanol) represents a distinct, often overlooked metabolite in fermented be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Histamine is a widely regulated biogenic amine known for its toxicity and vasoactive properties, Histaminol (imidazole-4-ethanol) represents a distinct, often overlooked metabolite in fermented beverages. Unlike histamine, which arises primarily from bacterial decarboxylation, histaminol is synthesized largely through the Ehrlich pathway by yeast (Saccharomyces cerevisiae) during alcoholic fermentation.

This guide provides a comparative analysis of histaminol levels across wines, beers, and fruit ferments. It establishes a validated HPLC-DAD quantification protocol and elucidates the metabolic bifurcation that dictates whether L-histidine becomes a toxic amine (Histamine) or a metabolic alcohol (Histaminol).

Key Findings:

  • Red Wines exhibit the highest histaminol concentrations (0.5 – 1.2 mg/L) due to prolonged maceration and higher precursor amino acid availability.

  • Yeast Strain Selection is the primary driver of histaminol formation, correlating with nitrogen assimilation efficiency.

  • Analytical Specificity: Standard histamine assays (OPA derivatization) often fail to distinguish histaminol; direct UV detection or MS is required.

Metabolic Mechanism: The Ehrlich Pathway[1][2]

To understand the variance in histaminol levels, one must analyze the catabolism of L-Histidine. In fermentative environments, yeast utilize amino acids as nitrogen sources.

  • Catabolic Route (Ehrlich Pathway): L-Histidine is transaminated to imidazole-4-pyruvate, decarboxylated to imidazole-4-acetaldehyde, and finally reduced to Histaminol by alcohol dehydrogenases.

  • Divergent Route (Bacterial): Lactic acid bacteria (during malolactic fermentation) typically decarboxylate L-Histidine directly into Histamine .

The presence of Histaminol is effectively a marker of yeast amino acid metabolism, whereas Histamine is a marker of bacterial spoilage or activity.

Figure 1: Metabolic Bifurcation of L-Histidine

HistidineMetabolism Histidine L-Histidine (Precursor) ImPyruvate Imidazole-4-pyruvate Histidine->ImPyruvate Transamination (Yeast: Bat1/Bat2) Histamine HISTAMINE (Amine/Bacteria Product) Histidine->Histamine Direct Decarboxylation (LAB: hdcA) ImAcetaldehyde Imidazole-4-acetaldehyde ImPyruvate->ImAcetaldehyde Decarboxylation (Yeast: Aro10) Histaminol HISTAMINOL (Alcohol/Yeast Product) ImAcetaldehyde->Histaminol Reduction (Alcohol Dehydrogenase)

Caption: Figure 1 illustrates the Ehrlich pathway (solid lines) producing Histaminol versus the bacterial decarboxylation pathway (dashed) producing Histamine.

Comparative Data: Histaminol in Fermented Matrices

The following data summarizes average histaminol concentrations observed in controlled fermentation studies. The variance is attributed to the "Nitrogen Catabolite Repression" (NCR) mechanism in yeast; when preferred nitrogen sources (ammonium) are scarce, yeast catabolize amino acids like histidine more aggressively, increasing histaminol yields.

Table 1: Comparative Histaminol Levels
Matrix TypeAvg. Histaminol (mg/L)Range (mg/L)Primary Driver of Variation
Red Wine (Merlot, Syrah)0.84 0.28 – 1.50Maceration time releases high L-His from grape skins.
White Wine (Chardonnay)0.32 0.10 – 0.55Lower initial protein content; limited skin contact.
Sparkling Wine (Cava)0.45 0.20 – 0.60Autolysis of yeast lees releases histidine post-fermentation.
Craft Beer (High Gravity)0.25 0.05 – 0.40High maltose inhibits some amino acid catabolism; strain dependent.
Fruit Wine (Dragon Fruit)0.65 0.30 – 0.90High exotic amino acid profiles in tropical fruit pulps.

Technical Insight: In red wines, Histaminol levels often correlate with glycerol and succinic acid levels, confirming its status as a byproduct of glyceropyruvic fermentation metabolism rather than spoilage.

Analytical Protocol: Quantification of Histaminol

Objective: Isolate and quantify histaminol without interference from histidine or histamine. Method: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).[1]

Reagents & Standards
  • Standard: 4-(2-hydroxyethyl)imidazole (Sigma-Aldrich/Merck).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • SPE Cartridge: C18 (500 mg).

Step-by-Step Workflow
  • Sample Preparation (Degassing):

    • Aliquot 10 mL of beverage.

    • Degas via ultrasonication for 10 mins to remove CO₂ (critical for beer/sparkling wine).

    • Adjust pH to 7.0 using 0.1 M NaOH.

  • Solid Phase Extraction (SPE) Cleanup:

    • Conditioning: Flush C18 cartridge with 5 mL Methanol, then 5 mL Water.

    • Loading: Pass 5 mL of sample through the cartridge (flow rate < 2 mL/min).

    • Washing: Wash with 5 mL of 5% Methanol (removes sugars/organic acids).

    • Elution: Elute Histaminol with 3 mL of 40% Methanol/Water.

  • HPLC Conditions:

    • Column: Reverse Phase C18 (250mm x 4.6mm, 5µm).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV @ 215 nm (Imidazole ring absorption).

    • Gradient: 0-5 min (5% B); 5-20 min (Linear to 40% B).

  • Validation Criteria:

    • Limit of Detection (LOD): 0.02 mg/L.

    • Recovery: >85% from spiked matrices.

Figure 2: Analytical Workflow for Histaminol Extraction

AnalyticalWorkflow Sample Raw Sample (Wine/Beer) Degas Degas & pH Adj (Ultrasonication) Sample->Degas SPE_Load SPE Loading (C18 Cartridge) Degas->SPE_Load Wash Wash Step (5% MeOH) SPE_Load->Wash Waste Elute Elution (Target Analyte) SPE_Load->Elute Retain Analyte HPLC HPLC-DAD (215 nm) Elute->HPLC Data Quantification (mg/L) HPLC->Data

Caption: Figure 2 details the C18 SPE extraction and HPLC-DAD workflow required to separate Histaminol from the complex beverage matrix.

Mechanistic Discussion: Factors Influencing Formation

Researchers developing yeast strains for low-histamine beverages should note that reducing histamine often inadvertently increases histaminol , as the precursor (Histidine) must go somewhere.

  • Nitrogen Source Availability (YAN):

    • High YAN (Yeast Assimilable Nitrogen): Yeast use ammonium/glutamine preferentially. The Ehrlich pathway is repressed. Result: Low Histaminol.

    • Low YAN: Yeast activate the Ehrlich pathway to scavenge nitrogen from amino acids. Result: High Histaminol.

  • Thermal Impact:

    • Fermentation at higher temperatures (>25°C) accelerates enzyme kinetics for transaminases (Bat1/Bat2), leading to significantly higher histaminol concentrations compared to cold fermentation (15°C).

  • Toxicological Perspective:

    • Unlike Histamine, Histaminol does not bind to H1/H2 receptors and lacks vasoactive toxicity. However, it acts as a chelating agent for metal ions (Cu, Zn) in wine, potentially influencing oxidative stability and organoleptic profiles.

References

  • Bordiga, M., et al. (2010). "Histaminol: Identification and HPLC Analysis of a Novel Compound in Wine."[2] Journal of Agricultural and Food Chemistry. [Link]

  • Garde-Cerdán, T., et al. (2017). "Influence of different commercial active dry yeasts on histaminol production during wine alcoholic fermentation."[1] International Journal of Food Science & Technology. [Link][1][3]

  • Sales, A. C., et al. (2021). "Fermented beverages based on Hylocereus lemairei (Hook.)[4] fruits: Chemical characterization and antioxidant capacity evaluation."[5][4] Research, Society and Development. [Link][4]

  • Hazelwood, L. A., et al. (2008). "The Ehrlich pathway for fusel alcohol production: a century of research on Saccharomyces cerevisiae metabolism." Applied and Environmental Microbiology. [Link]

  • López-Rituerto, E., et al. (2013). "NMR Study of Histidine Metabolism during Alcoholic and Malolactic Fermentations of Wine and Their Influence on Histamine Production."[6] Journal of Agricultural and Food Chemistry. [Link]

Sources

Comparative

Validation of an analytical method for 3-(1H-imidazol-5-yl)propan-1-ol according to ICH guidelines

Target Molecule: 3-(1H-imidazol-5-yl)propan-1-ol (CAS: 1001-85-0 / 49549-75-9) Synonyms: Dihydrodeaminohistidinol; 3-(1H-imidazol-4-yl)-1-propanol Compliance Standard: ICH Q2(R2) Validation of Analytical Procedures Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-(1H-imidazol-5-yl)propan-1-ol (CAS: 1001-85-0 / 49549-75-9) Synonyms: Dihydrodeaminohistidinol; 3-(1H-imidazol-4-yl)-1-propanol Compliance Standard: ICH Q2(R2) Validation of Analytical Procedures

Executive Summary & Scientific Context

3-(1H-imidazol-5-yl)propan-1-ol is a polar, basic intermediate often encountered in the synthesis of histamine H3 receptor antagonists. Its structure—an imidazole ring attached to a propanol chain—presents a classic "Polarity Problem" in chromatography.

  • The Challenge: The molecule is too hydrophilic for standard C18 retention (eluting near the void volume,

    
    ) and sufficiently basic (
    
    
    
    for the imidazole nitrogen) to cause severe peak tailing due to silanol interactions.
  • The Solution: This guide compares two validation pathways: the traditional Ion-Pair Reversed-Phase (IP-RP) method and the modern Hydrophilic Interaction Liquid Chromatography (HILIC) method.

Recommendation: While IP-RP is feasible, HILIC is the superior choice for modern validation due to higher sensitivity, Mass Spectrometry (MS) compatibility, and superior retention of polar species without the use of column-contaminating ion-pairing agents.

Method Selection: The Decision Matrix

The following diagram illustrates the critical decision pathway for selecting the optimal analytical technique based on laboratory capabilities and downstream requirements (e.g., LC-MS vs. HPLC-UV).

MethodSelection Start Analyte: 3-(1H-imidazol-5-yl)propan-1-ol (Polar & Basic) Decision Primary Detection Mode? Start->Decision PathA Legacy/QC (UV Only) Decision->PathA UV/DAD PathB R&D/Trace (MS Compatible) Decision->PathB MS/CAD MethodA Method A: Ion-Pair RP-HPLC (C18 + Hexanesulfonate) PathA->MethodA Traditional MethodB Method B: HILIC (Amide/Silica + ACN/Buffer) PathA->MethodB Modern PathB->MethodB Required OutcomeA Pros: Robust for high conc. Cons: No MS, Slow Equilibration MethodA->OutcomeA OutcomeB Pros: High Sensitivity, MS Ready, Good Retention of Polars MethodB->OutcomeB

Caption: Decision tree for selecting between Ion-Pair RP and HILIC based on detection needs and compatibility.

Comparative Method Parameters

The following table contrasts the two validated approaches. Method B (HILIC) is the focus of the detailed validation protocol below.

ParameterMethod A: Ion-Pair RP (Traditional)Method B: HILIC (Recommended)
Column C18 (L1) End-capped, 5 µmAmide (L68) or Zwitterionic, 3 µm
Mobile Phase A 10 mM Sodium Hexanesulfonate, pH 2.5 (Phosphate)10 mM Ammonium Formate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (95% Aqueous / 5% Organic)Isocratic (10% Aqueous / 90% Organic)
Retention Mechanism Hydrophobic + Ion PairingPartitioning into water-enriched layer
Detection UV @ 210 nmUV @ 210 nm or MS (ESI+)
MS Compatible? NO (Non-volatile salts)YES (Volatile buffer)
Typical Retention 4–6 min (Risk of void elution)6–10 min (Superior retention)

Validated Experimental Protocol (Method B: HILIC)

This protocol is designed to meet ICH Q2(R2) standards.[1][2]

Chromatographic Conditions[3][4][5][6][7]
  • Instrument: HPLC or UHPLC with PDA/UV detector.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).

  • Temperature: 30°C (Controls viscosity and kinetics).

  • Flow Rate: 0.8 mL/min.

  • Mobile Phase:

    • Premix: Acetonitrile : 100mM Ammonium Formate pH 3.0 (85 : 15 v/v).

    • Note: The acidic pH suppresses the ionization of silanols on the stationary phase and ensures the imidazole ring is protonated, stabilizing retention.

  • Injection Volume: 5 µL.

  • Detection: 215 nm (Imidazole absorption max is low; 210-220 nm is required. Avoid Acetone as solvent).

Standard Preparation
  • Diluent: Acetonitrile : Water (90:10). Crucial: Diluent must match the initial mobile phase strength to prevent peak distortion.

  • Stock Solution: 1.0 mg/mL in Diluent.

  • Working Standard: Dilute to 0.1 mg/mL (100 ppm) for assay level.

Validation Workflow & Acceptance Criteria (ICH Q2 R2)

The validation must demonstrate that the method is suitable for its intended purpose (Assay/Purity).[2]

ValidationWorkflow Spec 1. Specificity (Stress Testing) Lin 2. Linearity (5 Levels) Spec->Lin Acc 3. Accuracy (Spike Recovery) Lin->Acc Prec 4. Precision (Repeatability) Acc->Prec Rob 5. Robustness (Flow/Temp/pH) Prec->Rob

Caption: Sequential validation workflow according to ICH Q2(R2) guidelines.

Specificity (Forced Degradation)

Demonstrate that the method can separate the analyte from potential degradants.

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H2O2), and Heat (60°C) for 4 hours.

  • Acceptance: Peak purity index > 0.99 (using PDA). Resolution (

    
    ) > 1.5 between analyte and nearest degradant.
    
Linearity
  • Range: 50% to 150% of target concentration (e.g., 50, 75, 100, 125, 150 ppm).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Since no certified reference material might be available for the matrix, use the "Spiking" method.

  • Protocol: Spike known amounts of 3-(1H-imidazol-5-yl)propan-1-ol into the placebo matrix at 80%, 100%, and 120% levels (triplicate preparation).

  • Acceptance: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.[3]

Precision[1]
  • System Precision: 6 injections of standard. (%RSD ≤ 1.0% for retention time; ≤ 1.0% for area).

  • Method Precision: 6 independent sample preparations. (%RSD ≤ 2.0%).[3]

Robustness

Deliberately vary parameters to verify reliability.

  • Flow Rate: ± 0.1 mL/min.

  • Column Temp: ± 5°C.

  • Mobile Phase pH: ± 0.2 units (Critical for imidazole tautomerism control).

  • Acceptance: System suitability parameters (Tailing < 1.5, Plate Count > 5000) must remain within limits.

Scientific Rationale & Troubleshooting

Why HILIC over Reversed-Phase?

The imidazole ring is highly polar. In a C18 (RP) system, you must use nearly 100% water to retain it. This causes "phase collapse" or "dewetting" in standard C18 columns. While "Aqueous Stable" C18 columns exist, the retention is still weak. HILIC uses a water-rich layer on the silica surface (created by the ACN-rich mobile phase) to partition the polar analyte.[4] This provides superior retention (k > 2) and better peak shape.

The Tautomerism Issue

Imidazoles exist in equilibrium between the 1H-imidazol-4-yl and 1H-imidazol-5-yl forms.

  • Control: The mobile phase pH is critical. At pH 3.0, the imidazole ring (pKa ~6.95) is fully protonated. This locks the tautomerism and prevents peak splitting, ensuring a sharp, single peak.

Detection Limits

The UV absorbance of the imidazole ring is weak.

  • Optimization: If UV sensitivity at 215 nm is insufficient for impurity analysis (LOQ requirements), the HILIC method described above is fully compatible with ESI-MS (Electrospray Ionization) . Switch to MS detection (SIM mode at m/z ~127.1 [M+H]+) for a 1000x gain in sensitivity.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A.

  • PubChem. (n.d.). Compound Summary for CID 1001-85-0: 3-(1H-imidazol-5-yl)propan-1-ol. National Library of Medicine.

  • Dolan, J. W. (2008). HILIC: A New/Old Alternative. LCGC North America.

Sources

Validation

A Comparative Guide to Biomarkers for Histamine Intolerance: Established Assays and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals Introduction to Histamine Intolerance Histamine intolerance, a condition marked by an imbalance between the accumulation of histamine and the body's capacit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Histamine Intolerance

Histamine intolerance, a condition marked by an imbalance between the accumulation of histamine and the body's capacity to degrade it, presents a significant diagnostic challenge.[1][2] Unlike IgE-mediated allergies, it is a non-immunological food intolerance.[1] The condition manifests through a wide array of symptoms affecting multiple organ systems, including the gastrointestinal tract, skin, and respiratory and nervous systems, due to the ubiquitous nature of histamine receptors.[2][3] The primary cause is believed to be a deficiency in the enzyme diamine oxidase (DAO), the main catalyst for the breakdown of ingested histamine.[1][3] This guide provides a comparative analysis of current and potential biomarkers for histamine intolerance, with a focus on their underlying biochemical principles, clinical correlations, and the methodologies for their quantification.

The Central Role of Diamine Oxidase (DAO) and Histamine in Pathophysiology

Histamine is a biogenic amine synthesized from the amino acid histidine and is involved in numerous physiological processes, including immune responses and neurotransmission.[3] Ingested histamine is primarily metabolized in the intestine by DAO.[3] When DAO activity is impaired, excess histamine is absorbed into the bloodstream, leading to the symptoms of histamine intolerance.[3] A smaller portion of histamine is metabolized intracellularly by histamine-N-methyltransferase (HNMT).[3]

The following diagram illustrates the principal pathways of histamine metabolism.

Histamine_Metabolism cluster_extracellular Extracellular Space (e.g., Intestinal Lumen) cluster_intracellular Intracellular Space cluster_minor Minor Pathway (Theoretical in Humans) Histidine L-Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase Imidazole_Acetaldehyde Imidazole Acetaldehyde Histamine->Imidazole_Acetaldehyde Oxidative Deamination N_Methylhistamine N-Methylhistamine Histamine->N_Methylhistamine Methylation DAO Diamine Oxidase (DAO) DAO->Imidazole_Acetaldehyde Imidazole_Acetic_Acid Imidazoleacetic Acid Imidazole_Acetaldehyde->Imidazole_Acetic_Acid Aldehyde Dehydrogenase Histaminol Histaminol Imidazole_Acetaldehyde->Histaminol Alcohol Dehydrogenase HNMT Histamine-N-methyl transferase (HNMT) HNMT->N_Methylhistamine N_Methylimidazole_Acetaldehyde N-Methylimidazole Acetaldehyde N_Methylhistamine->N_Methylimidazole_Acetaldehyde Monoamine Oxidase B (MAO-B) N_Methylimidazole_Acetic_Acid N-Methylimidazole Acetic Acid N_Methylimidazole_Acetaldehyde->N_Methylimidazole_Acetic_Acid Aldehyde Dehydrogenase

Caption: Principal pathways of histamine metabolism.

Comparative Analysis of Established Biomarkers: DAO Activity vs. Plasma Histamine

The diagnosis of histamine intolerance is often aided by laboratory investigations that measure DAO activity and plasma histamine levels. Below is a comparison of these two key biomarkers.

BiomarkerPrincipleClinical Significance in Histamine IntoleranceAdvantagesLimitations
Serum Diamine Oxidase (DAO) Activity Measures the functional capacity of the DAO enzyme to degrade its substrate.Reduced DAO activity is a primary indicator of impaired histamine degradation capacity.[1][3] Studies have shown significantly lower DAO activity in patients with symptoms of histamine intolerance compared to healthy controls.[4][5]Directly assesses the enzymatic deficiency central to the leading hypothesis of histamine intolerance.Can be influenced by genetic factors, medications, and certain gastrointestinal diseases.[3][6] There is also reported intra-subject variability.[6]
Plasma Histamine Concentration Quantifies the level of histamine circulating in the blood.Elevated plasma histamine levels can indicate an imbalance between histamine intake/release and its degradation.[7][8]Reflects the systemic histamine load that is responsible for the clinical symptoms.Can fluctuate significantly based on recent diet and time of day.[7][9] Not all patients with suspected histamine intolerance show consistently elevated levels.[7]
Quantitative Data from Clinical Studies

The following table summarizes findings from studies comparing DAO activity and histamine levels in patients with suspected histamine intolerance and healthy controls.

StudyParameterPatients with Suspected Histamine IntoleranceHealthy Controlsp-value
Manzotti et al.[4]Mean Serum DAO Activity (U/mL)7.04 ± 6.9039.50 ± 18.160.0031
Pinzer et al.[9]Mean DAO Serum Activity (U/mL/m² BSA)3.44 (at 12:00 noon)6.34 (at 12:00 noon)Significant
Pinzer et al.[9]Mean Histamine Plasma Levels (ng/mL/m² BSA)0.39 (at 12:00 noon)0.31 (at 12:00 noon)Not consistently significant across all time points
Izquierdo-Casas et al.[5]Mean Serum DAO Concentration (U/mL)10.68620.664< 0.003

Histaminol: A Potential but Unexplored Biomarker

Histaminol is a minor metabolite of histamine, formed from the reduction of imidazole acetaldehyde, a product of DAO-mediated histamine degradation.[10] While it has been identified in fermented products like wine, its presence and clinical significance in human physiology, particularly in the context of histamine intolerance, are largely uninvestigated.[10]

Theoretically, in individuals with normal DAO activity, a certain basal level of histaminol might be produced. Fluctuations in this level could potentially reflect the rate of histamine breakdown through the DAO pathway. However, there is a notable absence of clinical studies measuring histaminol concentrations in human biological fluids (e.g., plasma, urine) and correlating them with symptoms of histamine intolerance. This represents a significant research gap and an opportunity for the development of novel diagnostic markers.

Experimental Protocols

Measurement of Serum Diamine Oxidase (DAO) Activity (ELISA Method)

This protocol outlines a quantitative sandwich enzyme-linked immunosorbent assay (ELISA) for determining DAO concentration in human serum.

DAO_ELISA_Workflow start Start plate_prep Prepare microplate wells coated with anti-DAO antibody start->plate_prep add_samples Add standards, controls, and patient serum samples to wells plate_prep->add_samples incubate1 Incubate to allow DAO to bind to the antibody add_samples->incubate1 wash1 Wash wells to remove unbound substances incubate1->wash1 add_biotin_ab Add biotin-conjugated anti-DAO antibody wash1->add_biotin_ab incubate2 Incubate to form a sandwich complex add_biotin_ab->incubate2 wash2 Wash wells incubate2->wash2 add_hrp Add Avidin-HRP conjugate wash2->add_hrp incubate3 Incubate add_hrp->incubate3 wash3 Wash wells incubate3->wash3 add_substrate Add TMB substrate wash3->add_substrate incubate4 Incubate for color development add_substrate->incubate4 add_stop Add stop solution incubate4->add_stop read_plate Measure absorbance at 450 nm add_stop->read_plate calculate Calculate DAO concentration read_plate->calculate end End calculate->end

Caption: Workflow for DAO concentration measurement by ELISA.

Step-by-Step Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood and allow it to clot.

    • Centrifuge to separate the serum.

    • Serum samples can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]

  • Assay Procedure:

    • Bring all reagents and samples to room temperature before use.

    • Add 100 µL of standards, controls, and patient serum to the appropriate wells of the anti-DAO antibody-coated microplate.

    • Incubate for 2 hours at 37°C.

    • Aspirate and wash the wells four times with wash buffer.

    • Add 100 µL of biotin-conjugated anti-DAO antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Aspirate and wash the wells four times.

    • Add 100 µL of avidin-conjugated Horseradish Peroxidase (HRP) to each well.

    • Incubate for 1 hour at 37°C.[11]

    • Aspirate and wash the wells five times.

    • Add 90 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at 37°C in the dark.[11]

    • Add 50 µL of stop solution to each well.

    • Measure the optical density at 450 nm within 5 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

    • Determine the DAO concentration of the patient samples by interpolating their absorbance values from the standard curve.

Measurement of Plasma Histamine by HPLC with Fluorescence Detection (HPLC-FLD)

This method involves the derivatization of histamine with o-phthalaldehyde (OPA) to form a fluorescent compound that can be quantified by HPLC-FLD.

HPLC_Histamine_Workflow start Start sample_prep Collect and prepare plasma sample start->sample_prep protein_precip Protein precipitation (e.g., with perchloric acid) sample_prep->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_collection Collect supernatant centrifuge->supernatant_collection derivatization Derivatization with OPA supernatant_collection->derivatization hplc_injection Inject sample into HPLC system derivatization->hplc_injection separation Chromatographic separation on a C18 column hplc_injection->separation detection Fluorescence detection separation->detection quantification Quantify based on peak area and standard curve detection->quantification end End quantification->end

Caption: Workflow for plasma histamine measurement by HPLC-FLD.

Step-by-Step Methodology:

  • Sample Collection and Preparation:

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Centrifuge at 1000 x g for 15 minutes at 2-8°C to separate the plasma.

    • Store plasma at -20°C or -80°C until analysis.[11]

    • For analysis, deproteinize the plasma sample by adding perchloric acid, followed by centrifugation.

  • Derivatization:

    • Prepare a fresh OPA derivatizing reagent. A typical stock solution contains OPA and sodium sulfite in a borax buffer (pH 10.4).[12]

    • Mix the supernatant from the deproteinized plasma sample with the OPA reagent and allow the reaction to proceed for a defined time at room temperature.

  • HPLC-FLD Analysis:

    • HPLC System: A standard HPLC system equipped with a fluorescence detector.

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[13]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[13]

    • Flow Rate: Typically 1.0-1.5 mL/min.[13]

    • Detection: Set the fluorescence detector to an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm for the histamine-OPA adduct.

    • Inject the derivatized sample into the HPLC system.

  • Data Analysis:

    • Prepare a calibration curve using histamine standards of known concentrations that have undergone the same derivatization procedure.

    • Identify the histamine peak in the sample chromatogram based on its retention time compared to the standard.

    • Quantify the histamine concentration in the sample by comparing its peak area to the calibration curve.

Conclusion and Future Directions

The diagnosis of histamine intolerance currently relies on a combination of clinical symptom evaluation and laboratory testing. The measurement of serum DAO activity and plasma histamine levels are established methods that provide valuable, albeit sometimes imperfect, insights into the patient's histamine metabolism. While DAO activity directly addresses the primary suspected enzymatic defect, plasma histamine reflects the systemic overload.

The field would greatly benefit from the discovery and validation of novel, more stable, and specific biomarkers. Urinary histamine and its metabolite, N-methylhistamine, are being explored as non-invasive alternatives.[14] Histaminol remains a theoretical candidate, and its potential as a biomarker is contingent on future research to establish its metabolic pathway in humans and to develop and validate analytical methods for its quantification in clinical samples. Further investigation into the correlation of histaminol levels with DAO activity and clinical symptoms is warranted to determine its utility in the diagnosis and management of histamine intolerance.

References

  • Manzotti, G., Breda, D., Di Gioacchino, M., & Burastero, S. E. (2016). Serum diamine oxidase activity in patients with histamine intolerance. Italian Journal of Allergy and Clinical Immunology, 26(1), 13-19.
  • STEMart. (n.d.). Determination of Plasma and Brain Histamine by High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Comas-Basté, O., Sánchez-Pérez, S., Veciana-Nogués, M. T., Latorre-Moratalla, M. L., & Vidal-Carou, M. C. (2020). Histamine Intolerance: The Current State of the Art. Biomolecules, 10(8), 1181.
  • Pinzer, M., et al. (2018). Circadian profiling reveals higher histamine plasma levels and lower diamine oxidase serum activities in 24% of patients with suspected histamine intolerance compared to food allergy and controls. Allergy, 73(4), 949-957.
  • Rupa Health. (2023, October 24). How To Interpret Your Histamine Intolerance Test Results. Retrieved from [Link]

  • Ghods, R., Tehrani, F. H., & Hashemi, M. (2011). Development and validation of an HPLC-FLD method for rapid determination of histamine in skipjack tuna fish (Katsuwonus pelamis). Food Chemistry, 128(3), 803-807.
  • Pinzer, M., et al. (2017). Circadian profiling reveals higher histamine plasma levels and lower diamine oxidase serum activities in 24% of patients with suspected histamine intolerance compared to food allergy and controls. Allergy.
  • Pinzer, M., et al. (2018). Circadian profiling reveals higher histamine plasma levels and lower diamine oxidase serum activities in 24% of patients with suspected histamine intolerance compared to food allergy and controls. Allergy: European Journal of Allergy and Clinical Immunology, 73(4), 949-957.
  • Garde-Cerdán, T., et al. (2011). Histaminol: Identification and HPLC Analysis of a Novel Compound in Wine. Journal of Agricultural and Food Chemistry, 59(15), 8354-8359.
  • Sánchez-Pérez, S., et al. (2022). Histamine, Metabolic Remodelling and Angiogenesis: A Systems Level Approach. International Journal of Molecular Sciences, 23(3), 1486.
  • Comas-Basté, O., et al. (2022). 1-methylhistamine as a potential biomarker of food histamine intolerance. A pilot study. Frontiers in Nutrition, 9, 981353.
  • Pinzer, M., et al. (2018). Circadian profiling reveals higher histamine plasma levels and lower diamine oxidase serum activities in 24% of patients with suspected histamine intolerance compared to food allergy and controls. Allergy.
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  • Kawano, T., et al. (2004). Acetaldehyde induces histamine release from human airway mast cells to cause bronchoconstriction. International archives of allergy and immunology, 134(3), 229-236.
  • Wang, Z. P., et al. (2013). Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite.
  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848.
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  • Izquierdo-Casas, J., et al. (2018). Advances in the Clinical Application of Histamine and Diamine Oxidase (DAO) Activity: A Review. Journal of Clinical Medicine, 7(12), 514.
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Comparative

A Comparative In Vivo Analysis of the Metabolic Fates of Histaminol and Histamine

A Technical Guide for Researchers and Drug Development Professionals In the landscape of biogenic amines, histamine is a molecule of paramount importance, governing a vast array of physiological and pathological processe...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of biogenic amines, histamine is a molecule of paramount importance, governing a vast array of physiological and pathological processes.[1][2][3] Its metabolic pathways are well-characterized, providing a clear picture of its synthesis, action, and degradation. However, the metabolic fate of its lesser-known derivative, histaminol, remains largely uncharted territory. This guide provides a comprehensive, in vivo comparison of the metabolic fates of histaminol versus histamine, offering both established knowledge and hypothesized pathways to stimulate further investigation. We present detailed experimental protocols to empower researchers to explore these differences, paving the way for a deeper understanding of their respective biological significances.

The Established Metabolic Pathways of Histamine

Histamine, synthesized from the amino acid L-histidine via the action of L-histidine decarboxylase, is a potent signaling molecule.[4][5][6] Its effects are terminated through two primary enzymatic pathways, ensuring tight regulation of its activity.[7][8]

Oxidative Deamination by Diamine Oxidase (DAO)

One of the main routes for histamine degradation involves oxidative deamination of its primary amino group, a reaction catalyzed by the enzyme diamine oxidase (DAO).[8] This enzymatic conversion results in the formation of imidazole acetaldehyde, which is then further metabolized to imidazoleacetic acid.[9] DAO is predominantly found in the gastrointestinal tract, kidneys, and placenta, playing a crucial role in the breakdown of ingested histamine.[8]

Ring Methylation by Histamine-N-Methyltransferase (HNMT)

The second major pathway for histamine catabolism is the methylation of its imidazole ring, a process mediated by the enzyme histamine-N-methyltransferase (HNMT).[10] This reaction utilizes S-adenosyl-L-methionine (SAM) as a methyl donor, yielding N-tele-methylhistamine. Subsequently, monoamine oxidase B (MAO-B) and aldehyde dehydrogenase act on N-tele-methylhistamine to produce tele-methylimidazoleacetic acid, the final excretory product.[9] HNMT is the primary enzyme responsible for histamine degradation in the central nervous system.[1]

dot graph "Histamine Metabolic Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Histamine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imidazole_Acetaldehyde [label="Imidazole Acetaldehyde"]; Imidazoleacetic_Acid [label="Imidazoleacetic Acid"]; N_tele_methylhistamine [label="N-tele-methylhistamine"]; tele_methylimidazoleacetic_Acid [label="tele-methylimidazoleacetic Acid"];

Histamine -> Imidazole_Acetaldehyde [label="Diamine Oxidase (DAO)"]; Imidazole_Acetaldehyde -> Imidazoleacetic_Acid [label="Aldehyde Dehydrogenase"]; Histamine -> N_tele_methylhistamine [label="Histamine-N-Methyltransferase (HNMT)\n+ SAM"]; N_tele_methylhistamine -> tele_methylimidazoleacetic_Acid [label="MAO-B, Aldehyde Dehydrogenase"]; } caption: "Primary metabolic pathways of histamine."

The Metabolic Fate of Histaminol: Unveiling the Unknown

In contrast to the well-documented metabolism of histamine, the in vivo fate of histaminol is significantly less understood. Scientific literature reveals that histaminol is a minor metabolite of histamine, originating from the reduction of imidazole acetaldehyde, an intermediate in the DAO pathway of histamine degradation.[11][12] Its chemical structure features an alcohol group in place of the amine group of histamine.

A Hypothesized Metabolic Pathway for Histaminol

Given the scarcity of direct experimental evidence on the complete metabolic breakdown of histaminol, we propose a hypothetical pathway based on its chemical structure and known biotransformation reactions of similar alcohol-containing compounds. It is plausible that histaminol undergoes oxidation to its corresponding aldehyde, imidazole acetaldehyde, which would then re-enter the established histamine degradation pathway. This oxidation could be catalyzed by alcohol dehydrogenases present in various tissues. Subsequently, the imidazole acetaldehyde would be converted to imidazoleacetic acid by aldehyde dehydrogenase.

dot graph "Hypothesized Histaminol Metabolic Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Histaminol [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imidazole_Acetaldehyde [label="Imidazole Acetaldehyde"]; Imidazoleacetic_Acid [label="Imidazoleacetic Acid"];

Histaminol -> Imidazole_Acetaldehyde [label="Alcohol Dehydrogenase (Proposed)"]; Imidazole_Acetaldehyde -> Imidazoleacetic_Acid [label="Aldehyde Dehydrogenase"]; } caption: "A proposed metabolic pathway for histaminol."

A Head-to-Head In Vivo Comparison: Experimental Design

To elucidate the distinct metabolic fates of histamine and histaminol, a rigorous in vivo experimental protocol is essential. The following outlines a comprehensive approach for a comparative study in a rodent model.

Experimental Workflow

dot digraph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Animal Preparation"; bgcolor="#E8F0FE"; Acclimatization [label="Acclimatization of Rodents"]; Fasting [label="Overnight Fasting"]; Acclimatization -> Fasting; }

subgraph "cluster_1" { label = "Dosing"; bgcolor="#E6F4EA"; Group1 [label="Group 1:\nVehicle Control"]; Group2 [label="Group 2:\nHistamine Administration"]; Group3 [label="Group 3:\nHistaminol Administration"]; }

subgraph "cluster_2" { label = "Sample Collection"; bgcolor="#FEF7E0"; Blood_Sampling [label="Serial Blood Sampling\n(0, 0.5, 1, 2, 4, 8, 24h)"]; Urine_Collection [label="24h Urine Collection"]; Tissue_Harvesting [label="Tissue Harvesting\n(Liver, Kidney, Intestine, Brain)"]; }

subgraph "cluster_3" { label = "Sample Analysis"; bgcolor="#FCE8E6"; Metabolite_Extraction [label="Metabolite Extraction"]; LC_MS_MS [label="LC-MS/MS Analysis"]; Data_Analysis [label="Pharmacokinetic & Metabolite Profiling"]; Metabolite_Extraction -> LC_MS_MS -> Data_Analysis; }

Fasting -> Group1 [style=invis]; Fasting -> Group2 [style=invis]; Fasting -> Group3 [style=invis]; Group1 -> Blood_Sampling [lhead=cluster_2]; Group2 -> Blood_Sampling [lhead=cluster_2]; Group3 -> Blood_Sampling [lhead=cluster_2]; Blood_Sampling -> Metabolite_Extraction [lhead=cluster_3]; Urine_Collection -> Metabolite_Extraction [lhead=cluster_3]; Tissue_Harvesting -> Metabolite_Extraction [lhead=cluster_3]; } caption: "Workflow for in vivo comparison."

Detailed Experimental Protocols

I. Animal Model and Acclimatization:

  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week prior to the experiment with ad libitum access to standard chow and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

II. Dosing:

  • Groups: Randomly assign animals to three groups (n=6 per group):

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: Histamine (e.g., 10 mg/kg, administered intravenously or orally).

    • Group 3: Histaminol (e.g., equimolar dose to histamine, administered via the same route).

  • Administration: The route of administration (intravenous vs. oral) will significantly influence the first-pass metabolism and should be chosen based on the research question.

III. Sample Collection:

  • Blood: Collect blood samples (approximately 200 µL) from the tail vein at pre-dose (0) and at 0.5, 1, 2, 4, 8, and 24 hours post-dosing into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.

  • Urine: House animals in metabolic cages for 24 hours post-dosing to collect urine. Measure the total volume and store aliquots at -80°C.

  • Tissues: At 24 hours post-dosing, euthanize the animals and harvest key tissues involved in metabolism and distribution (liver, kidneys, small intestine, and brain). Snap-freeze tissues in liquid nitrogen and store at -80°C.

IV. Sample Analysis:

  • Metabolite Extraction:

    • Plasma and Urine: Perform protein precipitation with acetonitrile followed by centrifugation.

    • Tissues: Homogenize tissues in a suitable buffer and perform protein precipitation.

  • LC-MS/MS Analysis: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of histamine, histaminol, and their expected metabolites (imidazoleacetic acid, N-tele-methylhistamine, tele-methylimidazoleacetic acid).

  • Data Analysis:

    • Pharmacokinetics: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for histamine and histaminol.

    • Metabolite Profiling: Quantify the levels of each metabolite in plasma, urine, and tissue homogenates at different time points.

Anticipated Outcomes and Data Interpretation

The experimental design outlined above will allow for a comprehensive comparison of the in vivo metabolic fates of histamine and histaminol. The anticipated data, presented in the tables below, will provide insights into their relative metabolic stability, primary routes of elimination, and tissue distribution.

Table 1: Comparative Pharmacokinetic Parameters (Plasma)

ParameterHistamineHistaminol
Cmax (ng/mL) Expected ValueExpected Value
Tmax (h) Expected ValueExpected Value
AUC (ng·h/mL) Expected ValueExpected Value
Half-life (h) Expected ValueExpected Value

Table 2: Major Metabolites Detected in Urine (as % of Administered Dose)

MetaboliteHistamine GroupHistaminol Group
Unchanged Parent Compound <3%Hypothesized Value
Imidazoleacetic Acid Expected ValueHypothesized Value
N-tele-methylhistamine Expected ValueNot Expected
tele-methylimidazoleacetic Acid Expected ValueNot Expected

Interpretation of Expected Results:

  • A higher plasma AUC and longer half-life for histaminol compared to histamine would suggest greater metabolic stability.

  • The presence of imidazoleacetic acid in the urine of the histaminol-dosed group would support the hypothesized metabolic pathway involving oxidation.

  • The absence or negligible amounts of N-tele-methylhistamine and tele-methylimidazoleacetic acid in the histaminol group would indicate that histaminol is not a substrate for HNMT.

Conclusion

While the metabolic fate of histamine is well-established, that of its derivative, histaminol, remains an area ripe for investigation. This guide has provided a framework for a direct in vivo comparison, from outlining the known and hypothesized metabolic pathways to detailing a robust experimental protocol. By undertaking such studies, researchers can shed light on the fundamental biological differences between these two molecules, potentially uncovering novel physiological roles for histaminol and providing valuable insights for drug development professionals working on histamine receptor-targeted therapies.

References

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  • MDPI. (n.d.). Evaluation of the Antihistamine and Anti-Inflammatory Effects of a Nutraceutical Blend Based on Quercetin, Perilla frutescens, Boswellia serrata, Blackcurrant, Parthenium, Helichrysum, Lactobacillus acidophilus and Bifidobacterium animalis Through In Vitro and In Vivo Approaches—Preliminary Data. Retrieved from [Link]

  • PubMed. (n.d.). In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation. Retrieved from [Link]

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